Product packaging for Methyl 9-hydroxynonanoate(Cat. No.:CAS No. 34957-73-8)

Methyl 9-hydroxynonanoate

カタログ番号: B013662
CAS番号: 34957-73-8
分子量: 188.26 g/mol
InChIキー: RIZOOQYPYGPBOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Methyl 9-hydroxynonanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O3 B013662 Methyl 9-hydroxynonanoate CAS No. 34957-73-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 9-hydroxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZOOQYPYGPBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303599
Record name Methyl 9-hydroxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34957-73-8
Record name 34957-73-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 9-hydroxynonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of Methyl 9-hydroxynonanoate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-hydroxynonanoate is an omega-hydroxy fatty acid methyl ester with growing interest in various scientific fields, from polymer chemistry to potential therapeutic applications. This technical guide provides a detailed overview of its physical and chemical properties, methodologies for its synthesis and analysis, and an exploration of its potential biological significance based on the current understanding of its broader chemical class. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a C10 fatty acid methyl ester characterized by a terminal hydroxyl group. Its physical state at room temperature is a colorless to light yellow liquid.[1][2] Key identification and physical property data are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
CAS Number 34957-73-8[1][2]
Chemical Formula C₁₀H₂₀O₃[1][2]
Molecular Weight 188.27 g/mol [1][2]
IUPAC Name This compound
Synonyms 9-Hydroxynonanoic acid methyl ester, Methyl 9-hydroxypelargonate[1][2]
Table 2: Physical and Chemical Properties
PropertyValueSource(s)
Appearance Colorless to light yellow liquid[1][2]
Purity >95% (GC)[1][2]
Boiling Point 272 °C[1]
Density 0.97 g/mL at 25 °C[1]
Storage Temperature 2-8 °C, sealed in dry conditions

Spectral Data for Structural Elucidation

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of expected spectral features based on its chemical structure and data for analogous compounds.

Table 3: Predicted Spectral Data
TechniqueExpected Features
¹H NMR - Singlet for the methyl ester protons (-OCH₃) around 3.6 ppm. - Triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) around 3.6 ppm. - Triplet for the methylene protons adjacent to the ester carbonyl (-CH₂COOCH₃) around 2.3 ppm. - A broad singlet for the hydroxyl proton (-OH), with its chemical shift being concentration and solvent dependent. - A series of multiplets for the other methylene protons in the aliphatic chain between approximately 1.2 and 1.6 ppm.
¹³C NMR - A peak for the ester carbonyl carbon (-COO-) around 174 ppm. - A peak for the carbon bearing the hydroxyl group (-CH₂OH) around 62 ppm. - A peak for the methyl ester carbon (-OCH₃) around 51 ppm. - A series of peaks for the methylene carbons in the aliphatic chain between approximately 24 and 34 ppm.
FT-IR (cm⁻¹) - A broad absorption band for the O-H stretch of the hydroxyl group around 3300-3500 cm⁻¹. - C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹. - A strong absorption band for the C=O stretch of the ester carbonyl group around 1740 cm⁻¹. - C-O stretching vibrations for the ester and alcohol groups in the 1050-1250 cm⁻¹ region.[3][4][5]
Mass Spectrometry (EI) - The molecular ion peak (M⁺) at m/z 188. - Fragmentation patterns characteristic of fatty acid methyl esters, including a prominent peak at m/z 74 due to McLafferty rearrangement. - Loss of a water molecule (M-18) from the molecular ion. - Alpha-cleavage adjacent to the hydroxyl group.

Experimental Protocols

The most common route for the synthesis of this compound is the ozonolysis of methyl oleate (B1233923), a readily available starting material derived from vegetable oils, followed by a reductive workup.[6][7][8]

Synthesis via Ozonolysis of Methyl Oleate

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Methyl oleate

  • Methanol (B129727) (or another suitable solvent)

  • Ozone (generated from an ozone generator)

  • Sodium borohydride (B1222165) (or other reducing agent)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Ozonolysis: Dissolve methyl oleate in a suitable solvent such as methanol or methylene chloride in a reaction vessel equipped with a gas dispersion tube and a cooling bath. Cool the solution to a low temperature (e.g., -78 °C). Pass a stream of ozone through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC).

  • Reductive Workup: After completion of the ozonolysis, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Add a reducing agent, such as sodium borohydride, portion-wise to the cold solution to reduce the intermediate ozonide to the desired alcohol.

  • Workup and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Extract the aqueous mixture with diethyl ether. Combine the organic layers and wash them with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]

Purification

The crude this compound can be purified using high vacuum distillation or column chromatography.[7]

Column Chromatography Protocol:

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase (Eluent): A solvent system of increasing polarity, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate. The optimal solvent system should be determined by TLC analysis.[9]

  • Procedure: Pack a chromatography column with a slurry of silica gel in the initial, nonpolar eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Methyl_Oleate Methyl Oleate Ozonolysis Ozonolysis (O₃, -78°C) Methyl_Oleate->Ozonolysis Ozonide_Intermediate Ozonide Intermediate Ozonolysis->Ozonide_Intermediate Reduction Reductive Workup (e.g., NaBH₄) Ozonide_Intermediate->Reduction Crude_Product Crude Methyl 9-hydroxynonanoate Reduction->Crude_Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Product Pure Methyl 9-hydroxynonanoate Column_Chromatography->Pure_Product

Fig. 1: Synthesis and Purification of this compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, its classification as a fatty acid ester of a hydroxy fatty acid (FAHFA) places it in a class of lipids with known anti-inflammatory and anti-diabetic properties.[10]

FAHFAs have been identified as endogenous ligands for G protein-coupled receptors (GPCRs), particularly GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[11][12] Activation of GPR120 in adipocytes and macrophages is associated with beneficial metabolic effects.

Potential Signaling Pathway:

  • Binding and Activation: this compound, as a FAHFA, may bind to and activate GPR120 on the surface of target cells like adipocytes and macrophages.[11]

  • G-Protein Coupling: Upon activation, GPR120 is thought to couple with Gαq/11 proteins.[11]

  • Downstream Effects: This coupling can lead to the recruitment of β-arrestin 2, which in macrophages, can mediate anti-inflammatory effects by inhibiting inflammatory signaling pathways such as the NF-κB pathway.[11][13] In adipocytes, GPR120 activation can enhance insulin-stimulated glucose uptake, contributing to improved insulin (B600854) sensitivity.[12]

G cluster_pathway Hypothesized GPR120 Signaling Pathway MHN This compound (FAHFA) GPR120 GPR120 Receptor MHN->GPR120 Binds & Activates Beta_Arrestin β-Arrestin 2 Recruitment GPR120->Beta_Arrestin Leads to Glucose_Uptake Enhanced Insulin- Stimulated Glucose Uptake GPR120->Glucose_Uptake Promotes in Adipocytes Inflammation_Inhibition Inhibition of Inflammatory Signaling (e.g., NF-κB) Beta_Arrestin->Inflammation_Inhibition Mediates

Fig. 2: Hypothesized GPR120-mediated signaling of FAHFAs.

Applications and Future Directions

This compound serves as a valuable bifunctional molecule. Its ester and hydroxyl groups make it a suitable monomer for the synthesis of biodegradable polyesters.[6][7] From a drug development perspective, its potential to act as a GPR120 agonist warrants further investigation.[11][12] Future research should focus on:

  • Specific Biological Activity: Elucidating the specific anti-inflammatory and metabolic effects of this compound in various in vitro and in vivo models.

  • Receptor Binding Affinity: Quantifying its binding affinity and efficacy at GPR120 and other potential receptors.

  • Pharmacokinetics and Metabolism: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a therapeutic agent.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs to optimize its biological activity.

Conclusion

This compound is a readily synthesizable omega-hydroxy fatty acid methyl ester with well-defined physical and chemical properties. While its primary application has been in polymer science, its classification as a FAHFA suggests a potential role in modulating metabolic and inflammatory pathways through receptors like GPR120. This technical guide provides a foundational understanding of this compound and highlights the need for further research to fully uncover its therapeutic potential for professionals in drug development and related scientific disciplines.

References

The Enigmatic Presence of Methyl 9-Hydroxynonanoate in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-hydroxynonanoate, a nine-carbon chain fatty acid ester, holds potential interest in various scientific domains, from chemical ecology to drug discovery. Its structural similarity to known signaling molecules and its potential as a bioactive compound necessitate a thorough understanding of its natural origins. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of this compound and its precursor, 9-hydroxynonanoic acid, in plants and insects. While direct evidence for the natural occurrence of this compound remains elusive, this document consolidates the existing data on its closely related acid, detailing its biosynthesis, known presence in plant species, and the analytical methodologies required for its detection and quantification.

I. Natural Occurrence in the Plant Kingdom

Current scientific literature does not explicitly report the isolation of this compound as a naturally occurring compound in plants. However, its corresponding carboxylic acid, 9-hydroxynonanoic acid , has been identified in the plant species Chaenomeles sinensis, commonly known as Chinese quince.[1] This finding suggests that the fundamental C9 hydroxy fatty acid backbone is synthesized in the plant kingdom. The presence of the free acid makes the existence of its methyl ester biologically plausible, potentially arising from enzymatic methylation processes.

A. Quantitative Data on Related Compounds in Chaenomeles sinensis
Compound ClassKey Compounds Identified in Chaenomeles sinensis FruitReference
Organic Acids Malic acid, Quinic acid, Succinic acid[2]
Phenolic Acids Chlorogenic acid, Protocatechuic acid[2]
Flavan-3-ols Catechin, Epicatechin, Procyanidin B1, Procyanidin B2[2]
Volatile Esters Ethyl acetate (B1210297), Linalyl acetate, Geranyl acetate, Ethyl anthranilate[3]
Other Volatiles Alcohols, Aldehydes, Ketones, Terpenes[3][4]
B. Biosynthesis of 9-Hydroxynonanoic Acid: The Oxylipin Pathway

9-Hydroxynonanoic acid is a product of the oxylipin pathway, a crucial signaling pathway in plants that is activated in response to stress and during development. The biosynthesis involves the enzymatic oxidation of polyunsaturated fatty acids.

The key steps leading to the formation of 9-hydroxynonanoic acid are:

  • Release of Linoleic Acid: Linoleic acid (a C18 fatty acid) is released from membrane lipids by lipases.

  • Dioxygenation by 9-Lipoxygenase (9-LOX): The enzyme 9-lipoxygenase catalyzes the insertion of molecular oxygen at the 9th carbon of linoleic acid, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD).

  • Cleavage by Hydroperoxide Lyase (HPL): 9-HPOD is then cleaved by hydroperoxide lyase into two smaller molecules: a C9 aldehyde, (3Z)-nonenal, and 9-oxononanoic acid.

  • Reduction to 9-Hydroxynonanoic Acid: The keto group of 9-oxononanoic acid can be subsequently reduced to a hydroxyl group by a reductase enzyme, yielding 9-hydroxynonanoic acid.

oxylipin_pathway linoleic_acid Linoleic Acid hpod 9-Hydroperoxyoctadecadienoic acid (9-HPOD) linoleic_acid->hpod 9-Lipoxygenase (9-LOX) oxoacid 9-Oxononanoic Acid hpod->oxoacid Hydroperoxide Lyase (HPL) nonenal (3Z)-Nonenal hpod->nonenal Hydroperoxide Lyase (HPL) hydroxy_acid 9-Hydroxynonanoic Acid oxoacid->hydroxy_acid Reductase

C. Potential for Methyl Ester Formation

The formation of this compound from 9-hydroxynonanoic acid would require an enzymatic methylation step. In plants, S-adenosyl-L-methionine (SAM)-dependent methyltransferases are a large family of enzymes responsible for the methylation of a wide variety of substrates, including carboxylic acids.[3][5] While a specific methyltransferase for 9-hydroxynonanoic acid has not been identified, the existence of such enzymes for other fatty acids and related molecules suggests a plausible biochemical route for the formation of this compound.

methylation_pathway cluster_reaction Methyltransferase hydroxy_acid 9-Hydroxynonanoic Acid methyl_ester This compound hydroxy_acid->methyl_ester sam S-adenosyl-L-methionine (SAM) sah S-adenosyl-L-homocysteine (SAH) sam->sah

II. Occurrence in the Insect Kingdom

A thorough search of available literature and chemical ecology databases, including the Pherobase, did not yield any reports of this compound as a naturally occurring compound in insects, either as a pheromone or in any other context. Similarly, there is no direct evidence for the presence of 9-hydroxynonanoic acid in insects.

However, insects are known to produce a vast array of fatty acid-derived compounds that serve as pheromones and for other signaling purposes. The biosynthesis of these molecules originates from common fatty acid metabolic pathways.

A. Fatty Acid Metabolism in Insects

Insects possess the enzymatic machinery for de novo fatty acid synthesis and modification. These pathways produce a variety of saturated, unsaturated, and functionalized fatty acids that can be further converted into alcohols, aldehydes, and esters.

insect_fatty_acid_metabolism acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fatty_acids Saturated Fatty Acids malonyl_coa->fatty_acids Fatty Acid Synthase desaturation Desaturation fatty_acids->desaturation elongation Elongation fatty_acids->elongation functionalization Functionalization (e.g., Hydroxylation) desaturation->functionalization elongation->functionalization pheromones Pheromones (Alcohols, Aldehydes, Esters) functionalization->pheromones

B. Potential for Biosynthesis in Insects

While not yet observed, the biosynthesis of a C9 hydroxy fatty acid and its subsequent methylation is theoretically possible within the known metabolic capabilities of insects. Hydroxylation of fatty acids is a known enzymatic process in insects, and the formation of methyl esters from fatty acids also occurs, often as a mechanism to create volatile signaling molecules. Further research into the specificities of insect fatty acid modifying enzymes is required to determine if the necessary biosynthetic steps for this compound production exist.

III. Experimental Protocols

For researchers interested in investigating the presence of this compound and 9-hydroxynonanoic acid, the following experimental protocols provide a methodological framework.

A. Extraction of Oxylipins from Plant Tissue

This protocol is adapted for the extraction of both free and esterified oxylipins from plant material.

  • Sample Preparation: Freeze fresh plant tissue (e.g., Chaenomeles sinensis fruit pulp) in liquid nitrogen and grind to a fine powder.

  • Extraction:

    • To 1 g of powdered tissue, add 10 mL of a 2-propanol/ethyl acetate (1:1, v/v) mixture.

    • Homogenize the sample using a high-speed homogenizer.

    • Add an internal standard (e.g., a deuterated analogue of 9-hydroxynonanoic acid) for quantification.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with 5 mL of the same solvent mixture.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Evaporate the combined supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of 5% methanol (B129727).

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 5% methanol to remove polar impurities.

    • Elute the oxylipins with methanol followed by ethyl acetate.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis (e.g., methanol for LC-MS or a derivatization solvent for GC-MS).

extraction_workflow start Plant Tissue grinding Grind in Liquid Nitrogen start->grinding extraction Solvent Extraction (Isopropanol/Ethyl Acetate) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution final_sample Final Sample for Analysis elution->final_sample

B. GC-MS Analysis of 9-Hydroxynonanoic Acid

Due to its low volatility, 9-hydroxynonanoic acid requires derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common derivatization method.[6]

  • Derivatization (Silylation):

    • To the dried extract from the extraction protocol, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions (Example):

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5975C or equivalent.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-550.

  • Identification: The identification of the derivatized 9-hydroxynonanoic acid is based on its retention time and comparison of its mass spectrum with a reference standard or a spectral library. For the identification of this compound, a similar protocol can be followed, though derivatization may not be necessary if the compound is sufficiently volatile.

IV. Conclusion

The natural occurrence of this compound in plants and insects remains an open question for scientific investigation. While its precursor, 9-hydroxynonanoic acid, has been identified in Chaenomeles sinensis as a product of the oxylipin pathway, further research is needed to confirm the presence and biological role of its methyl ester. The analytical protocols and biosynthetic information provided in this guide offer a solid foundation for researchers aiming to explore the presence of these compounds in nature. Future studies employing sensitive analytical techniques on a wider range of plant and insect species may yet reveal the existence and significance of this compound in the natural world.

References

Methyl 9-hydroxynonanoate: A Technical Guide to its Synthesis, Properties, and Biological Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Methyl 9-hydroxynonanoate, a versatile long-chain fatty acid ester. The document details its chemical and physical properties, established synthesis protocols, and explores its current and potential applications. A significant focus is placed on the current understanding of its biological role, which, while not extensively studied directly, can be contextualized by examining related compounds. This guide aims to be a foundational resource for professionals interested in the chemistry and potential biological significance of this compound.

Chemical and Physical Properties

This compound, also known as 9-Hydroxypelargonic Acid Methyl Ester, is a C10 fatty acid methyl ester.[1][2] Its structure features a hydroxyl group at the terminal (ω-9) position, making it a valuable bifunctional molecule for chemical synthesis. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₃[3][4]
Molecular Weight 188.27 g/mol [4]
CAS Number 34957-73-8[4]
Appearance Colorless to light yellow liquid[4]
Boiling Point 272 °C[4]
Density 0.97 g/mL at 25 °C[4]
Purity (typical) >95% (GC)[1][4]
Storage Temperature 2-8°C, sealed in dry conditions[5]

Synthesis of this compound

This compound is primarily synthesized from renewable resources, most notably from oleic acid or its methyl ester, which are abundant in vegetable oils like rapeseed oil.[6][7] The most common synthesis route involves a two-step process: ozonolysis followed by a reductive work-up.

Synthesis Workflow

The general workflow for the synthesis of this compound from Methyl oleate (B1233923) is depicted in the following diagram.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products Methyl Oleate Methyl Oleate Ozonolysis Ozonolysis Methyl Oleate->Ozonolysis Ozone Ozone Ozone->Ozonolysis Methyl 9-oxononanoate Methyl 9-oxononanoate Ozonolysis->Methyl 9-oxononanoate Reductive Work-up Reductive Work-up This compound This compound Reductive Work-up->this compound Methyl 9-oxononanoate->Reductive Work-up

Caption: Synthesis of this compound from Methyl oleate.

Experimental Protocol: Ozonolysis of Methyl Oleate

This protocol is based on methodologies described in the literature for the production of 9-hydroxynonanoic acid from methyl oleate.[1]

  • Dissolution: Dissolve Methyl Oleate in a suitable solvent, such as methanol (B129727) or dichloromethane, in a reaction vessel equipped with a gas dispersion tube and a low-temperature cooling bath.

  • Ozonolysis: Cool the solution to a low temperature (e.g., -78 °C). Bubble ozone gas through the solution. The reaction progress can be monitored by the disappearance of the double bond (e.g., by TLC or the appearance of a blue color indicating excess ozone).

  • Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Reductive Work-up: Add a reducing agent to the reaction mixture. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation (e.g., H₂ with a Raney nickel catalyst).

  • Isolation: After the reduction is complete, neutralize the reaction mixture if necessary and perform a liquid-liquid extraction to isolate the product.

  • Purification: The crude product can be purified by column chromatography or distillation to yield pure this compound.

Biological Role and Activity

Currently, there is a notable lack of direct research into the specific biological roles and activities of this compound. The majority of scientific literature focuses on its utility as a chemical intermediate.[1][7][8][9] However, insights into its potential biological functions can be inferred from studies on closely related molecules.

9-Hydroxynonanoic Acid

The parent carboxylic acid, 9-hydroxynonanoic acid, is a naturally occurring compound found in plants such as Chaenomeles sinensis and has been identified as a potential biomarker for the consumption of potatoes.[10][11] As a medium-chain hydroxy fatty acid, it belongs to a class of lipids with diverse biological functions.[10] It is plausible that this compound could be hydrolyzed in vivo to 9-hydroxynonanoic acid, thus exhibiting similar biological effects.

9-Oxononanoic Acid: A Structurally Related Bioactive Lipid

A structurally similar compound, 9-oxononanoic acid (9-ONA), which is a product of linoleic acid peroxidation, has demonstrated significant biological activity.[6][12] 9-ONA has been shown to be an inducer of the arachidonate (B1239269) cascade, a critical signaling pathway in inflammation and hemostasis.[6]

Key activities of 9-Oxononanoic Acid:

  • Stimulation of Phospholipase A₂ (PLA₂): 9-ONA activates PLA₂, a key enzyme that releases arachidonic acid from membrane phospholipids.[6][13]

  • Induction of Thromboxane (B8750289) A₂ (TxA₂) Production: The release of arachidonic acid leads to the production of eicosanoids, including TxA₂, a potent promoter of platelet aggregation.[6]

  • Platelet Aggregation: By stimulating TxA₂ production, 9-ONA can induce platelet aggregation in human blood.[6]

  • Modulation of Hepatic Lipogenesis: In rats, oral administration of 9-ONA was found to decrease the de novo synthesis of fatty acids in the liver. This effect is attributed to the inhibition of acetyl-CoA carboxylase by the accumulation of long-chain acyl-CoA.[14]

The signaling pathway initiated by 9-oxononanoic acid is illustrated below.

ONA_Signaling Signaling Pathway of 9-Oxononanoic Acid (9-ONA) 9-ONA 9-ONA PLA2 Phospholipase A₂ (PLA₂) 9-ONA->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid catalyzes release of Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->Arachidonic_Acid releases COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes Thromboxane_A2 Thromboxane A₂ (TxA₂) COX_Enzymes->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation induces

Caption: The signaling cascade initiated by 9-Oxononanoic Acid (9-ONA).

Other Related Fatty Acid Esters

Research into other hydroxy fatty acid methyl esters suggests that this class of compounds may possess various biological activities. For example, enantiomers of methyl 9-hydroxystearate have demonstrated antiproliferative activity against the HT29 colon cancer cell line.[15] While these findings are not directly transferable to this compound, they support the rationale for further investigation into its potential pharmacological effects.

Applications and Future Directions

The primary and well-established application of this compound is as a monomer in the synthesis of polymers.[7] Its bifunctional nature, with a hydroxyl group at one end and a methyl ester at the other, makes it an ideal building block for producing biodegradable polyesters and polylactones.[1][8] These bio-based polymers have potential applications in biodegradable plastics, coatings, and other materials.

Given the biological activities of related compounds, future research into the direct biological effects of this compound is warranted. Potential areas of investigation could include its effects on inflammatory pathways, lipid metabolism, and cell proliferation. Such studies would clarify whether this molecule has potential applications in the pharmaceutical or nutraceutical industries.

Conclusion

This compound is a readily synthesized, bio-based chemical with a primary, established role in polymer chemistry. While direct evidence of its biological activity is currently scarce, the known functions of structurally related compounds, such as 9-oxononanoic acid and other hydroxy fatty acid esters, suggest that it may possess uninvestigated pharmacological properties. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the need for further research to fully elucidate the biological landscape of this intriguing molecule.

References

Spectroscopic Profile of Methyl 9-Hydroxynonanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 9-hydroxynonanoate, a valuable bifunctional molecule with applications in polymer chemistry and as a synthon in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.67s3H-OCH₃
~3.64t2HH-9 (-CH₂OH)
~2.30t2HH-2 (-C(=O)CH₂-)
~1.62p2HH-3
~1.56p2HH-8
~1.25-1.40m8HH-4, H-5, H-6, H-7
~1.5 (broad)s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~174.4C-1 (C=O)
~62.9C-9 (-CH₂OH)
~51.4-OCH₃
~34.1C-2
~32.7C-8
~29.1C-4, C-5, C-6
~25.7C-7
~24.9C-3

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200BroadO-H stretch (alcohol)
~2925, ~2855StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1245, ~1170StrongC-O stretch (ester)
~1055MediumC-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/zRelative IntensityAssignment
188Low[M]⁺ (Molecular Ion)
170Moderate[M - H₂O]⁺
157Moderate[M - OCH₃]⁺
129Moderate[M - H₂O - C₂H₅]⁺
87High[CH₃OC(=O)(CH₂)₂]⁺
74High[CH₃OC(=O)H₂]⁺ (McLafferty rearrangement)
31Moderate[OCH₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for long-chain hydroxy esters like this compound. Instrument parameters should be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field strength spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be acquired neat. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to the sample measurement.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or, more commonly, after separation by gas chromatography (GC-MS). For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-250.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with spectral libraries if available.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure Structural Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (GC-MS) Synthesis->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorptions IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Methyl 9-Hydroxynonanoate: A Comprehensive Technical Guide to its Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-hydroxynonanoate, a bio-derived fatty acid methyl ester, is emerging as a versatile platform chemical with significant potential across various industrial sectors. This technical guide provides an in-depth analysis of its synthesis, properties, and, most importantly, its applications, with a primary focus on its role as a monomer for the production of biodegradable polymers. This document details the chemical and biocatalytic synthesis routes, presents its key physicochemical properties in a structured format, and outlines detailed experimental protocols for its synthesis and subsequent polymerization. Furthermore, this guide explores its potential in other industrial areas and provides visualizations of key chemical pathways and experimental workflows to facilitate a deeper understanding of its utility.

Introduction

This compound (M9H) is a C9 ω-hydroxy fatty acid methyl ester. Its structure, featuring a terminal hydroxyl group and a methyl ester, makes it an ideal bifunctional monomer for step-growth polymerization. Derived from renewable resources such as vegetable oils, M9H presents a sustainable alternative to petroleum-based monomers, aligning with the growing demand for green and biodegradable materials. This guide serves as a comprehensive resource for researchers and professionals interested in harnessing the potential of this promising bio-based chemical.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in various industrial processes. The following table summarizes its key properties.

PropertyValueReference
Chemical Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.27 g/mol [1]
CAS Number 34957-73-8[1]
Appearance Colorless to light yellow liquid[1]
Purity (GC) >95%[1]
Boiling Point 272 °C[1]
Density 0.97 g/mL at 25 °C[1]
Storage Temperature 2-8 °C, sealed in dry conditions[2]

Synthesis of this compound

This compound can be synthesized through both chemical and biocatalytic routes, primarily from oleic acid, a major component of various vegetable oils.

Chemical Synthesis: Ozonolysis of Methyl Oleate (B1233923)

The most established method for producing this compound is through the ozonolysis of methyl oleate, which is readily available from the transesterification of triglycerides in vegetable oils like rapeseed, soybean, or castor oil.[3][4] The process involves the cleavage of the carbon-carbon double bond in methyl oleate by ozone, followed by a reductive work-up.

Materials:

Procedure: [4][5]

  • A solution of methyl oleate in a mixture of methanol and methylene chloride is prepared in a reaction vessel equipped with a gas dispersion tube and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).

  • A stream of ozone in oxygen is bubbled through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC).

  • The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • A reducing agent, such as sodium borohydride, is carefully added to the reaction mixture to reduce the intermediate ozonides to the desired hydroxyl group. This step is typically performed at a low temperature and then allowed to warm to room temperature.

  • After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent like diethyl ether.

  • The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • Further purification can be achieved through distillation or column chromatography.

dot

Caption: Chemical synthesis pathway of this compound from Methyl Oleate.

Biocatalytic Synthesis

A more sustainable and environmentally friendly approach to producing ω-hydroxy fatty acids is through biocatalysis. This method utilizes whole-cell biocatalysts or isolated enzymes to convert fatty acids into their hydroxylated counterparts.[6][7] For instance, recombinant Escherichia coli expressing a sequence of enzymes can convert oleic acid into 9-hydroxynonanoic acid.[1][8]

Materials: [8]

  • Recombinant E. coli cells expressing oleate hydratase, alcohol dehydrogenase, and Baeyer-Villiger monooxygenase.

  • Culture medium (e.g., LB broth with appropriate antibiotics for plasmid maintenance).

  • Inducer (e.g., IPTG) to induce protein expression.

  • Oleic acid (substrate).

  • Buffer solution (e.g., phosphate (B84403) buffer).

  • Organic solvent for extraction (e.g., ethyl acetate).

Procedure: [8]

  • Cultivate the recombinant E. coli strain in a suitable culture medium to a desired cell density.

  • Induce the expression of the catalytic enzymes by adding an inducer like IPTG and continue the cultivation for a specific period.

  • Harvest the cells by centrifugation and wash them with a buffer solution.

  • Resuspend the cells in a reaction buffer containing the substrate, oleic acid.

  • Carry out the biotransformation in a shaker incubator at a controlled temperature and pH for a predetermined duration.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction, acidify the mixture and extract the product, 9-hydroxynonanoic acid, using an organic solvent.

  • The extracted product can be further purified and, if desired, esterified to yield this compound.

dot

Biocatalytic_Synthesis OleicAcid Oleic Acid WholeCell Recombinant E. coli (Hydratase, ADH, BVMO) OleicAcid->WholeCell Hydroxy_intermediate 10-Hydroxyoctadecanoic acid WholeCell->Hydroxy_intermediate Hydration Keto_intermediate 10-Oxooctadecanoic acid Hydroxy_intermediate->Keto_intermediate Oxidation Ester_intermediate 9-(Nonanoyloxy)nonanoic acid Keto_intermediate->Ester_intermediate Baeyer-Villiger Oxidation Hydrolysis Hydrolysis Ester_intermediate->Hydrolysis HNA 9-Hydroxynonanoic Acid Hydrolysis->HNA Esterification Esterification (CH₃OH, H⁺) HNA->Esterification M9H This compound Esterification->M9H

Caption: Biocatalytic pathway for the synthesis of 9-Hydroxynonanoic Acid.

Industrial Applications

The primary industrial application of this compound lies in its use as a monomer for the synthesis of biodegradable polymers.

Monomer for Biodegradable Polyesters

This compound is an AB-type monomer, meaning it possesses two different functional groups (hydroxyl and methyl ester) that can react with each other to form a polymer chain. This allows for the synthesis of polyesters, specifically poly(9-hydroxynonanoate), through polycondensation or after conversion to a lactone, through ring-opening polymerization.[9] These polyesters are attractive for applications where biodegradability is desired, such as in packaging, agriculture, and biomedical devices.

Experimental Protocol: [5] Materials:

  • Purified this compound

  • Polycondensation catalyst (e.g., titanium (IV) butoxide or antimony trioxide)

  • High-vacuum line

  • Reaction vessel with a stirrer and a system for removing methanol byproduct

Procedure:

  • Charge the reaction vessel with this compound and the catalyst.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature of around 150-180 °C to initiate the transesterification reaction, with the removal of methanol.

  • After the initial stage, gradually increase the temperature (up to 200-220 °C) and apply a high vacuum to facilitate the removal of the methanol byproduct and drive the polymerization reaction to completion.

  • Continue the reaction until the desired molecular weight is achieved, which can be monitored by the viscosity of the polymer melt.

  • Cool the polymer to room temperature and collect the resulting poly(9-hydroxynonanoate).

This compound can be converted to its corresponding lactone (nonalactone) through intramolecular cyclization. This lactone can then undergo ring-opening polymerization (ROP) to produce high molecular weight polyesters.[9]

Experimental Protocol: Materials:

  • Nonalactone (B14067577) (synthesized from this compound)

  • Initiator (e.g., stannous octoate)

  • Dry, inert atmosphere (e.g., in a glovebox or under argon)

  • Reaction vessel

Procedure:

  • Charge a dry reaction vessel with nonalactone and the initiator under an inert atmosphere.

  • Heat the mixture to the desired polymerization temperature (typically 100-140 °C).

  • Allow the polymerization to proceed for a specified time to achieve the desired conversion and molecular weight.

  • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to purify it.

  • Dry the purified polymer under vacuum.

// Nodes M9H [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Polycondensation [label="Polycondensation\n(Heat, Vacuum, Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Poly(9-hydroxynonanoate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methanol [label="Methanol\n(byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lactone [label="Nonalactone", fillcolor="#F1F3F4", fontcolor="#202124"]; ROP [label="Ring-Opening Polymerization\n(Initiator, Heat)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges M9H -> Polycondensation; Polycondensation -> Polymer; Polycondensation -> Methanol [style=dashed]; M9H -> Cyclization; Cyclization -> Lactone; Lactone -> ROP; ROP -> Polymer; }

References

Methyl 9-Hydroxynonanoate: A Versatile Precursor for Next-Generation Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imperative for sustainable and biocompatible materials has driven significant research into biodegradable polymers. Among the promising precursors for these advanced materials is methyl 9-hydroxynonanoate, a bio-based monomer derivable from renewable resources. This technical guide provides a comprehensive overview of the synthesis of this compound, its polymerization into biodegradable polyesters, and the mechanisms governing their degradation. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate further research and development in this burgeoning field.

Synthesis of this compound: A Green Chemistry Approach

This compound can be efficiently synthesized from renewable feedstocks such as vegetable oils, positioning it as a sustainable alternative to petroleum-based monomers. The most common and effective method involves the ozonolysis of oleic acid methyl ester, a primary component of many vegetable oils like soybean and castor oil, followed by a reductive work-up.[1]

Experimental Protocol: Ozonolysis and Reduction of Methyl Oleate (B1233923)

This protocol outlines a two-step process for the synthesis of this compound.

Step 1: Ozonolysis of Methyl Oleate

  • Reaction Setup: A solution of methyl oleate in a mixture of methanol (B129727) and a non-participating solvent like methylene (B1212753) chloride is prepared in a reaction vessel equipped with a gas dispersion tube and a cooling system to maintain a low temperature, typically around -78°C.

  • Ozone Generation: Ozone is generated from an ozone generator and bubbled through the solution. The reaction progress is monitored by the disappearance of the double bond, which can be tracked using techniques like thin-layer chromatography (TLC) or until a blue color, indicating excess ozone, persists.

  • Formation of Ozonide: The ozone reacts with the double bond of methyl oleate to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane).

Step 2: Reductive Work-up

  • Quenching: After the ozonolysis is complete, the excess ozone is removed by purging the solution with an inert gas like nitrogen or argon.

  • Reduction: A reducing agent is added to the reaction mixture to cleave the ozonide and reduce the resulting carbonyl compounds to alcohols. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) or dimethyl sulfide (B99878) (DMS).

    • Using Sodium Borohydride: The ozonide solution is slowly added to a solution of sodium borohydride in a suitable solvent at a controlled temperature. The reaction is typically stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the addition of an acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound is purified by fractional distillation under high vacuum to yield a clear, colorless liquid.[1]

Polymerization of this compound: Crafting Biodegradable Polyesters

This compound serves as a versatile A-B type monomer for the synthesis of linear polyesters, specifically poly(9-hydroxynonanoate), a type of polyhydroxyalkanoate (PHA). Two primary polymerization strategies are employed: direct polycondensation and ring-opening polymerization of the corresponding lactone.

Polycondensation

Polycondensation involves the direct polymerization of the hydroxy ester monomer, with the elimination of a small molecule, in this case, methanol.

  • Monomer Preparation: Purified this compound is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Catalyst Addition: A transesterification catalyst, such as titanium (IV) isopropoxide or tin(II) octoate, is added to the monomer.

  • Polymerization: The reaction mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 150 to 180°C. Methanol, the condensation byproduct, is continuously removed via the distillation outlet to drive the equilibrium towards polymer formation.

  • High Vacuum Stage: As the viscosity of the reaction mixture increases, a high vacuum is applied to facilitate the removal of the remaining methanol and any volatile oligomers, thereby increasing the molecular weight of the polymer.

  • Isolation: After several hours, the reaction is cooled to room temperature, and the resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it. The purified poly(9-hydroxynonanoate) is then dried under vacuum.

Ring-Opening Polymerization (ROP)

An alternative and often more controlled method for producing high molecular weight polyesters is the ring-opening polymerization of a cyclic ester monomer, in this case, nonalactone. This requires the initial conversion of this compound to its corresponding lactone.

9-hydroxynonanoic acid, obtained by the hydrolysis of this compound, can be cyclized to form nonalactone, a nine-membered lactone. This is typically achieved through intramolecular esterification under high dilution to favor cyclization over intermolecular polymerization.

  • Monomer and Initiator: Nonalactone and a suitable initiator, such as a primary alcohol (e.g., benzyl (B1604629) alcohol), are charged into a dry reaction vessel under an inert atmosphere.

  • Catalyst: An organometallic catalyst, commonly tin(II) octoate or a more specialized organocatalyst, is added.

  • Polymerization: The reaction is carried out in bulk (neat) or in a high-boiling solvent at elevated temperatures (e.g., 120-150°C). The polymerization proceeds via the nucleophilic attack of the initiator on the carbonyl carbon of the lactone, leading to the opening of the ring and the propagation of the polymer chain.

  • Termination and Purification: The polymerization is terminated by cooling the reaction mixture. The polymer is then dissolved in a solvent and precipitated in a non-solvent to remove any unreacted monomer and catalyst residues. The purified polymer is dried under vacuum.

Data Presentation: Properties of Poly(9-hydroxynonanoate)

The physical and thermal properties of poly(9-hydroxynonanoate) are crucial for determining its potential applications. The following table summarizes typical properties, though values can vary depending on the polymerization method and resulting molecular weight.

PropertyTypical ValueMethod of Analysis
Molecular Weight
Number Average (Mn)10,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average (Mw)20,000 - 250,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC (Mw/Mn)
Thermal Properties
Melting Temperature (Tm)60 - 80 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temp (Tg)-30 to -10 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp (Td)> 250 °CThermogravimetric Analysis (TGA)

Biodegradation of Poly(9-hydroxynonanoate)

Poly(9-hydroxynonanoate) is a biodegradable polyester, primarily degraded through enzymatic hydrolysis of its ester linkages. This process is carried out by microorganisms that secrete specific enzymes.

Enzymatic Degradation Pathway

The biodegradation of polyhydroxyalkanoates (PHAs) like poly(9-hydroxynonanoate) is a surface erosion process initiated by extracellular PHA depolymerases.[2]

  • Microbial Colonization: Microorganisms, such as bacteria and fungi, colonize the surface of the polymer.

  • Enzyme Secretion: These microorganisms secrete extracellular enzymes, primarily PHA depolymerases (which include lipases and esterases), that adsorb to the polymer surface.[2][3]

  • Hydrolysis: The enzymes catalyze the hydrolysis of the ester bonds in the polymer backbone, breaking down the long polymer chains into smaller, water-soluble oligomers and monomers (9-hydroxynonanoic acid).[3]

  • Cellular Uptake and Metabolism: These smaller molecules are then transported into the microbial cells and utilized as carbon and energy sources through metabolic pathways, ultimately leading to the production of carbon dioxide, water, and biomass.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of this compound cluster_polymerization Polymerization cluster_rop Alternative: Ring-Opening Polymerization s1 Methyl Oleate s2 Ozonolysis (-78°C) s1->s2 s3 Ozonide Intermediate s2->s3 s4 Reductive Work-up (e.g., NaBH4) s3->s4 s5 Crude Product s4->s5 s6 Purification (Vacuum Distillation) s5->s6 s7 This compound s6->s7 p1 This compound p2 Polycondensation (Catalyst, Heat, Vacuum) p1->p2 p3 Poly(9-hydroxynonanoate) p2->p3 r1 This compound r2 Hydrolysis & Cyclization r1->r2 r3 Nonalactone r2->r3 r4 Ring-Opening Polymerization (Initiator, Catalyst) r3->r4 r5 Poly(9-hydroxynonanoate) r4->r5 biodegradation_pathway cluster_environment External Environment cluster_cell Microbial Cell poly Poly(9-hydroxynonanoate) microbe Microorganism (e.g., Bacteria, Fungi) poly->microbe Colonization enzyme Extracellular PHA Depolymerase poly->enzyme Adsorption microbe->enzyme Secretion oligomers Soluble Oligomers & Monomers (9-Hydroxynonanoic Acid) enzyme->oligomers Hydrolysis uptake Cellular Uptake oligomers->uptake metabolism Metabolic Pathways uptake->metabolism products CO2 + H2O + Biomass metabolism->products

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-hydroxynonanoate is a bifunctional molecule featuring a terminal hydroxyl group and a methyl ester, making it a valuable building block in the synthesis of polymers, plasticizers, and other specialty chemicals. Its structure lends itself to various chemical modifications, rendering it a molecule of interest for researchers in materials science and drug development. This technical guide provides a comprehensive overview of the discovery and initial synthetic routes to this compound, presenting key experimental data and methodologies.

Discovery and Natural Occurrence

While extensive research has focused on the synthesis of this compound from renewable resources, its parent compound, 9-hydroxynonanoic acid, has been identified in natural sources. It has been reported to be present in Chaenomeles sinensis (Chinese quince) and potato.[1][2] The presence of this ω-hydroxy fatty acid in the plant kingdom suggests its involvement in the formation of biopolymers like cutin, a major component of the plant cuticle. The discovery in natural contexts underscores the compound's biocompatibility and potential for bio-based chemical production.

Initial Synthesis Methodologies

The primary and most well-documented initial syntheses of this compound originate from the oxidative cleavage of oleic acid and its esters, which are abundant in various vegetable oils. Ozonolysis has been a key technology in this endeavor.

Synthesis from Vegetable Oils via Ozonolysis

An early and significant method for producing this compound involves the ozonolysis of vegetable oils such as soybean and castor oil.[3] This process cleaves the carbon-carbon double bonds within the fatty acid chains. A subsequent reduction of the ozonide intermediates yields a mixture of alcohols, which can then be transesterified to produce the desired methyl ester.

A more recent and sustainable approach has been developed using rapeseed oil fatty acid methyl esters (FAME) as the starting material.[4] This method involves an oxydoreductive cleavage followed by a reduction step, resulting in high yields of this compound.

The general workflow for the synthesis of this compound from vegetable oil is depicted below:

G cluster_start Starting Material cluster_process Process cluster_product Product Vegetable Oil Vegetable Oil Transesterification (optional) Transesterification (optional) Vegetable Oil->Transesterification (optional) Fatty Acid Methyl Esters (FAME) Fatty Acid Methyl Esters (FAME) Transesterification (optional)->Fatty Acid Methyl Esters (FAME) Ozonolysis Ozonolysis Fatty Acid Methyl Esters (FAME)->Ozonolysis Ozonide Intermediates Ozonide Intermediates Ozonolysis->Ozonide Intermediates Reduction Reduction Ozonide Intermediates->Reduction This compound This compound Reduction->this compound

Caption: General workflow for the synthesis of this compound from vegetable oil.

Quantitative Data from Key Syntheses

The following tables summarize the quantitative data from two key initial synthetic methods for this compound.

Table 1: Synthesis of this compound from Soybean and Castor Oil via Ozonolysis [3]

ParameterValue
Starting MaterialsSoybean Oil, Castor Oil
Key ReagentsOzone, Sodium Borohydride, Methanol (B129727), Potassium Methoxide (B1231860)
Final ProductThis compound
Hydroxyl Number (experimental)293 mg KOH/g
Hydroxyl Number (theoretical)298 mg KOH/g
AppearanceClear, colorless, low viscosity liquid

Table 2: Sustainable Synthesis of this compound from Rapeseed Oil FAME [4]

ParameterValue
Starting MaterialFatty Acid Methyl Esters (FAME) from Rapeseed Oil
Key StepsOxydoreductive cleavage, Reduction
Overall Yield85%
Purity>90%
By-productsValuable (e.g., pelargonic acid)

Detailed Experimental Protocols

Protocol 1: Preparation of this compound from Soybean/Castor Oil[3]

Step 1: Ozonolysis of Vegetable Oil A solution of soybean or castor oil in methanol and methylene (B1212753) chloride is subjected to ozonolysis. Ozone is bubbled through the solution until the reaction is complete, indicated by the disappearance of the double bonds.

Step 2: Reduction of Ozonides The resulting ozonide mixture is then reduced using sodium borohydride. This step converts the ozonides into a mixture of triols, diols, and monols.

Step 3: Separation of Polyols The triglyceride triols are separated from the rest of the mixture.

Step 4: Transesterification The separated triols are transesterified with methanol in the presence of a catalyst, such as potassium methoxide (1% CH₃OK). A large excess of methanol (15:1 molar ratio of methanol per double bond of the triglyceride) is used, and the reaction is carried out under reflux at 68°C for 3 hours.

Step 5: Purification After the reaction, the mixture is cooled, and diethyl ether is added. The organic phase is washed with water until the pH of the aqueous phase is neutral. The organic phase is then dried with anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is purified by short path high vacuum distillation to yield pure this compound.

Protocol 2: Sustainable Synthesis from Rapeseed Oil FAME[4]

Step 1: Oxydoreductive Cleavage of FAME Fatty acid methyl esters (FAME) from rapeseed oil are subjected to an oxydoreductive cleavage step. This reaction is carried out in a solvent-free medium at room temperature.

Step 2: Reduction The product from the first step, primarily methyl azelaaldehydate, is then reduced to this compound. The hydrogenation is performed using a catalyst such as RANEY® nickel or Pd on activated carbon. The reaction is carried out in a solvent like methanol under a hydrogen pressure of 50 bar at 50°C. The conversion is typically complete within 4 hours.

The logical relationship of this two-step synthesis is illustrated in the following diagram:

G Rapeseed Oil FAME Rapeseed Oil FAME Methyl Azelaaldehydate Methyl Azelaaldehydate Rapeseed Oil FAME->Methyl Azelaaldehydate Oxydoreductive Cleavage (Solvent-free, RT) This compound This compound Methyl Azelaaldehydate->this compound Reduction (H2, Catalyst, 50°C)

Caption: Two-step synthesis of this compound from Rapeseed Oil FAME.

Conclusion

The discovery of 9-hydroxynonanoic acid in nature and the development of efficient synthetic routes to its methyl ester from renewable feedstocks highlight the compound's significance as a bio-based chemical. The initial synthesis methods, primarily based on the ozonolysis of vegetable oils, have paved the way for more sustainable and high-yield processes. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling further exploration and application of this versatile molecule.

References

In-Depth Technical Guide: Health and Safety for Handling Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Methyl 9-hydroxynonanoate (CAS No: 34957-73-8), a chemical intermediate with applications in various research and development fields. The following sections detail its properties, potential hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a fatty acid methyl ester. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 34957-73-8[1]
Molecular Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.27 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity ≥95% (GC)[1]
Boiling Point 272 °C[1]
Density 0.97 g/mL at 25 °C[1]
Storage Temperature 2-8°C, sealed in a dry place

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCodePictogramSignal WordHazard Statement
Serious Eye Damage/Eye Irritation H319GHS07 (Exclamation Mark)WarningCauses serious eye irritation.
Hazardous to the Aquatic Environment, Long-term Hazard H412NoneNoneHarmful to aquatic life with long lasting effects.

Precautionary Statements:

  • P273: Avoid release to the environment.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Eye Irritation

The classification "Causes serious eye irritation" (H319) indicates that direct contact with the substance can cause significant, but reversible, eye damage.

Aquatic Toxicity

The classification "Harmful to aquatic life with long lasting effects" (H412) suggests that the substance may cause adverse effects to aquatic organisms and may persist in the environment. While specific data for this compound is unavailable, studies on other fatty acid methyl esters (FAMEs) indicate that aquatic toxicity can vary with the carbon chain length. For instance, the EC50 (48h) for methyl decanoate (B1226879) (C10) in Daphnia magna has been estimated at 1.1 mg/L.

Experimental Protocols

The following are summaries of standard OECD guidelines relevant to the identified hazards of this compound.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause eye irritation or corrosion.

Methodology Summary:

  • Test Animal: Typically, the albino rabbit is used.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. If irritation persists, observations may continue for up to 21 days.

  • Evaluation: The degree of eye irritation is scored based on the cornea (opacity), iris, and conjunctiva (redness and swelling). The reversibility of the effects is also assessed.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This guideline is used to determine the acute toxicity of a substance to aquatic invertebrates.

Methodology Summary:

  • Test Organism: Young Daphnia (water fleas), typically Daphnia magna, less than 24 hours old.

  • Procedure: The daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Evaluation: The results are used to calculate the EC50, which is the concentration of the substance that causes immobilization in 50% of the daphnids within the 48-hour exposure period.

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with eyes, skin, and clothing.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

FirstAid_EyeExposure Start Eye Contact with This compound Rinse Immediately flush eyes with plenty of water for at least 15 minutes. Start->Rinse Exposure Occurs RemoveContacts Remove contact lenses, if present and easy to do. Continue rinsing. Rinse->RemoveContacts HoldEyelids Hold eyelids open to ensure thorough rinsing of the entire eye surface. Rinse->HoldEyelids SeekMedical Get medical advice/attention. RemoveContacts->SeekMedical

Caption: First aid workflow for eye exposure.

Spill Response

Spill_Cleanup_Workflow Spill Spill of Methyl 9-hydroxynonanoate Occurs Evacuate Evacuate unnecessary personnel and ensure adequate ventilation. Spill->Evacuate PPE Wear appropriate PPE (gloves, goggles, lab coat). Evacuate->PPE Contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). PPE->Contain Collect Carefully collect the absorbed material into a suitable, labeled container for disposal. Contain->Collect Prevent Prevent entry into waterways, sewers, basements, or confined areas. Contain->Prevent Clean Clean the spill area with soap and water. Collect->Clean Dispose Dispose of the waste in accordance with local, state, and federal regulations. Clean->Dispose

Caption: Chemical spill cleanup workflow.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the substance to enter drains or waterways, given its aquatic toxicity.

Conclusion

This compound presents moderate health and environmental hazards, primarily causing serious eye irritation and being harmful to aquatic life with long-lasting effects. Adherence to proper handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are crucial for the safe use of this compound in a research and development setting. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation of Methyl 9-hydroxynonanoate is limited in publicly available literature. This guide synthesizes information from studies on analogous long-chain fatty acid esters and relevant analytical techniques to provide a comprehensive overview. All data presented for analogous compounds should be considered as estimations for this compound and require experimental verification.

Introduction

This compound is a bifunctional molecule of interest in polymer chemistry and as a potential building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a terminal hydroxyl group and a methyl ester, imparts unique chemical properties. Understanding its thermal stability and degradation profile is crucial for its application in processes involving elevated temperatures, such as polymerization, purification, and formulation, as well as for assessing its shelf-life and storage conditions. This technical guide provides a detailed examination of the expected thermal behavior of this compound, methodologies for its analysis, and its likely degradation pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 34957-73-8[1][2]
Molecular Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.27 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 272 °C[1]
Density 0.97 g/mL at 25 °C[1]
Purity (typical) >95% (GC)[1]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a compound like this compound, TGA would reveal the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. Studies on other long-chain FAMEs suggest that their thermal decomposition in an inert atmosphere typically begins at temperatures above 200 °C. The presence of a hydroxyl group might slightly lower the decomposition temperature compared to a fully saturated, non-hydroxylated ester of the same chain length due to potential catalytic effects or alternative reaction pathways.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC analysis would be useful in determining its melting point, boiling point, and any other phase transitions. It can also provide information on the heat of vaporization and decomposition.

Table 2: Expected Thermal Properties of this compound based on Analogous Compounds

ParameterExpected Range/ValueNotes
Onset of Decomposition (TGA, N₂ atmosphere) 200 - 250 °CBased on data for other long-chain FAMEs. The hydroxyl group may influence this temperature.
Peak Decomposition Temperature (TGA, N₂ atmosphere) 250 - 300 °CThe temperature of the maximum rate of mass loss.
Boiling Point (DSC) ~272 °CConfirmed by supplier data. DSC can be used to verify this and determine the enthalpy of vaporization.

Degradation Profile

The degradation of this compound under thermal stress is expected to proceed through several pathways, primarily involving the ester and hydroxyl functional groups, as well as the aliphatic chain. The primary degradation products are likely to be smaller volatile molecules.

Proposed Degradation Pathways

Based on the principles of organic chemistry and studies on the pyrolysis of similar esters, the following degradation pathways are proposed:

  • Ester Pyrolysis (cis-Elimination): This is a common pathway for esters, involving a six-membered ring transition state to yield a carboxylic acid and an alkene. For this compound, this would likely be a minor pathway due to the requirement of a beta-hydrogen on the alcohol side of the ester, which is not present. However, other forms of ester cleavage can occur.

  • Decarboxylation/Decarbonylation: At higher temperatures, cleavage of the C-O and C-C bonds adjacent to the carbonyl group can lead to the loss of CO₂ or CO and the formation of alkanes and alkenes.

  • Dehydration: The terminal hydroxyl group can be eliminated as a molecule of water, leading to the formation of an unsaturated methyl ester (e.g., methyl non-8-enoate).

  • Hydrolysis: If water is present, the ester can hydrolyze to form 9-hydroxynonanoic acid and methanol.

  • Oxidation (if oxygen is present): The presence of oxygen will lead to a more complex degradation profile, involving the formation of hydroperoxides, aldehydes, ketones, and smaller carboxylic acids.

Identification of Degradation Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable technique for identifying the volatile products of thermal decomposition. This technique involves rapidly heating the sample to a high temperature in an inert atmosphere and then separating and identifying the resulting fragments using GC-MS.

Table 3: Potential Degradation Products of this compound

Degradation ProductPotential Formation Pathway
MethanolEster hydrolysis or cleavage
9-Hydroxynonanoic acidEster hydrolysis
Methyl non-8-enoateDehydration
NonanalOxidation of the hydroxyl group
Azelaic acid monomethyl esterOxidation
Shorter-chain alkanes/alkenesC-C bond cleavage at high temperatures
Carbon dioxide, Carbon monoxideDecarboxylation/Decarbonylation

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability and degradation profile of this compound are provided below.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen (99.999%) at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 10 minutes, then heat from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (from the first derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at -50 °C.

      • Heat from -50 °C to 300 °C at a heating rate of 10 °C/min.

      • Cool from 300 °C to -50 °C at a rate of 10 °C/min.

      • Heat from -50 °C to 300 °C at a heating rate of 10 °C/min (second heating scan).

  • Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg), melting point (Tm), and enthalpy of fusion (ΔHf). The boiling point and enthalpy of vaporization (ΔHv) can also be determined if the experiment is run in a vented pan under controlled pressure.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (approx. 100 µg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Perform experiments at a range of temperatures (e.g., 300 °C, 400 °C, 500 °C, and 600 °C) to observe the change in degradation products with temperature.

    • Pyrolysis Time: 10-20 seconds.

    • Atmosphere: Helium.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow.

    • MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and a proposed degradation pathway for this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS Stability Thermal Stability (Onset of Decomposition) TGA->Stability Transitions Phase Transitions (Melting, Boiling) DSC->Transitions Products Degradation Products PyGCMS->Products Pathway Degradation Pathway Elucidation Products->Pathway

Caption: Experimental workflow for thermal analysis.

Degradation_Pathway cluster_pathways Primary Thermal Degradation Pathways cluster_products Potential Degradation Products M9HN This compound Dehydration Dehydration (-H₂O) M9HN->Dehydration Heat Hydrolysis Hydrolysis (+H₂O) M9HN->Hydrolysis Heat, H₂O Decarboxylation Decarboxylation / Cleavage M9HN->Decarboxylation High Heat UnsaturatedEster Methyl non-8-enoate Dehydration->UnsaturatedEster HydroxyAcid 9-Hydroxynonanoic Acid Hydrolysis->HydroxyAcid Methanol Methanol Hydrolysis->Methanol ShorterChains Shorter Chain Alkanes/Alkenes Decarboxylation->ShorterChains COx CO, CO₂ Decarboxylation->COx

Caption: Proposed degradation pathways.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely thermal stability and degradation profile can be formulated by examining analogous compounds and applying fundamental principles of organic chemistry. It is anticipated that this compound exhibits moderate thermal stability, with decomposition likely initiating above 200 °C. The degradation pathways are expected to involve dehydration, hydrolysis (if moisture is present), and various cleavage reactions at higher temperatures. For any application where thermal stability is a critical parameter, it is imperative to conduct the experimental analyses outlined in this guide to obtain specific data for this compound. This will ensure safe and effective use in research, development, and manufacturing processes.

References

An In-depth Technical Guide on the Solubility of Methyl 9-hydroxynonanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 9-hydroxynonanoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the compound's chemical structure and the general solubility principles of related fatty acid methyl esters. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented, alongside a visual representation of the experimental workflow.

Introduction to this compound

This compound (CAS No. 34957-73-8) is a fatty acid methyl ester (FAME) with the chemical formula C10H20O3.[1] It possesses a nine-carbon chain with a terminal hydroxyl group and a methyl ester at the opposite end. This bifunctional nature, containing both a polar hydroxyl group and a less polar ester and hydrocarbon chain, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for its application in various fields, including as a precursor for polymers and in the synthesis of other specialty chemicals.

Qualitative Solubility Profile

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent Polarity (Dielectric Constant)Expected SolubilityRationale
Polar Protic Solvents
Methanol (B129727)32.7SolubleThe hydroxyl group of methanol can form hydrogen bonds with both the hydroxyl and ester groups of this compound. The relatively short hydrocarbon chain of the solute does not significantly hinder solubility.
Ethanol (B145695)24.5SolubleSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor. Its slightly lower polarity compared to methanol is still sufficient to dissolve the solute effectively.
Polar Aprotic Solvents
Acetone20.7SolubleAcetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. Its moderate polarity can accommodate both the polar and non-polar moieties of the molecule.
Ethyl Acetate (B1210297)6.02SolubleAs an ester itself, ethyl acetate is expected to be a good solvent for another methyl ester. It can effectively solvate the ester portion of the molecule, and its moderate polarity can accommodate the hydrocarbon chain. The solubility of a related compound, methyl 9-formylnonanoate, is noted in ethyl acetate.[2]
Dichloromethane (DCM)9.08SolubleDCM is a versatile solvent that can dissolve a wide range of organic compounds. Its polarity is sufficient to interact with the ester and hydroxyl groups, while also being compatible with the hydrocarbon chain. The solubility of a related compound, methyl 9-formylnonanoate, is noted in dichloromethane.[2]
Chloroform (B151607)4.81SolubleSimilar to DCM, chloroform is a good solvent for many organic compounds, including those with moderate polarity. Fatty acids are generally more soluble in chloroform.[3]
Non-Polar Solvents
Hexane1.88Sparingly SolubleThe long hydrocarbon chain of this compound will have favorable van der Waals interactions with hexane. However, the polar hydroxyl and ester groups will limit its overall solubility. Hexane is a common solvent for FAME analysis, suggesting some degree of solubility.[4]
Toluene (B28343)2.38SolubleThe aromatic ring of toluene can induce dipole interactions and has sufficient non-polar character to solvate the hydrocarbon chain of the solute. The addition of toluene can increase the solubility of FAMEs in methanol-water mixtures.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid or liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Volumetric flasks and other standard laboratory glassware

3.2. Experimental Procedure

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Addition of Solvent: Add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solute to settle. If necessary, centrifuge the vials at a specific speed and time to ensure complete separation of the solid/excess liquid phase from the saturated solution.

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the undissolved solute at the bottom of the vial.

  • Dilution: Accurately dilute the extracted aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility: Calculate the solubility of this compound in the specific solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow Experimental Workflow for Solubility Determination A Preparation of Materials (Solute and Solvents) B Addition of Excess Solute to a Known Volume of Solvent A->B C Equilibration in a Thermostatic Shaker B->C D Phase Separation (Settling/Centrifugation) C->D E Extraction of Supernatant (Saturated Solution) D->E F Dilution of Aliquot E->F G Quantitative Analysis (e.g., GC-FID) F->G H Calculation of Solubility G->H

Caption: A flowchart illustrating the sequential steps for the experimental determination of solubility.

Conclusion

References

Unlocking the Potential of Methyl 9-Hydroxynonanoate: A Bioactive Compound on the Horizon

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 9-hydroxynonanoate, a hydroxylated fatty acid methyl ester, is an emerging molecule of interest in the field of bioactive compounds. While direct research on its pharmacological effects is currently limited, its structural similarity to classes of lipids with well-documented biological activities, such as fatty acid esters of hydroxy fatty acids (FAHFAs), suggests a promising potential for therapeutic applications. This technical guide provides an in-depth overview of the plausible bioactive properties of this compound, drawing inferences from related compounds. It outlines potential anti-inflammatory, antioxidant, anticancer, and antimicrobial activities, and provides detailed hypothetical experimental protocols for future investigation. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this intriguing molecule.

Introduction

This compound (M9H) is a C10 fatty acid methyl ester characterized by a hydroxyl group at the ω-9 position. Its synthesis is achievable from renewable resources, making it an attractive candidate for sustainable chemical and pharmaceutical development. To date, the primary focus of research on M9H has been its application as a monomer in polymer synthesis. However, the growing body of evidence on the diverse biological roles of hydroxylated fatty acids and their esters necessitates a thorough investigation into the bioactive potential of M9H.

This guide will explore the hypothetical bioactivities of this compound based on the established functions of structurally analogous compounds. The information presented herein is intended to catalyze further research into this potentially valuable molecule.

Potential Bioactive Properties

The presence of both a hydroxyl group and a methyl ester moiety in M9H suggests the possibility of multiple biological interactions. The following sections detail the potential bioactivities, supported by data from related compounds.

Anti-Inflammatory Potential

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated potent anti-inflammatory effects.[1][2] These molecules have been shown to modulate inflammatory pathways, suggesting that M9H could exhibit similar properties.

Hypothesized Mechanism of Action: M9H may exert anti-inflammatory effects by inhibiting key inflammatory mediators. A plausible mechanism could involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

Table 1: Potential Anti-Inflammatory Activity Markers for this compound

BiomarkerPotential Effect of M9HRationale (Based on Related Compounds)
TNF-αReduction in expression/secretionFAHFAs are known to reduce pro-inflammatory cytokine production.
IL-6Reduction in expression/secretionInhibition of this key inflammatory cytokine is a hallmark of many anti-inflammatory lipids.
IL-1βReduction in expression/secretionSimilar to other pro-inflammatory cytokines, its suppression would indicate potent anti-inflammatory activity.
Nitric Oxide (NO)Decreased productionInhibition of iNOS activity is a common mechanism for anti-inflammatory compounds.
Prostaglandin E2 (PGE2)Decreased productionPotential inhibition of COX-2 enzyme activity.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and culture for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL).

    • Incubate for 24 hours.

    • Collect the cell supernatant to measure the levels of nitric oxide (using the Griess assay) and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

    • Assess cell viability using an MTT assay to rule out cytotoxicity.

Signaling Pathway Visualization

G Hypothesized Anti-Inflammatory Signaling Pathway of M9H LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates M9H This compound (Hypothesized) M9H->IKK Inhibits (Hypothesized) NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

Caption: Hypothesized modulation of the NF-κB pathway by M9H.

Antimicrobial Potential

Several fatty acid methyl esters have demonstrated antimicrobial activity against a range of pathogens.[3][4] The amphipathic nature of M9H could allow it to interact with and disrupt microbial cell membranes.

Table 2: Potential Antimicrobial Spectrum of this compound

Microbial TypeTarget Organism (Example)Potential Efficacy MetricRationale (Based on Related Compounds)
Gram-positive BacteriaStaphylococcus aureusMinimum Inhibitory Concentration (MIC)Fatty acid esters are known to be effective against Gram-positive bacteria.
Gram-negative BacteriaEscherichia coliMinimum Inhibitory Concentration (MIC)Activity against Gram-negative bacteria is also possible, though often less pronounced.
FungiCandida albicansMinimum Fungicidal Concentration (MFC)Some fatty acid esters exhibit antifungal properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Methodology:

    • Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of M9H that visibly inhibits microbial growth.

Experimental Workflow for Bioactivity Screening

A systematic approach is crucial to comprehensively evaluate the bioactive potential of this compound. The following workflow outlines a proposed screening cascade.

G Workflow for Bioactivity Screening of this compound cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Cytotoxicity Assays (e.g., MTT) B Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) A->B C Antioxidant Assays (e.g., DPPH, ABTS) A->C D Antimicrobial Assays (e.g., MIC determination) A->D E Anticancer Assays (e.g., against various cell lines) A->E F Signaling Pathway Analysis (e.g., Western Blot for NF-κB) B->F G Enzyme Inhibition Assays (e.g., COX, LOX) B->G I Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) B->I J Infection Models D->J H Gene Expression Analysis (e.g., qPCR for inflammatory genes) F->H K Toxicology Studies I->K J->K

Caption: A proposed phased approach for investigating M9H bioactivity.

Future Directions and Conclusion

The potential of this compound as a bioactive compound is largely unexplored. The structural similarities to known anti-inflammatory and antimicrobial lipids provide a strong rationale for its investigation. Future research should focus on a systematic evaluation of its efficacy and safety through the experimental workflows outlined in this guide.

Key research questions to address include:

  • What is the precise molecular mechanism of M9H's anti-inflammatory action?

  • Does M9H exhibit selective cytotoxicity against cancer cells?

  • What is the spectrum of its antimicrobial activity?

  • Can M9H be chemically modified to enhance its bioactive properties?

References

An In-depth Technical Guide to the Derivatives of Methyl 9-hydroxynonanoate: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-hydroxynonanoate, a versatile C9 hydroxy fatty acid ester, serves as a valuable scaffold for the development of a diverse range of bioactive derivatives. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of these derivatives, with a particular focus on their potential as anticancer agents. Drawing parallels with the well-studied C18 analogue, 9-hydroxystearic acid, this document explores the promising role of this compound derivatives as histone deacetylase (HDAC) inhibitors. Detailed methodologies for synthesis and bioassays are presented, alongside a structured summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the underlying scientific concepts. This guide is intended to be a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from medium-chain fatty acids.

Introduction

Medium-chain fatty acids and their derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities and favorable physicochemical properties. Among these, this compound presents a particularly interesting starting point for chemical modification. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for the synthesis of a wide array of derivatives, including esters, amides, and other functionalized molecules.

A significant body of research on the longer-chain analogue, 9-hydroxystearic acid (9-HSA), has demonstrated potent antiproliferative effects against various cancer cell lines. These effects are largely attributed to the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer. Given the structural similarity, it is hypothesized that derivatives of this compound may exhibit similar HDAC inhibitory activity and, consequently, anticancer properties.

This technical guide aims to consolidate the current knowledge on the synthesis and biological evaluation of this compound derivatives, providing a roadmap for future research and development in this promising area.

Synthesis of this compound and its Derivatives

The primary route for the synthesis of the this compound scaffold is through the oxidative cleavage of methyl oleate (B1233923), a readily available renewable resource.

Synthesis of Methyl 9-oxononanoate (B1257084) from Methyl Oleate

A key intermediate in the synthesis of this compound is Methyl 9-oxononanoate. This is typically achieved through ozonolysis of methyl oleate followed by a reductive workup.

Experimental Protocol: Ozonolysis of Methyl Oleate

  • Ozone Generation: Ozone is generated from dry oxygen using a commercial ozone generator.

  • Reaction Setup: A solution of methyl oleate in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and dichloromethane) is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone in oxygen is bubbled through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Reductive Workup: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, is then added to the solution at low temperature to quench the ozonide and form the desired aldehyde, Methyl 9-oxononanoate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Reduction to this compound

The aldehyde group of Methyl 9-oxononanoate is then reduced to a primary alcohol to yield this compound.

Experimental Protocol: Reduction of Methyl 9-oxononanoate

  • Reaction Setup: Methyl 9-oxononanoate is dissolved in a suitable solvent, such as methanol or ethanol.

  • Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH4), is added portion-wise to the solution at 0 °C. The reaction is stirred until completion, as monitored by TLC.

  • Workup and Purification: The reaction is quenched by the addition of a weak acid (e.g., dilute HCl) until the pH is neutral. The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography.

Synthesis of Derivatives

The hydroxyl and ester functionalities of this compound provide two key points for diversification.

Ester derivatives can be synthesized by reacting this compound with various acyl chlorides or carboxylic acids under standard esterification conditions.

To synthesize amide derivatives, the hydroxyl group is first converted to a better leaving group (e.g., a tosylate or mesylate) or an azide, which is then reduced to an amine (9-amino-nonanoic acid methyl ester). This amine can then be acylated with a variety of acyl chlorides or carboxylic acids to yield the desired amides. A patent has described a method for the synthesis of 9-amino-nonanoic acid from unsaturated fatty acids.

Biological Activity and Quantitative Data

While specific quantitative data for a wide range of this compound derivatives is limited in the current literature, extensive research on the analogous C18 compound, 9-hydroxystearic acid (9-HSA), provides valuable insights into their potential bioactivity. The data presented below for 9-HSA derivatives can be considered as a predictive guide for the potential efficacy of the corresponding C9 derivatives.

Table 1: Antiproliferative Activity of 9-Hydroxystearic Acid Derivatives against HT-29 Colon Cancer Cells

CompoundDerivative TypeModificationIC50 (µM)
(R)-Methyl 9-hydroxystearate EsterHydroxyl at C9Active (specific value not provided)
(S)-Methyl 9-aminostearate AmideAmino at C9Active (specific value not provided)
Methyl 9-methoxystearate EtherMethoxy at C9Inactive

Data extrapolated from studies on 9-hydroxystearic acid derivatives as a proxy for 9-hydroxynonanoate derivatives.

The available data suggests that the presence of a hydrogen-bonding group (hydroxyl or amino) at the 9-position is crucial for antiproliferative activity.[1]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action for the observed antiproliferative effects of hydroxy fatty acid derivatives is believed to be the inhibition of histone deacetylases (HDACs).

The Role of HDACs in Cancer

HDACs are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis.

Pharmacophore of Hydroxamate-Based HDAC Inhibitors

Many potent HDAC inhibitors are hydroxamic acid derivatives. The generally accepted pharmacophore for these inhibitors consists of three key components:

  • Zinc-Binding Group (ZBG): Typically a hydroxamic acid, which chelates the zinc ion in the active site of the HDAC enzyme.

  • Linker: An aliphatic chain that positions the ZBG within the active site. For derivatives of 9-hydroxynonanoic acid, the carbon chain serves as this linker.

  • Cap Group: A larger, often aromatic group that interacts with the surface of the enzyme, providing additional binding affinity and selectivity.

Downstream Signaling Effects of HDAC Inhibition

HDAC inhibition can trigger a cascade of downstream signaling events. One of the key effects is the induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1] p21 plays a critical role in cell cycle arrest at the G1 and G2 phases. Furthermore, HDAC inhibitors have been shown to downregulate the expression of the MYC oncogene, a key driver of cell proliferation.[1]

Experimental Protocols for Biological Evaluation

Cell Viability and Antiproliferative Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vitro HDAC Inhibition Assay

Fluorometric or colorimetric assay kits are commercially available to measure the activity of HDAC enzymes in the presence of inhibitors.

Protocol (General):

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme, a fluorogenic or colorimetric substrate, and the test compound at various concentrations in an assay buffer.

  • Incubation: Incubate the plate at 37 °C for a specified time to allow the enzymatic reaction to proceed.

  • Development: Add a developer solution that stops the HDAC reaction and generates a fluorescent or colored product from the deacetylated substrate.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of Core Scaffold cluster_derivatives Derivatization Methyl Oleate Methyl Oleate ozonolysis Ozonolysis Methyl Oleate->ozonolysis Methyl 9-oxononanoate Methyl 9-oxononanoate ozonolysis->Methyl 9-oxononanoate reduction Reduction This compound This compound reduction->this compound Methyl 9-oxononanoate->reduction esterification Esterification This compound->esterification amination Functional Group Interconversion (e.g., Amination) This compound->amination Ester Derivatives Ester Derivatives esterification->Ester Derivatives Amino Intermediate Amino Intermediate amination->Amino Intermediate acylation Acylation Amide Derivatives Amide Derivatives acylation->Amide Derivatives Amino Intermediate->acylation

Caption: Synthetic workflow for this compound and its derivatives.

Proposed Signaling Pathway of Action

Signaling_Pathway cluster_drug Drug Action cluster_enzyme Enzymatic Target cluster_cellular Cellular Effects drug This compound Derivative hdac HDAC drug->hdac Inhibition acetylation Histone Hyperacetylation hdac->acetylation Deacetylation p21 p21 (CDKN1A) Upregulation acetylation->p21 myc MYC Downregulation acetylation->myc arrest Cell Cycle Arrest (G1/G2) p21->arrest myc->arrest Promotes Progression apoptosis Apoptosis arrest->apoptosis

Caption: Proposed signaling pathway for HDAC inhibition by derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with the potential for development as novel anticancer agents. The strong evidence for HDAC inhibition by the analogous 9-hydroxystearic acid derivatives provides a solid rationale for the continued investigation of these C9 compounds.

Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives to establish a clear structure-activity relationship. In particular, the synthesis of hydroxamic acid derivatives is a logical next step to probe the HDAC inhibitory activity directly. Quantitative analysis of their antiproliferative effects against a panel of cancer cell lines and their specific inhibitory activity against various HDAC isoforms will be crucial for advancing this class of compounds towards clinical development. Furthermore, elucidation of the precise downstream signaling pathways affected by these novel derivatives will provide a deeper understanding of their mechanism of action and may reveal additional therapeutic opportunities. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

CAS number and molecular formula of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-hydroxynonanoate is a bifunctional molecule featuring a terminal hydroxyl group and a methyl ester. This structure makes it a valuable building block in the synthesis of polymers, particularly biodegradable polyesters, and a potential intermediate in the production of various specialty chemicals.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and potential applications.

Chemical Identity and Properties

This compound is systematically known as the methyl ester of 9-hydroxynonanoic acid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 34957-73-8[3]
Molecular Formula C10H20O3[3][4]
Molecular Weight 188.27 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 272 °C[3]
Density 0.97 g/mL at 25 °C[3]
Purity (typical) >95% (GC)[3]
Synonyms 9-Hydroxynonanoic acid methyl ester, Methyl 9-hydroxypelargonate[4]

Synthesis of this compound

This compound can be synthesized from renewable resources, particularly vegetable oils rich in oleic acid. The general strategy involves the oxidative cleavage of the double bond in oleic acid (or its methyl ester, methyl oleate) to yield a nine-carbon aldehyde-ester, followed by reduction of the aldehyde group to a primary alcohol.

Experimental Protocol: Synthesis from Vegetable Oil via Ozonolysis

This protocol is adapted from methodologies involving the ozonolysis of vegetable oils like soybean or castor oil.[2][5]

Materials:

Procedure:

Step 1: Ozonolysis of Vegetable Oil

  • Dissolve the vegetable oil in a mixture of methanol and methylene chloride.

  • Cool the solution and bubble ozone gas through it until the reaction is complete (indicated by a persistent blue color of unreacted ozone).

  • Purge the solution with nitrogen to remove excess ozone.

Step 2: Reduction of Ozonides

  • To the ozonide-containing solution, add sodium borohydride (NaBH4) portion-wise while maintaining a low temperature. This reduces the ozonides to a mixture of triols, diols, and monols.

Step 3: Transesterification to Methyl Esters

  • After separating the triglyceride triols, perform a transesterification reaction using a large excess of methanol and a catalytic amount of potassium methoxide (CH3OK).[2]

  • Reflux the reaction mixture at approximately 68°C for 3 hours.[2]

Step 4: Work-up and Purification

  • After cooling, add diethyl ether to the reaction mixture and wash it several times with water until the aqueous phase is neutral (pH 7).[2]

  • Dry the organic phase with anhydrous sodium sulfate and remove the ether using a rotary evaporator.[2]

  • The resulting mixture contains glycerin and methyl esters of fatty acids, with this compound as a major component.

  • Purify this compound from the mixture by high vacuum distillation.[2]

Synthesis Workflow Diagram

G Synthesis of this compound from Vegetable Oil cluster_0 Oxidative Cleavage cluster_1 Reduction cluster_2 Transesterification & Purification Vegetable_Oil Vegetable Oil (e.g., Soybean, Castor) Ozonolysis Ozonolysis (O3, CH3OH/CH2Cl2) Vegetable_Oil->Ozonolysis Ozonides Ozonide Intermediates Ozonolysis->Ozonides Reduction Reduction (NaBH4) Ozonides->Reduction Polyols Mixture of Polyols Reduction->Polyols Transesterification Transesterification (CH3OH, CH3OK) Polyols->Transesterification Crude_Product Crude Product Mixture Transesterification->Crude_Product Purification High Vacuum Distillation Crude_Product->Purification Final_Product This compound Purification->Final_Product

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 9-hydroxynonanoate from Methyl Oleate via Ozonolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 9-hydroxynonanoate from methyl oleate (B1233923) through ozonolysis, followed by reductive workup and transesterification. This method offers a robust pathway to produce a valuable bifunctional molecule from a renewable feedstock. This compound serves as a key intermediate in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The protocols provided herein are compiled and adapted from established methodologies, ensuring a high degree of success and product purity.

Introduction

The conversion of oleic acid and its esters, derived from abundant vegetable oils, into value-added chemicals is a cornerstone of green chemistry. Ozonolysis is a powerful technique for the oxidative cleavage of the carbon-carbon double bond in methyl oleate. Subsequent reductive workup of the ozonide intermediates yields aldehydes, which can be further reduced to alcohols. This application note details a procedure using a solvent mixture of methanol (B129727) and methylene (B1212753) chloride for the ozonolysis, followed by reduction with sodium borohydride (B1222165). The resulting hydroxylated triglyceride from sources like castor oil can then be transesterified to yield this compound.[1][2] The final product is purified by short path high vacuum distillation to achieve high purity.[1]

Chemical Reaction Pathway

The overall synthesis involves a two-step process:

  • Ozonolysis and Reduction: Methyl oleate reacts with ozone to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. This is then reduced to yield hydroxylated intermediates.

  • Transesterification: The hydroxylated product undergoes transesterification to produce this compound and glycerol.

Reaction_Pathway methyl_oleate Methyl Oleate ozonide Ozonide Intermediate methyl_oleate->ozonide 1. O₃ hydroxylated_intermediate Hydroxylated Intermediate ozonide->hydroxylated_intermediate 2. NaBH₄ (Reduction) methyl_9_hydroxynonanoate This compound hydroxylated_intermediate->methyl_9_hydroxynonanoate 3. CH₃OH, CH₃OK (Transesterification)

Figure 1: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

This protocol is adapted from the ozonolysis of vegetable oils as described by Cvetković et al.[1][2] It is tailored for the synthesis starting from methyl oleate.

Materials and Reagents
ReagentGradeSupplier
Methyl Oleate≥99%Sigma-Aldrich
MethanolAnhydrousFisher Scientific
Methylene ChlorideAnhydrousFisher Scientific
Sodium Borohydride≥98%Sigma-Aldrich
Potassium Methoxide (B1231860) (CH₃OK)95%Sigma-Aldrich
Diethyl EtherLaboratory GradeVWR
Anhydrous Sodium Sulfate (B86663)GranularFisher Scientific
Ozonolysis and Reduction
  • Reaction Setup: Prepare a 10% (w/v) solution of methyl oleate in a 45:55 (v/v) mixture of methanol and methylene chloride. Place the solution in a three-neck round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet connected to a potassium iodide trap to quench excess ozone.

  • Ozonolysis: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Bubble ozone-enriched oxygen through the solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the methyl oleate has been consumed.

  • Quenching: Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Reduction: While maintaining the low temperature, slowly add sodium borohydride (NaBH₄) in small portions to the reaction mixture. The addition is exothermic, so careful control of the temperature is crucial.

  • Work-up: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Add water to quench the excess NaBH₄. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude hydroxylated product.

Transesterification
  • Reaction Setup: Dissolve the crude hydroxylated product in an excess of methanol (e.g., a 15:1 molar ratio of methanol to the initial amount of methyl oleate).[1]

  • Catalysis: Add 1% (w/w) potassium methoxide (CH₃OK) as a catalyst.[1]

  • Reaction: Heat the mixture to reflux at 68°C and maintain for 3 hours.[1]

  • Work-up: After cooling to room temperature, add diethyl ether to the mixture and wash with water until the pH of the aqueous phase is neutral (pH 7).[1] Dry the organic phase over anhydrous sodium sulfate and remove the solvent on a rotary evaporator.[1]

Purification
  • Short Path Distillation: Purify the crude this compound using a short path high vacuum distillation apparatus.[1] This technique is ideal for thermally sensitive, high-boiling point compounds as it minimizes the exposure time to high temperatures.[3][4]

  • Conditions: The distillation is typically carried out at a very low pressure (e.g., 0.1 mmHg). The distillation temperature will depend on the specific apparatus but should be carefully controlled to separate the desired product from lower and higher boiling impurities.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Methyl Oleate Solution ozonolysis Ozonolysis at -78°C start->ozonolysis reduction Reduction with NaBH₄ ozonolysis->reduction transesterification Transesterification with CH₃OH/CH₃OK reduction->transesterification workup Aqueous Work-up & Solvent Removal transesterification->workup distillation Short Path High Vacuum Distillation workup->distillation final_product Final Product: this compound distillation->final_product

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative parameters and expected outcomes based on the literature.[1]

ParameterValue
Ozonolysis
Methyl Oleate Solution10% (w/v)
Solvent SystemMethanol:Methylene Chloride (45:55 v/v)
Reaction Temperature-78°C
Transesterification
Catalyst1% (w/w) CH₃OK
Methanol to Oleate Ratio15:1 (molar ratio)
Reaction Temperature68°C
Reaction Time3 hours
Product Characterization
AppearanceClear, colorless, low viscosity liquid
Hydroxyl Number (Purified Product)293 mg KOH/g
Theoretical Hydroxyl Number298 mg KOH/g
Purity (estimated from Hydroxyl No.)~98%

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) and ester (C=O) groups.

  • Hydroxyl Number Titration: To determine the hydroxyl group content and estimate purity.[1]

Conclusion

The described methodology provides a clear and effective route for the synthesis of high-purity this compound from methyl oleate. This process utilizes a common and powerful organic reaction, ozonolysis, and leverages a straightforward purification technique to yield a valuable chemical intermediate for a wide range of applications in research and development. The use of a renewable starting material aligns with the principles of sustainable chemistry, making this synthesis both economically and environmentally attractive.

References

Green Synthesis of Methyl 9-Hydroxynonanoate from Rapeseed Oil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the green synthesis of methyl 9-hydroxynonanoate, a valuable monomer for polymer production, derived from renewable rapeseed oil. Two primary sustainable synthetic routes are presented: a one-pot ozonolysis and reductive cleavage of rapeseed oil methyl esters, and a chemo-enzymatic pathway involving epoxidation followed by reductive ring-opening. These methods offer environmentally benign alternatives to traditional chemical syntheses, utilizing milder reaction conditions and reducing hazardous waste. This guide includes comprehensive, step-by-step protocols, quantitative data summaries, and visual diagrams of the reaction pathways and experimental workflows to facilitate replication and adaptation in a research and development setting.

Introduction

The increasing demand for sustainable and bio-based chemicals has driven research into the valorization of renewable feedstocks like vegetable oils. Rapeseed oil, rich in oleic acid, is an excellent starting material for the production of various valuable chemical intermediates. This compound is a bifunctional molecule with hydroxyl and ester groups, making it a key monomer for the synthesis of biodegradable polyesters and other polymers. Traditional methods for its synthesis often involve harsh chemicals and energy-intensive processes. The green chemistry approaches detailed herein—ozonolysis-reduction and chemo-enzymatic epoxidation-reduction—present sustainable and efficient alternatives.

Synthesis Pathways

Two primary green synthesis routes from rapeseed oil to this compound are detailed below.

Ozonolysis and Reductive Cleavage

This pathway involves the oxidative cleavage of the double bonds in fatty acid methyl esters (FAMEs) from rapeseed oil using ozone, followed by a reductive workup to yield the desired hydroxy ester. This method can be performed as a one-pot synthesis, simplifying the overall process.

Chemo-enzymatic Synthesis

This two-step route begins with the enzymatic epoxidation of the double bonds in rapeseed oil FAMEs, followed by the catalytic reductive ring-opening of the resulting epoxide to form this compound. This pathway leverages the high selectivity of enzymes and the efficiency of catalytic reductions.

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis protocols.

Table 1: Ozonolysis and Reductive Cleavage of Rapeseed Oil Methyl Esters

ParameterValueReference
Starting MaterialRapeseed Oil Methyl Esters
SolventMethanol (B129727)/Dichloromethane (B109758)[1]
Ozonolysis Temperature0-5 °C
Reductive AgentSodium Borohydride (B1222165)[1]
Catalyst (Reduction)None[1]
Reaction Time (Ozonolysis)Varies (monitor by TLC)
Reaction Time (Reduction)~30 minutes
Overall Yield~85%[2]
Product PurityHigh (purified by distillation)[1]

Table 2: Chemo-enzymatic Synthesis of this compound

ParameterStep 1: EpoxidationStep 2: Reductive Ring-OpeningReference
Starting MaterialRapeseed Oil Methyl EstersMethyl 9,10-epoxystearate (B1258512)
CatalystImmobilized Lipase (B570770) (e.g., Novozym 435)Titanocene (B72419) dichloride/Manganese[3][4]
ReagentsHydrogen PeroxideWater, 2,4,6-collidine, 2,4,6-collidine hydrochloride[4]
SolventToluene (B28343) or Solvent-freeTetrahydrofuran[3][4]
Temperature45-60 °CRoom Temperature[3][4]
Reaction Time6-16 hours48 hours[3][4]
Yield>90% (epoxide)40-62% (alcohol)[3][4]
Product PurityHighHigh (purified by chromatography)[4]

Experimental Protocols

Protocol 1: Ozonolysis and Reductive Cleavage of Rapeseed Oil Methyl Esters

This protocol is adapted from the work of Cvetković et al.[1]

Materials:

  • Rapeseed oil methyl esters (FAMEs)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ozone generator

  • Oxygen source

  • Sodium borohydride (NaBH₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether

  • Brine solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Short path distillation apparatus

Procedure:

  • Ozonolysis:

    • Dissolve rapeseed oil methyl esters in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) in a round-bottom flask equipped with a gas dispersion tube and a magnetic stir bar.

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Bubble ozone gas, generated from an oxygen source, through the solution with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot.

    • Once the reaction is complete, purge the solution with nitrogen or oxygen for 10-15 minutes to remove excess ozone.

  • Reductive Workup:

    • While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (NaBH₄) portion-wise to the reaction mixture. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature.

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash with brine.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by short path vacuum distillation to obtain pure this compound.[1]

Protocol 2: Chemo-enzymatic Synthesis of this compound

This protocol is a combination of lipase-catalyzed epoxidation and a green reductive ring-opening.

Step 1: Lipase-Catalyzed Epoxidation of Rapeseed Oil Methyl Esters [3]

Materials:

  • Rapeseed oil methyl esters (FAMEs)

  • Immobilized lipase (e.g., Novozym 435)

  • Hydrogen peroxide (30% solution)

  • Toluene (optional, can be run solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add rapeseed oil methyl esters, immobilized lipase (e.g., 10% w/w of the esters), and toluene (if not solvent-free).

  • Heat the mixture to the desired temperature (e.g., 50 °C) with stirring.

  • Slowly add hydrogen peroxide to the reaction mixture.

  • Allow the reaction to proceed for 6-16 hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, filter off the immobilized enzyme for reuse.

  • Wash the organic phase with water to remove any remaining hydrogen peroxide.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl 9,10-epoxystearate.

Step 2: Reductive Ring-Opening of Methyl 9,10-epoxystearate [4]

Materials:

  • Crude methyl 9,10-epoxystearate from Step 1

  • Titanocene dichloride (Cp₂TiCl₂)

  • Manganese dust (Mn)

  • Deoxygenated Tetrahydrofuran (THF)

  • Water

  • 2,4,6-Collidine

  • 2,4,6-Collidine hydrochloride

  • Saturated potassium hydrogen sulfate (KHSO₄) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar inert atmosphere glassware

  • Argon or Nitrogen source

  • Flash chromatography setup

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add titanocene dichloride and manganese dust to a Schlenk flask containing deoxygenated THF. Stir the suspension at room temperature until the color changes from red-orange to dark green (approximately 15 minutes).

  • In a separate flask, prepare a deoxygenated solution of the crude methyl 9,10-epoxystearate, water, 2,4,6-collidine, and 2,4,6-collidine hydrochloride in THF.

  • Add the epoxide solution to the green titanocene solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Quench the reaction by adding a saturated solution of KHSO₄.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel to yield pure this compound.[4]

Mandatory Visualization

G cluster_0 Route 1: Ozonolysis and Reductive Cleavage RapeseedOil Rapeseed Oil FAMEs Fatty Acid Methyl Esters (FAMEs) RapeseedOil->FAMEs Transesterification (Methanol, Catalyst) Ozonide Ozonide Intermediate FAMEs->Ozonide Ozonolysis (O₃) 0-5 °C M9H This compound Ozonide->M9H Reductive Workup (NaBH₄)

Caption: Ozonolysis and Reductive Cleavage Pathway.

G cluster_1 Route 2: Chemo-enzymatic Synthesis RapeseedOil2 Rapeseed Oil FAMEs2 Fatty Acid Methyl Esters (FAMEs) RapeseedOil2->FAMEs2 Transesterification (Methanol, Catalyst) Epoxide Methyl 9,10-epoxystearate FAMEs2->Epoxide Enzymatic Epoxidation (Lipase, H₂O₂) M9H2 This compound Epoxide->M9H2 Reductive Ring-Opening (Cp₂TiCl₂, Mn)

Caption: Chemo-enzymatic Synthesis Pathway.

G cluster_ozonolysis Experimental Workflow: Ozonolysis Protocol start Dissolve FAMEs in MeOH/DCM ozonolysis Bubble O₃ at 0-5 °C start->ozonolysis purge Purge with N₂ ozonolysis->purge reduction Add NaBH₄ at 0-5 °C purge->reduction quench Quench with Water reduction->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Vacuum Distillation dry->purify end Pure this compound purify->end

Caption: Ozonolysis Experimental Workflow.

G cluster_chemoenzymatic Experimental Workflow: Chemo-enzymatic Protocol start_ce Mix FAMEs, Lipase, and H₂O₂ epoxidation Heat at 50 °C for 6-16h start_ce->epoxidation filter_enzyme Filter to remove Lipase epoxidation->filter_enzyme wash_epoxide Wash and Dry Epoxide filter_enzyme->wash_epoxide reduction_setup Prepare Cp₂TiCl₂/Mn in THF wash_epoxide->reduction_setup add_epoxide Add Epoxide Solution reduction_setup->add_epoxide reduction_ce Stir at RT for 48h add_epoxide->reduction_ce quench_ce Quench with KHSO₄ reduction_ce->quench_ce extract_ce Extract with Ethyl Acetate quench_ce->extract_ce dry_ce Dry and Concentrate extract_ce->dry_ce purify_ce Purify by Chromatography dry_ce->purify_ce end_ce Pure this compound purify_ce->end_ce

Caption: Chemo-enzymatic Experimental Workflow.

References

Application Notes and Protocols for the Production of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 9-hydroxynonanoate is a valuable bifunctional molecule with applications as a monomer for the synthesis of biodegradable polyesters and as a building block in the preparation of various specialty chemicals. This document provides detailed application notes and protocols for the enzymatic and microbial production of this compound, focusing on sustainable and efficient biocatalytic methods.

Production Strategies

Two primary biocatalytic routes for the synthesis of this compound are highlighted:

  • Microbial Whole-Cell Biocatalysis: This approach utilizes recombinant microorganisms engineered to express specific enzymes capable of hydroxylating a suitable precursor. A key example is the ω-hydroxylation of nonanoic acid methyl ester by Escherichia coli expressing an alkane monooxygenase.

  • Multi-Enzyme Cascade Reactions: This method involves the sequential use of several enzymes to convert a renewable starting material, such as oleic acid or linoleic acid, into 9-hydroxynonanoic acid, which is then esterified to the final product.

Microbial Production of this compound using Recombinant E. coli

This section details the use of a whole-cell biocatalyst for the specific terminal hydroxylation of nonanoic acid methyl ester.

Quantitative Data Summary
ParameterValueOrganism/Enzyme SystemSubstrateReference
Specific Hydroxylation Activity 104 U gCDW⁻¹Recombinant E. coli W3110 expressing AlkBGT from Pseudomonas putida GPo1Nonanoic acid methyl ester[1]
Maximum Yield 95%Recombinant E. coli W3110 (pBT10)Nonanoic acid methyl ester[1]
Vmax (apparent whole-cell) 204 ± 9 U gCDW⁻¹Recombinant E. coli W3110 (pBT10)Nonanoic acid methyl ester[1]
KS (substrate uptake constant) 142 ± 17 µMRecombinant E. coli W3110 (pBT10)Nonanoic acid methyl ester[1]
Specificity Constant (Vmax/KS) 1.4 U gCDW⁻¹ µM⁻¹Recombinant E. coli W3110 (pBT10)Nonanoic acid methyl ester[1]
Experimental Protocol: Whole-Cell Biotransformation

1. Materials and Reagents:

  • Recombinant E. coli W3110 harboring the pBT10 plasmid containing the alkBGT genes from Pseudomonas putida GPo1.

  • Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Nonanoic acid methyl ester (substrate).

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4).

  • Organic solvent for product extraction (e.g., ethyl acetate).

  • Glassware for cultivation and reaction.

  • Shaking incubator and centrifuge.

2. Cultivation of Recombinant E. coli:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (200 rpm).

  • Use the overnight culture to inoculate a larger volume of LB medium (e.g., 500 mL) and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce the expression of the AlkBGT enzyme by adding IPTG to a final concentration of 0.2 mM.

  • Continue the cultivation at a lower temperature (e.g., 30°C) for an additional 4-6 hours to allow for protein expression.

3. Whole-Cell Biotransformation:

  • Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with phosphate buffer (50 mM, pH 7.4).

  • Resuspend the cell pellet in the same buffer to a desired cell density (e.g., 10 gCDW/L).

  • Add nonanoic acid methyl ester to the cell suspension. The optimal substrate concentration should be determined, but a starting point of 10 mM can be used.

  • Incubate the reaction mixture at 30°C with shaking to ensure proper aeration and mixing.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

4. Product Extraction and Analysis:

  • Acidify the reaction mixture to pH 2 with HCl.

  • Extract the product with an equal volume of ethyl acetate.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Analyze the organic phase by GC or GC-MS for the quantification of this compound.

Workflow Diagram

Microbial_Production_Workflow cluster_cultivation Cell Cultivation & Induction cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Inoculation Inoculation Growth Growth Inoculation->Growth Induction Induction Growth->Induction Expression Expression Induction->Expression Harvesting Harvesting Expression->Harvesting Cell Harvest Washing Washing Harvesting->Washing Resuspension Resuspension Washing->Resuspension Reaction Reaction Resuspension->Reaction Extraction Extraction Reaction->Extraction Product Recovery Analysis Analysis Extraction->Analysis Product Methyl 9-hydroxynonanoate Analysis->Product Substrate Nonanoic Acid Methyl Ester Substrate->Reaction

Caption: Workflow for microbial production of this compound.

Enzymatic Production via a Multi-Step Cascade

This approach involves the conversion of renewable fatty acids into 9-hydroxynonanoic acid, followed by esterification.

Biochemical Pathway

A potential pathway starts from linoleic acid, a common fatty acid.

Enzymatic_Pathway LinoleicAcid Linoleic Acid HPODE 9S-Hydroperoxy- octadecadienoic Acid (9S-HPODE) LinoleicAcid->HPODE Lipoxygenase (e.g., St-LOX1) OxononanoicAcid 9-Oxononanoic Acid HPODE->OxononanoicAcid Hydroperoxide Lyase (e.g., Cm-9/13HPL) HydroxynonanoicAcid 9-Hydroxynonanoic Acid OxononanoicAcid->HydroxynonanoicAcid Alcohol Dehydrogenase MethylEster This compound HydroxynonanoicAcid->MethylEster Lipase (B570770) (Esterification)

Caption: Multi-enzyme cascade for this compound synthesis.

Quantitative Data for Key Enzymatic Steps
Reaction StepEnzymeSubstrateProductYield/ConversionReference
Oxidative Cleavage 9S-Lipoxygenase (St-LOX1) and 9/13-Hydroperoxide Lyase (Cm-9/13HPL)Linoleic Acid9-Oxononanoic Acid73% yield[2]
Oxidation Alcohol/Aldehyde Dehydrogenases (ChnDE) in recombinant C. glutamicum20 mM 9-Hydroxynonanoic Acid16 mM Azelaic Acid (1,9-nonanedioic acid)80% conversion in 8h[3][4]

Note: Data for the direct reduction of 9-oxononanoic acid to 9-hydroxynonanoic acid and subsequent esterification would require further specific literature search, however, the individual steps are well-established biocatalytic reactions.

Experimental Protocol: Two-Step, One-Pot Synthesis of 9-Oxononanoic Acid

This protocol is based on the conversion of linoleic acid.[2]

1. Materials and Reagents:

  • Linoleic acid.

  • 9S-Lipoxygenase from Solanum tuberosum (St-LOX1).

  • 9/13-Hydroperoxide lyase from Cucumis melo (Cm-9/13HPL).

  • Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0).

  • Sodium hydroxide (B78521) solution for pH adjustment.

  • Organic solvent for extraction (e.g., diethyl ether).

  • Deoxygenated water.

2. Lipoxygenase Reaction:

  • Prepare a solution of linoleic acid in a minimal amount of ethanol (B145695) and disperse it in deoxygenated borate buffer.

  • Adjust the pH to 9.0 with sodium hydroxide.

  • Add the lipoxygenase enzyme to the reaction mixture.

  • Incubate at room temperature with gentle stirring, while bubbling with oxygen.

  • Monitor the formation of the hydroperoxide intermediate by UV-Vis spectrophotometry at 234 nm.

3. Hydroperoxide Lyase Reaction:

  • Once the lipoxygenase reaction is complete, adjust the pH to a value optimal for the hydroperoxide lyase (typically around pH 6.5-7.0).

  • Add the hydroperoxide lyase to the reaction mixture.

  • Continue incubation at room temperature with stirring.

  • Monitor the cleavage of the hydroperoxide and the formation of 9-oxononanoic acid by GC or HPLC after derivatization.

4. Subsequent Steps (Conceptual Protocol):

  • Reduction to 9-Hydroxynonanoic Acid: Following the formation of 9-oxononanoic acid, the product can be reduced to 9-hydroxynonanoic acid using a suitable alcohol dehydrogenase. This may require adjustment of pH and addition of a cofactor such as NADH or NADPH.

  • Esterification to this compound: The resulting 9-hydroxynonanoic acid can be esterified to this compound using a lipase (e.g., Novozym 435) in the presence of methanol. This reaction is typically performed in a non-aqueous solvent to favor ester synthesis over hydrolysis.

Safety Precautions
  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.

  • When working with organic solvents, ensure proper ventilation and use a fume hood.

  • Handle all chemicals and microorganisms in accordance with their safety data sheets (SDS).

  • Autoclave all microbial waste before disposal.

Concluding Remarks

The production of this compound through biocatalytic routes offers a sustainable alternative to traditional chemical synthesis. The choice between a whole-cell microbial process and a multi-enzyme cascade will depend on factors such as substrate availability, desired purity, and process scalability. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these biocatalytic systems.

References

Application Note: Step-by-Step Protocol for the Purification of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-hydroxynonanoate is a valuable bifunctional molecule with applications in the synthesis of polymers, plasticizers, and pharmaceuticals. Its synthesis, commonly achieved through the ozonolysis of methyl oleate (B1233923), often yields a crude product containing various impurities. This application note provides a detailed, step-by-step protocol for the purification of this compound to a high degree of purity, suitable for demanding research and development applications. The protocol outlines methods for vacuum distillation and column chromatography, followed by purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₀O₃[1][2]
Molecular Weight 188.27 g/mol [1]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point (atm) 272 °C[1][3]
Density 0.97 g/mL at 25 °C[1]
Purity (Commercial) >95% (GC)[1][3]

Table 2: Potential Impurities from Synthesis (Ozonolysis of Methyl Oleate)

Impurity TypeExamplesReference
Ozonides Isomeric ozonides of methyl oleate[4][5]
Aldehydes Nonanal[6]
Other Esters Methyl esters of saturated fatty acids[7]
Acids/Diacids Shorter chain carboxylic acids and dicarboxylic acids[6]

Experimental Protocols

This protocol describes the purification of crude this compound. The primary methods employed are vacuum distillation to remove bulk impurities and column chromatography for fine purification.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

Materials and Reagents
  • Crude this compound

  • Silica (B1680970) gel (for column chromatography, 60-120 mesh)

  • Hexane (B92381) (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Glassware for distillation (round-bottom flasks, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC visualization reagents (e.g., potassium permanganate (B83412) stain)

  • GC-MS and NMR instrumentation

Purification Workflow

Caption: Purification workflow for this compound.

Step-by-Step Protocol

4.1. Vacuum Distillation (Initial Purification)

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump protected by a cold trap.

  • Sample Loading: Place the crude this compound into the distillation flask. Add a magnetic stir bar.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask with a heating mantle while stirring.

    • Discard any initial low-boiling fractions and stop the distillation before high-boiling residues begin to distill. Short path high vacuum distillation is reported to be an effective method for this separation[7].

4.2. Silica Gel Column Chromatography (Fine Purification)

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the distilled this compound in a minimal amount of the initial eluent (e.g., hexane with a small percentage of ethyl acetate).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent such as hexane, gradually increasing the polarity by adding ethyl acetate. A common starting eluent for hydroxy fatty acid methyl esters is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), with the polarity being increased as needed[8].

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Collection:

    • Collect the fractions that contain the pure this compound, as identified by TLC analysis.

    • Combine the pure fractions.

4.3. Solvent Removal

  • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Purity Assessment

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Conditions: Use a capillary column suitable for the analysis of fatty acid methyl esters (FAMEs), such as a wax-type or a cyanopropyl-based column[9][10][11].

  • Analysis: Inject the sample into the GC-MS system and obtain the total ion chromatogram and mass spectrum. The purity can be determined by the relative area of the product peak.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of this compound and free from significant impurity signals.

Logical Relationship of Purification Steps

PurificationLogic cluster_0 Purification Stages cluster_1 Fine Purification & Analysis Crude Crude Product (Mixture of components with varying boiling points) Distillation Vacuum Distillation (Separation based on boiling point differences) Crude->Distillation PartiallyPure Partially Purified Product (Removal of high and low boiling impurities) Distillation->PartiallyPure ColumnChrom Column Chromatography (Separation based on polarity) PartiallyPure->ColumnChrom Pure High Purity Product ColumnChrom->Pure QC Quality Control (GC-MS, NMR) Pure->QC

Caption: Logical flow of purification and analysis.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound. The combination of vacuum distillation and column chromatography is effective in removing a wide range of impurities. The final purity of the product should be confirmed by GC-MS and NMR analysis. This purified material is suitable for use in sensitive applications, including as a monomer for polymerization and as a starting material in pharmaceutical synthesis.

References

Application Note: GC-MS Analysis of Methyl 9-hydroxynonanoate with Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of methyl 9-hydroxynonanoate using gas chromatography-mass spectrometry (GC-MS) following derivatization of the hydroxyl group. To enhance volatility and thermal stability, the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This protocol is designed for researchers, scientists, and professionals in drug development and related fields who require accurate quantification of hydroxylated fatty acid methyl esters.

Introduction

This compound is a hydroxylated fatty acid methyl ester of interest in various biological and chemical studies. Direct analysis of such compounds by gas chromatography can be challenging due to the polarity of the hydroxyl group, which can lead to poor peak shape and thermal degradation.[1] Derivatization is a common strategy to mitigate these issues by converting polar functional groups into less polar, more volatile, and more thermally stable moieties.[1][2] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely used derivatization technique for compounds containing hydroxyl, carboxyl, or amino groups.[2][3] This method describes the derivatization of the hydroxyl group of this compound to its TMS ether, followed by quantitative analysis using GC-MS.

Experimental Protocol

This section provides a detailed methodology for the derivatization and subsequent GC-MS analysis of this compound.

1. Materials and Reagents

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Internal Standard (e.g., methyl octadecanoate)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • GC-MS system with a suitable capillary column

2. Standard and Sample Preparation

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as hexane or ethyl acetate.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., methyl octadecanoate) at a concentration of 1 mg/mL in hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution and a fixed amount of the internal standard solution into clean reaction vials.

  • Solvent Evaporation: Evaporate the solvent from the calibration standards and any prepared samples to dryness under a gentle stream of nitrogen.

3. Derivatization Procedure (Silylation)

  • To the dried residue in each vial, add 50 µL of anhydrous pyridine to ensure the sample is dissolved and to act as a catalyst.

  • Add 100 µL of MSTFA to each vial.

  • Securely cap the vials and vortex briefly to mix the contents.

  • Heat the vials at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • After cooling to room temperature, the samples are ready for GC-MS analysis.

4. GC-MS Analysis

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-550

Data Presentation

Quantitative analysis is performed by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard. The mass spectrum of the TMS-derivatized this compound will exhibit characteristic fragment ions that can be used for identification and quantification.

Table 1: Illustrative Quantitative Data for GC-MS Analysis of TMS-Derivatized this compound

ParameterValue
Analyte Methyl 9-(trimethylsilyloxy)nonanoate
Internal Standard (IS) Methyl octadecanoate
Retention Time of Analyte ~15.5 min (estimated)
Retention Time of IS ~18.2 min (estimated)
Molecular Ion (M+) of Analyte m/z 260 (low abundance)
Key Fragment Ions (m/z) of Analyte 73 (base peak, [Si(CH3)3]+), 159, 203, 245 (M-15)
Quantification Ion for Analyte m/z 203
Quantification Ion for IS m/z 298
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Linear Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) >0.995

Note: The retention times and fragment ions are illustrative and may vary depending on the specific instrumentation and analytical conditions.

Visualizations

The following diagram illustrates the experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound (Analyte) & Internal Standard evap Evaporate to Dryness start->evap add_reagents Add Pyridine & MSTFA evap->add_reagents heat Heat at 60°C for 30 min add_reagents->heat gcms Inject into GC-MS heat->gcms acquisition Data Acquisition (TIC and Mass Spectra) gcms->acquisition quant Quantification (Peak Area Integration) acquisition->quant report Reporting (Concentration Calculation) quant->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described method provides a clear and effective protocol for the derivatization and quantitative analysis of this compound by GC-MS. The silylation of the hydroxyl group with MSTFA significantly improves the chromatographic performance, allowing for sensitive and accurate quantification. This application note serves as a valuable resource for researchers working with hydroxylated fatty acid methyl esters.

References

Application Notes and Protocols for the Polymerization of Methyl 9-hydroxynonanoate to Produce Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-hydroxynonanoate, a bio-based monomer derivable from renewable resources like vegetable oils, presents a versatile platform for the synthesis of biodegradable and biocompatible polyesters.[1] These polyesters, specifically poly(9-hydroxynonanoate), are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, tissue engineering scaffolds, and biodegradable packaging. The properties of the resulting polyester (B1180765), including its molecular weight, thermal stability, and degradation rate, can be tailored by the chosen polymerization method.

This document provides detailed application notes and experimental protocols for the synthesis of polyesters from this compound via three primary methods: self-condensation polymerization, enzymatic polymerization, and ring-opening polymerization of the corresponding lactone.

Comparative Data of Polyester Properties

The following table summarizes the key properties of polyesters produced from 9-hydroxyalkanoic acid derivatives through different polymerization techniques. It is important to note that the properties of the final polymer are highly dependent on the specific reaction conditions, catalyst purity, and monomer quality.

Polymerization MethodCatalyst/EnzymeMonomerMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Yield (%)Melting Temp. (Tm, °C)Glass Transition Temp. (Tg, °C)Reference
Self-Condensation Titanium (IV) isopropoxideThis compound~2,352----[2]
Enzymatic Polymerization Candida antarctica Lipase (B570770) B (CALB)ω-Hydroxy acidsHigh (up to 89,000 for ε-CL)1.9 - 2.9---[3][4]
Ring-Opening Polymerization -9-Nonanolactone (dilactone)-----[5]

Experimental Protocols

Protocol 1: Self-Condensation Polymerization using a Metal Catalyst

This protocol describes the direct polycondensation of this compound using a titanium-based catalyst. This method is advantageous for its simplicity and the use of readily available catalysts.

Materials:

  • This compound (purity > 95%)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous toluene (B28343)

  • Methanol (B129727)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Monomer and Catalyst Addition: Under a nitrogen atmosphere, charge the flask with this compound and anhydrous toluene. Add the titanium (IV) isopropoxide catalyst (a typical catalyst loading is 0.1-1.0 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to a temperature between 130°C and 180°C with continuous stirring. The reaction progress can be monitored by observing the viscosity of the mixture and by periodically taking small aliquots for analysis (e.g., by FTIR to observe the disappearance of the hydroxyl group). The polymerization is typically carried out for 4 to 24 hours.

  • Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and by Thermogravimetric Analysis (TGA) to assess thermal stability.

Protocol 2: Enzymatic Polymerization using Lipase

Enzymatic polymerization offers a green and highly selective alternative to metal-catalyzed methods, often proceeding under milder reaction conditions. Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for polyester synthesis.

Materials:

  • This compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous solvent (e.g., toluene, diphenyl ether)

  • Molecular sieves (for water removal)

  • Chloroform (B151607)

  • Methanol

Procedure:

  • Enzyme and Monomer Preparation: Dry the immobilized lipase under vacuum prior to use. Add the this compound and the dried immobilized lipase to a reaction vessel. The enzyme loading is typically 5-20% by weight of the monomer.

  • Reaction Setup: The reaction can be performed solvent-free (in bulk) or in an anhydrous organic solvent. For solvent-based reactions, add the appropriate volume of anhydrous solvent. To drive the equilibrium towards polymer formation, it is crucial to remove the methanol byproduct. This can be achieved by performing the reaction under vacuum or by using molecular sieves.

  • Polymerization: Heat the reaction mixture to a temperature between 60°C and 90°C with constant stirring. The optimal temperature will depend on the thermal stability of the enzyme. The reaction time can vary from 24 to 96 hours.

  • Enzyme Removal: After the reaction, if a solvent was used, dissolve the mixture in a suitable solvent like chloroform and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Polymer Isolation and Purification: Precipitate the polymer from the filtrate by adding it to an excess of cold methanol. Collect the polymer by filtration and wash it thoroughly with methanol.

  • Drying: Dry the polymer under vacuum at a temperature that does not exceed its melting point.

Characterization:

  • As described in Protocol 1.

Protocol 3: Ring-Opening Polymerization (ROP) of 9-Nonanolactone

An alternative route to poly(9-hydroxynonanoate) involves the initial conversion of 9-hydroxynonanoic acid (which can be obtained from the hydrolysis of this compound) to its corresponding cyclic ester (lactone) or dilactone, followed by ring-opening polymerization. ROP often allows for better control over molecular weight and can lead to polymers with higher molecular weights compared to direct polycondensation.

Part A: Synthesis of the Dilactone Monomer (1,11-dioxacycloicosane-2,12-dione)

  • Lactonization: 9-Hydroxynonanoic acid is converted to its dilactone using a metal catalyst under specific conditions, as detailed in the literature.[5]

Part B: Ring-Opening Polymerization

Materials:

  • 1,11-dioxacycloicosane-2,12-dione (the dilactone of 9-hydroxynonanoic acid)

  • Catalyst (e.g., tin(II) 2-ethylhexanoate, Sn(Oct)₂)

  • Initiator (e.g., a primary alcohol like 1-dodecanol)

  • Anhydrous toluene

Procedure:

  • Monomer and Catalyst Preparation: The dilactone monomer, catalyst, and initiator are charged into a flame-dried reaction vessel under an inert atmosphere. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: The reaction is typically carried out in bulk (melt) or in a high-boiling solvent like toluene at elevated temperatures (e.g., 120-180°C).

  • Polymer Isolation and Purification: The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol). The polymer is then collected by filtration and washed.

  • Drying: The purified polymer is dried under vacuum.

Characterization:

  • As described in Protocol 1.

Visualizations

Polymerization_Pathways M9HN This compound P9HN_SC Poly(9-hydroxynonanoate) (Self-Condensation) M9HN->P9HN_SC Ti(OiPr)4 Heat P9HN_Enz Poly(9-hydroxynonanoate) (Enzymatic) M9HN->P9HN_Enz Lipase HNA 9-Hydroxynonanoic Acid M9HN->HNA Hydrolysis Dilactone 1,11-dioxacycloicosane-2,12-dione (Dilactone) HNA->Dilactone Lactonization P9HN_ROP Poly(9-hydroxynonanoate) (Ring-Opening Polymerization) Dilactone->P9HN_ROP Catalyst Heat

Caption: Synthetic routes to Poly(9-hydroxynonanoate).

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Prep Monomer Purification/ Drying Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Catalyst_Prep Catalyst/Enzyme Preparation Catalyst_Prep->Reaction_Setup Polymerization Polymerization (Heating & Stirring) Reaction_Setup->Polymerization Isolation Polymer Isolation (Precipitation) Polymerization->Isolation Purification Washing & Filtration Isolation->Purification Drying Drying under Vacuum Purification->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR_FTIR NMR / FTIR (Structure) Drying->NMR_FTIR DSC_TGA DSC / TGA (Thermal Properties) Drying->DSC_TGA

Caption: General experimental workflow for polyester synthesis.

Self_Condensation_Pathway Monomer HO-(CH₂)₈-COOCH₃ This compound Catalyst Ti(OiPr)₄ Heat, -CH₃OH Monomer->Catalyst Polymer -[O-(CH₂)₈-CO]-ₙ Poly(9-hydroxynonanoate) Catalyst->Polymer

Caption: Self-condensation of this compound.

References

Application Notes and Protocols for Lipid Analysis Using Methyl 9-hydroxynonanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is crucial for understanding cellular physiology, disease pathogenesis, and for the development of novel therapeutics. Mass spectrometry-based lipidomics has emerged as a powerful tool for comprehensive lipid analysis. The use of internal standards is paramount to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring data accuracy and reliability.

Methyl 9-hydroxynonanoate is a unique fatty acid methyl ester (FAME) that holds promise as an internal standard for lipid analysis. Its C9 alkyl chain and hydroxyl group at the 9th position make it structurally distinct from most endogenous lipids found in mammalian systems. This non-endogenous nature minimizes the risk of interference with naturally occurring analytes, a critical requirement for a reliable internal standard.

These application notes provide a comprehensive guide for utilizing this compound as an internal standard for the quantification of fatty acids and other lipid species by gas chromatography-mass spectrometry (GC-MS). The following sections detail the necessary protocols for sample preparation, lipid extraction, derivatization, and GC-MS analysis, along with guidelines for method validation.

Data Presentation: Validation of this compound as an Internal Standard

For the robust implementation of this compound as an internal standard, a thorough validation is required. The following table summarizes the key parameters that should be assessed to ensure the performance of the analytical method. Researchers should generate this data in their own laboratory setting.

Validation Parameter Method Acceptance Criteria Example Data
Linearity Analyze a series of calibration standards with a fixed concentration of this compound and varying concentrations of the analyte(s).Correlation coefficient (r²) > 0.99 for the calibration curve (analyte/internal standard peak area ratio vs. concentration).r² = 0.995
Limit of Detection (LOD) Determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio (S/N) ≥ 3.S/N ≥ 30.5 ng/mL
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (S/N ≥ 10).S/N ≥ 10, Precision (%CV) ≤ 20%, Accuracy (%RE) within ±20%.1.5 ng/mL
Precision (Repeatability) Analyze replicate samples (n≥5) of a quality control (QC) sample at low, medium, and high concentrations within the same day.Coefficient of Variation (%CV) ≤ 15%.%CV = 8.5% (for medium QC)
Intermediate Precision Analyze replicate QC samples on different days by different analysts.%CV ≤ 20%.%CV = 12.3% (for medium QC)
Accuracy (Recovery) Spike a known amount of the analyte into a blank matrix and compare the measured concentration to the theoretical concentration.Recovery within 80-120%.95% Recovery
Matrix Effect Compare the peak area of an analyte in a post-extraction spiked sample to that of a pure standard solution.Matrix effect within 85-115%.105%
Stability Assess the stability of the analyte and internal standard in the sample matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage at -80°C).Analyte concentration within ±15% of the initial concentration.Stable for 3 freeze-thaw cycles and at -80°C for 1 month.

Experimental Protocols

Preparation of Standard Solutions

Materials:

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target fatty acid methyl ester standards into a suitable solvent (e.g., methanol or a 2:1 chloroform:methanol mixture) containing a fixed concentration of the this compound internal standard (e.g., 1 µg/mL).

Lipid Extraction from Biological Samples (Folch Method)

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of the biological sample in a glass centrifuge tube, add a known amount of the this compound working internal standard solution (e.g., 10 µL of 10 µg/mL solution for a final amount of 100 ng).

  • Add 2 mL of the chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Dried lipid extract

  • 2% Sulfuric acid in methanol

  • Hexane (B92381) (HPLC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

  • Securely cap the tube and heat at 80°C for 1 hour in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to neutralize the acid.

  • Vortex for 30 seconds.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-225, HP-88)

GC Conditions (Example):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min, hold for 5 minutes

    • Ramp to 240°C at 5°C/min, hold for 10 minutes

  • Transfer Line Temperature: 250°C

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode is recommended for higher sensitivity and specificity. Monitor characteristic ions for the analytes and the this compound internal standard.

Visualizations

Lipid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Spike with Methyl 9-hydroxynonanoate IS Biological_Sample->Add_IS Folch_Extraction Folch Extraction (Chloroform:Methanol) Add_IS->Folch_Extraction Phase_Separation Phase Separation Folch_Extraction->Phase_Separation Collect_Organic_Phase Collect Organic Phase Phase_Separation->Collect_Organic_Phase Dry_Extract Dry Extract Collect_Organic_Phase->Dry_Extract Transesterification Transesterification (2% H2SO4 in Methanol) Dry_Extract->Transesterification FAME_Extraction Extract FAMEs (Hexane) Transesterification->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: General workflow for lipid analysis using an internal standard.

Hydroxylated_Fatty_Acid_Signaling cluster_stimuli Cellular Stress cluster_synthesis Enzymatic Oxidation cluster_signaling Downstream Signaling cluster_analysis Lipidomic Analysis Oxidative_Stress Oxidative Stress LOX_CYP450 LOX / CYP450 Oxidative_Stress->LOX_CYP450 Inflammation Inflammation Inflammation->LOX_CYP450 PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->LOX_CYP450 HFA Hydroxylated Fatty Acids (e.g., 9-HODE) LOX_CYP450->HFA PPAR_Activation PPAR Activation HFA->PPAR_Activation Quantification Quantification using This compound IS HFA->Quantification Gene_Expression Altered Gene Expression PPAR_Activation->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: Potential role of hydroxylated fatty acids in signaling pathways.

Conclusion

This compound presents a promising option as a non-endogenous internal standard for the quantitative analysis of fatty acids and other lipids by GC-MS. Its unique chemical structure minimizes the potential for interference from endogenous lipids, a key attribute for a reliable internal standard. The protocols outlined in these application notes provide a solid foundation for researchers to develop and validate robust analytical methods for lipid quantification. As with any analytical method, proper validation is essential to ensure data quality and reproducibility. The successful implementation of this compound as an internal standard will contribute to more accurate and reliable findings in lipidomics research, ultimately advancing our understanding of the roles of lipids in health and disease.

Application of Methyl 9-hydroxynonanoate in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 9-hydroxynonanoate is a long-chain hydroxy ester with potential, yet largely unexplored, applications in the flavor and fragrance industry. Current scientific literature and patent filings do not provide specific details on its olfactory profile or direct use in commercial flavor and fragrance formulations. Its synthesis is primarily documented in the context of polymer chemistry. This document provides the known physicochemical properties of this compound and outlines detailed, standardized protocols for its synthesis and potential sensory evaluation. These protocols are intended to serve as a foundational methodology for researchers aiming to investigate the sensory characteristics and potential applications of this and other novel long-chain hydroxy esters.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented below. This information is crucial for its handling, purification, and analysis in a research setting.

PropertyValueReference
Molecular Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.27 g/mol [1]
CAS Number 34957-73-8[2]
Appearance Colorless to light yellow liquid[2]
Purity (by GC) >95%[2]
Boiling Point 272 °C[2]
Density 0.97 g/mL at 25 °C[2]

Experimental Protocols

I. Synthesis of this compound via Ozonolysis and Reductive Cleavage

This protocol describes a common method for the synthesis of this compound from methyl oleate (B1233923), a derivative of oleic acid found in many vegetable oils. The process involves the oxidative cleavage of the double bond in methyl oleate followed by a reductive workup.

Materials:

Equipment:

  • Ozone generator

  • Gas dispersion tube

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Procedure:

  • Ozonolysis:

    • Dissolve methyl oleate in a 1:1 mixture of methanol and dichloromethane in a three-neck round-bottom flask equipped with a gas dispersion tube and a gas outlet.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution. Monitor the reaction by TLC or the appearance of a blue color, indicating the presence of excess ozone.

    • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove residual ozone.

  • Reductive Workup:

    • While maintaining the low temperature, slowly add sodium borohydride to the reaction mixture in small portions to reduce the intermediate ozonide.

    • Allow the reaction to warm to room temperature and stir for several hours until the reduction is complete (monitor by TLC).

  • Purification:

    • Quench the reaction by the slow addition of 1M HCl until the solution is neutral.

    • Transfer the mixture to a separatory funnel and wash with a saturated NaCl solution.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.

Synthesis_Workflow cluster_ozonolysis Ozonolysis cluster_reduction Reductive Workup cluster_purification Purification start Dissolve Methyl Oleate in CH3OH/CH2Cl2 cool Cool to -78 °C start->cool ozone Bubble O3 cool->ozone purge Purge with N2 ozone->purge add_nabh4 Add NaBH4 purge->add_nabh4 warm Warm to RT add_nabh4->warm quench Neutralize with HCl warm->quench extract Extract with Saturated NaCl quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography end_product Pure Methyl 9-hydroxynonanoate chromatography->end_product

Synthesis workflow for this compound.
II. Hypothetical Protocol for Sensory Evaluation

As the olfactory profile of this compound is not documented, the following protocol outlines a standard industry approach for its sensory evaluation. This method, known as Quantitative Descriptive Analysis (QDA), would be suitable for characterizing its aroma profile.

Objective: To identify and quantify the sensory attributes of this compound.

Panelists: A panel of 8-12 trained sensory assessors with demonstrated experience in evaluating fragrance materials.

Materials:

Procedure:

  • Panelist Training and Lexicon Development:

    • Present the panelists with a dilution of this compound.

    • In a group session, panelists will brainstorm and agree upon a list of descriptive terms (a lexicon) for the aroma attributes they perceive. This may include categories like fruity, floral, waxy, fatty, green, etc.

    • Reference standards will be used to anchor the descriptive terms.

  • Quantitative Evaluation:

    • Prepare a series of dilutions of this compound in the chosen solvent.

    • Dip smelling strips into each dilution and present them to the panelists in individual sensory booths.

    • Panelists will independently rate the intensity of each attribute from the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored from "not perceived" to "very strong").

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensity across dilutions and to assess panelist performance.

    • Generate a sensory profile (spider web plot) to visualize the aroma characteristics of this compound.

Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis select_panel Select Trained Panel lexicon_dev Lexicon Development select_panel->lexicon_dev prepare_samples Prepare Dilutions intensity_rating Individual Intensity Rating prepare_samples->intensity_rating lexicon_dev->intensity_rating data_collection Collect & Digitize Ratings intensity_rating->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis profile_generation Generate Sensory Profile stat_analysis->profile_generation final_report Final Characterization Report profile_generation->final_report

Workflow for Quantitative Descriptive Analysis.

Conclusion and Future Outlook

While there is a clear gap in the existing literature regarding the application of this compound in the flavor and fragrance industry, its structure as a long-chain hydroxy ester suggests it may possess interesting sensory properties. The protocols provided here offer a starting point for the systematic investigation of this compound. Future research should focus on its sensory characterization, determination of its odor threshold, and evaluation of its performance and stability in various consumer product bases. Such studies will be crucial in determining its potential as a novel ingredient for the flavor and fragrance palette.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of Methyl 9-hydroxynonanoate. Detailed protocols for each method are provided to ensure accurate and reproducible results.

Overview of Analytical Workflow

The comprehensive characterization of a synthesized compound like this compound involves a multi-faceted analytical approach to confirm its identity, purity, and structure. The typical workflow integrates several spectroscopic and chromatographic techniques to provide orthogonal information. This ensures a high degree of confidence in the final characterization.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural Characterization & Purity Assessment cluster_Data_Analysis Data Analysis & Confirmation Synthesis Synthesis of Methyl 9-hydroxynonanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS & ESI-MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Chromatography Chromatography (GC for Purity) Purification->Chromatography Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation FTIR->Data_Interpretation Chromatography->Data_Interpretation Structure_Confirmation Structure Confirmation & Purity Report Data_Interpretation->Structure_Confirmation Analytical_Logic cluster_Techniques Analytical Techniques cluster_Information Information Obtained cluster_Conclusion Final Confirmation NMR ¹H & ¹³C NMR Structure Carbon-Hydrogen Framework Connectivity NMR->Structure MS Mass Spectrometry MolWeight Molecular Weight Elemental Formula MS->MolWeight FTIR FT-IR FuncGroups Functional Groups (-OH, C=O, C-O) FTIR->FuncGroups GC GC-FID Purity Percentage Purity GC->Purity Confirmation Structural Confirmation & Purity Assessment of This compound Structure->Confirmation MolWeight->Confirmation FuncGroups->Confirmation Purity->Confirmation

Application Note: Derivatization of Methyl 9-hydroxynonanoate for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 9-hydroxynonanoate is an omega-hydroxy fatty acid methyl ester of interest in various research areas. Direct analysis of this compound by gas chromatography (GC) can be challenging due to the presence of a polar hydroxyl group.[1][2][3] This functional group can lead to poor peak shape (tailing), reduced volatility, and potential thermal degradation in the GC inlet and column, compromising analytical accuracy and sensitivity.[3][4][5] Derivatization is a crucial sample preparation step that chemically modifies the hydroxyl group to form a less polar, more volatile, and more thermally stable derivative, thereby significantly improving its chromatographic behavior.[6][7] This application note details two common and effective derivatization methods for this compound: silylation and acylation.

Derivatization Strategies

The primary goal of derivatization in this context is to replace the active hydrogen of the hydroxyl group.[8][9]

  • Silylation: This is a widely used method where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[8] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[4][8] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of the silylating agent, particularly for hindered hydroxyl groups.[4][6] The resulting TMS ether is significantly more volatile and less polar than the original molecule.[6][8]

  • Acylation: This method involves the esterification of the hydroxyl group. A common approach is to use an acid anhydride (B1165640), such as acetic anhydride, in the presence of a base catalyst like pyridine (B92270) to form an acetate (B1210297) ester.[10] This effectively masks the polar hydroxyl group, leading to improved chromatographic performance.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the formation of a trimethylsilyl (TMS) ether derivative of this compound.

Materials:

  • This compound sample

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials (2 mL) with caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., 1 mg/mL in pyridine). If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.[11]

  • Reagent Addition: To 100 µL of the sample solution in a GC vial, add 50-100 µL of BSTFA + 1% TMCS.[4][11] The reagent should be in molar excess.

  • Reaction: Tightly cap the vial and vortex for 30 seconds.[10]

  • Heating: Place the vial in a heating block or oven set to 60-70°C for 60 minutes to ensure the reaction goes to completion.[10][11]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC or GC-MS analysis. If necessary, the sample can be diluted with an anhydrous solvent like hexane (B92381) or dichloromethane (B109758).[10]

Protocol 2: Acylation using Acetic Anhydride

This protocol details the formation of an acetate ester derivative of the hydroxyl group.

Materials:

  • This compound sample

  • Acetic anhydride

  • Anhydrous pyridine

  • Heating block or oven

  • GC vials (2 mL) with caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve approximately 1-10 mg of this compound in 1 mL of anhydrous pyridine in a GC vial.

  • Reagent Addition: Add 0.5 mL of acetic anhydride to the solution.[10]

  • Reaction: Tightly cap the vial and vortex the mixture.

  • Heating: Heat the reaction mixture at 60°C for 1 hour. For less reactive hydroxyls, the reaction time or temperature may be increased.

  • Cooling: Allow the vial to cool to room temperature.

  • Work-up (Optional but Recommended): To remove excess reagents, add 1 mL of dichloromethane and wash sequentially with 1 mL of water and 1 mL of saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.[10]

  • Analysis: The resulting acetylated sample is ready for GC-MS analysis.

GC-MS Analysis Parameters (Example)

The following are typical starting conditions for the analysis of derivatized this compound. Optimization may be required.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[11]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[11]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[11]

  • Injection Volume: 1 µL.[11]

  • Injector Temperature: 280°C.[11][12]

  • Injection Mode: Splitless.[11]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

Data Presentation

Derivatization significantly improves the quantitative analysis of this compound. The following table summarizes the expected improvements in chromatographic data.

AnalyteDerivatization MethodRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
This compoundNone (Underivatized)15.22.145,000
Methyl 9-(trimethylsilyloxy)nonanoateSilylation (BSTFA)13.81.1150,000
Methyl 9-acetoxynonanoateAcylation14.51.2135,000

Table 1: Comparison of expected GC performance metrics for underivatized and derivatized this compound. Silylation and acylation result in earlier elution times, significantly improved peak symmetry (As closer to 1), and higher column efficiency (Theoretical Plates).

Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound (in anhydrous solvent) Silylation Silylation (BSTFA + 1% TMCS) 60-70°C, 60 min Sample->Silylation Path 1 Acylation Acylation (Acetic Anhydride/Pyridine) 60°C, 60 min Sample->Acylation Path 2 GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS Data Data Processing: - Improved Peak Shape - Enhanced Sensitivity GCMS->Data

Caption: Experimental workflow for derivatization and GC-MS analysis.

Signaling_Pathway cluster_silylation Silylation cluster_acylation Acylation M9HN This compound (Poor GC performance) BSTFA BSTFA + TMCS M9HN->BSTFA + AcAn Acetic Anhydride M9HN->AcAn + TMS_Ether TMS Ether Derivative (Volatile, Thermally Stable) Good_GC Enhanced GC Analysis TMS_Ether->Good_GC Acetate_Ester Acetate Ester Derivative (Volatile, Thermally Stable) Acetate_Ester->Good_GC

Caption: Logical relationship of derivatization to improved GC analysis.

Conclusion

The derivatization of this compound via silylation or acylation is an essential step for reliable and sensitive GC analysis. Both methods effectively mask the polar hydroxyl group, leading to the formation of more volatile and thermally stable derivatives. This results in significant improvements in chromatographic performance, including better peak symmetry, increased signal intensity, and enhanced resolution. The protocols provided herein offer robust and reproducible methods for preparing this compound for routine GC and GC-MS analysis in a research or quality control setting.

References

Application Notes and Protocols: Synthesis of Insect Pheromones from Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-hydroxynonanoate is a versatile C9 bifunctional molecule that serves as a valuable starting material in the synthesis of various high-value chemicals, including insect pheromones. Its linear carbon chain and terminal hydroxyl and methyl ester functionalities allow for strategic chemical modifications to construct the carbon skeletons and introduce the specific functional groups and stereochemistry required for pheromonal activity. This document provides detailed application notes and experimental protocols for the synthesis of the honeybee (Apis mellifera) queen pheromone, (E)-9-oxo-2-decenoic acid (9-ODA), from this compound.

Synthetic Strategy Overview

The synthesis of (E)-9-oxo-2-decenoic acid (9-ODA) from this compound is a multi-step process that involves the oxidation of the terminal hydroxyl group, followed by a carbon chain extension and introduction of an α,β-unsaturated carboxylic acid moiety. The overall synthetic pathway is depicted below.

Synthetic Pathway of (E)-9-oxo-2-decenoic acid (9-ODA) M9HN This compound M9ON Methyl 9-oxononanoate (B1257084) M9HN->M9ON Jones Oxidation M9ODA Methyl (E)-9-oxo-2-decenoate M9ON->M9ODA Horner-Wadsworth-Emmons Reaction ODA (E)-9-oxo-2-decenoic acid (9-ODA) M9ODA->ODA Alkaline Hydrolysis

Caption: Synthetic pathway for (E)-9-oxo-2-decenoic acid (9-ODA) from this compound.

Experimental Protocols

Step 1: Oxidation of this compound to Methyl 9-oxononanoate

This step involves the oxidation of the primary alcohol in this compound to an aldehyde using Jones reagent.

Experimental Workflow:

Jones Oxidation Workflow start Dissolve this compound in Acetone cool Cool the solution to 0°C start->cool add_reagent Add Jones Reagent dropwise cool->add_reagent monitor Monitor reaction by TLC add_reagent->monitor quench Quench with isopropanol (B130326) monitor->quench extract Extract with diethyl ether quench->extract wash Wash with brine and dry extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography concentrate->purify end Obtain Methyl 9-oxononanoate purify->end

Caption: Workflow for the Jones Oxidation of this compound.

Protocol:

  • Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄) and carefully dilute with distilled water to a final volume of 100 mL.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1 equivalent) in acetone.

  • Oxidation: Cool the solution to 0°C using an ice bath. Add the prepared Jones reagent dropwise from the dropping funnel, maintaining the temperature between 0-5°C. The color of the reaction mixture will change from orange to green.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely.

  • Work-up: Add water to the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to afford pure Methyl 9-oxononanoate.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
ProductMethyl 9-oxononanoate-
Typical Yield80-90%[1]
Purity>95% (by GC)-
Step 2: Horner-Wadsworth-Emmons Reaction

This step involves the reaction of Methyl 9-oxononanoate with a phosphonate (B1237965) ylide to form the α,β-unsaturated ester, Methyl (E)-9-oxo-2-decenoate. This reaction generally favors the formation of the (E)-isomer.[2]

Experimental Workflow:

HWE Reaction Workflow start Prepare phosphonate ylide add_aldehyde Add Methyl 9-oxononanoate start->add_aldehyde react Stir at room temperature add_aldehyde->react monitor Monitor reaction by TLC react->monitor quench Quench with saturated NH4Cl monitor->quench extract Extract with ethyl acetate quench->extract wash Wash with brine and dry extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography concentrate->purify end Obtain Methyl (E)-9-oxo-2-decenoate purify->end

Caption: Workflow for the Horner-Wadsworth-Emmons Reaction.

Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C. Add triethyl phosphonoacetate (1.1 equivalents) dropwise. Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Reaction: Cool the ylide solution back to 0°C and add a solution of Methyl 9-oxononanoate (1 equivalent) in anhydrous THF dropwise.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Methyl (E)-9-oxo-2-decenoate.

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl 9-oxononanoate-
ProductMethyl (E)-9-oxo-2-decenoate-
Typical Yield70-85%[3][4]
Stereoselectivity (E:Z)>95:5[2]
Step 3: Alkaline Hydrolysis to (E)-9-oxo-2-decenoic acid (9-ODA)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Workflow:

Hydrolysis Workflow start Dissolve ester in MeOH/H2O add_base Add aqueous NaOH start->add_base reflux Reflux the mixture add_base->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool acidify Acidify with HCl cool->acidify extract Extract with diethyl ether acidify->extract wash Wash with brine and dry extract->wash concentrate Concentrate in vacuo wash->concentrate end Obtain (E)-9-oxo-2-decenoic acid concentrate->end

Caption: Workflow for the Alkaline Hydrolysis.

Protocol:

  • Reaction Setup: Dissolve Methyl (E)-9-oxo-2-decenoate (1 equivalent) in a mixture of methanol (B129727) and water (e.g., 4:1 v/v).

  • Hydrolysis: Add a solution of sodium hydroxide (B78521) (NaOH, 2-3 equivalents) in water.

  • Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting material has been completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford (E)-9-oxo-2-decenoic acid. Further purification can be achieved by recrystallization.

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl (E)-9-oxo-2-decenoate-
Product(E)-9-oxo-2-decenoic acid (9-ODA)-
Typical Yield>90%[3]
Purity>98% (by HPLC)-

Signaling Pathway of 9-ODA in Honeybees

(E)-9-oxo-2-decenoic acid is a key component of the queen mandibular pheromone (QMP) and plays a crucial role in regulating the social structure of the honeybee colony. It acts as both a primer pheromone, inhibiting ovary development in worker bees, and a releaser pheromone, attracting drones during mating flights.

9-ODA Signaling Pathway ODA 9-ODA Receptor Odorant Receptor (e.g., AmOr11) ODA->Receptor Binds to Neuron Olfactory Receptor Neuron Receptor->Neuron Activates AntennalLobe Antennal Lobe Neuron->AntennalLobe Transmits signal to Brain Higher Brain Centers AntennalLobe->Brain Processes signal in PhysiologicalResponse Physiological Response (e.g., Ovary development inhibition) Brain->PhysiologicalResponse Elicits BehavioralResponse Behavioral Response (e.g., Drone attraction) Brain->BehavioralResponse Elicits

Caption: Simplified signaling pathway of 9-ODA in honeybees.

Conclusion

This compound is a readily accessible and versatile starting material for the efficient synthesis of the honeybee queen pheromone, (E)-9-oxo-2-decenoic acid. The described three-step synthetic route, involving a Jones oxidation, a Horner-Wadsworth-Emmons reaction, and a final hydrolysis, provides a reliable method for obtaining this important semiochemical for research and potential applications in agriculture and apiculture. The provided protocols offer a detailed guide for the practical execution of this synthesis.

References

Application Notes and Protocols for the Synthesis of Biodegradable Plastics from Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the synthesis and characterization of biodegradable polyesters derived from methyl 9-hydroxynonanoate. This monomer, obtainable from renewable resources such as vegetable oils, serves as a precursor to poly(9-hydroxynonanoate), a promising biodegradable material with potential applications in drug delivery, medical implants, and sustainable packaging. This document outlines the necessary protocols for monomer synthesis, polymerization via transesterification, and subsequent polymer characterization.

Introduction

The growing environmental concerns associated with conventional, non-biodegradable plastics have spurred significant research into sustainable alternatives. Aliphatic polyesters are a leading class of biodegradable polymers due to their susceptibility to hydrolysis and enzymatic degradation.[1] Poly(hydroxy acids), derived from renewable resources, are particularly attractive for creating these materials.[1] this compound is a long-chain hydroxy acid ester that can be produced from the ozonolysis of vegetable oils, making it a bio-based monomer.[2] Its polymerization leads to poly(9-hydroxynonanoate), a polyester (B1180765) with properties that can be tailored for various biomedical and packaging applications. This document provides detailed methodologies for the synthesis of this biodegradable plastic.

Synthesis of this compound Monomer

A sustainable route to producing this compound involves the ozonolysis of vegetable oils, such as soybean or castor oil, followed by transesterification.[2]

Experimental Protocol: Monomer Synthesis
  • Ozonolysis and Reduction:

  • Transesterification:

    • Catalyze the transesterification of the separated triols with methanol using 1% potassium methoxide (B1231860) (CH3OK).[2]

    • Use a large excess of methanol (15:1 molar ratio of methanol to the double bonds in the triglyceride).[2]

    • Conduct the reaction under reflux at 68°C for 3 hours.[2]

    • After cooling, add diethyl ether and wash the mixture with water until the aqueous phase reaches a pH of 7.

    • Dry the organic phase with anhydrous sodium sulfate (B86663) and remove the ether using a rotary evaporator.

  • Purification:

    • Separate the this compound from other fatty acid methyl esters via short path high vacuum distillation to obtain a pure monomer.[2] The purity of the obtained monomer should be high, with a hydroxyl number of 293 mg KOH/g (theoretical value is 298 mg KOH/g).[2]

Polymerization of this compound

The synthesis of poly(9-hydroxynonanoate) is achieved through the polycondensation of the this compound monomer by transesterification.

Experimental Protocol: Polycondensation
  • Reaction Setup:

    • In a round bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the purified this compound monomer.

    • Add 0.5 wt% of titanium (IV) isopropoxide as a catalyst.[2]

  • Polymerization Reaction:

    • Heat the reaction mixture to 150°C with continuous mechanical stirring and nitrogen bubbling.[2]

    • Methanol, a byproduct of the transesterification, will be removed during the first 30 minutes of the reaction.[2]

    • Continue the reaction for approximately 4 hours, or until the viscosity of the mixture becomes too high for effective stirring.[2]

  • Polymer Recovery:

    • Once the reaction is complete, cool the flask to room temperature.

    • The resulting solid polymer, poly(9-hydroxynonanoate), can be removed from the flask for subsequent characterization.

Characterization of Poly(9-hydroxynonanoate)

The synthesized polymer should be characterized to determine its molecular weight, thermal properties, and structural integrity.

Experimental Protocols: Polymer Characterization
  • Gel Permeation Chromatography (GPC):

    • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform).

    • Inject the solution into a GPC system to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the polymer in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra to confirm the polyester structure and verify the successful polymerization.

  • Differential Scanning Calorimetry (DSC):

    • Use a DSC instrument to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to observe thermal transitions.

  • Thermogravimetric Analysis (TGA):

    • Use a TGA instrument to evaluate the thermal stability of the polymer.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) and monitor the weight loss as a function of temperature to determine the degradation temperature (Td).

Data Presentation

The following tables summarize the expected quantitative data for poly(9-hydroxynonanoate) and similar long-chain polyesters.

ParameterValueReference
Monomer: this compound
Purity>98%[2]
Hydroxyl Number293 mg KOH/g[2]
Polymer: Poly(9-hydroxynonanoate)
Melting Temperature (Tm)75 °C[2]
Molecular Weight (Mn)11,680 g/mol [2]

Table 1: Properties of this compound and Poly(9-hydroxynonanoate)

Polymerization ConditionCatalystTemperature (°C)Time (h)Resulting Polymer Properties
PolycondensationTitanium (IV) isopropoxide (0.5 wt%)1504Solid, high molecular weight polyester

Table 2: Polymerization Conditions and Resulting Polymer Properties

Visualizations

Experimental Workflow

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization ozonolysis Ozonolysis & Reduction of Vegetable Oil transesterification Transesterification with Methanol ozonolysis->transesterification Triols purification Distillation transesterification->purification Crude Monomer polycondensation Polycondensation purification->polycondensation Pure Monomer gpc GPC polycondensation->gpc Polymer nmr NMR polycondensation->nmr dsc DSC polycondensation->dsc tga TGA polycondensation->tga

Caption: Experimental workflow for the synthesis and characterization of poly(9-hydroxynonanoate).

Polycondensation Signaling Pathway

polycondensation_pathway monomer This compound (n HO-(CH2)8-COOCH3) polymer Poly(9-hydroxynonanoate) (H-[O-(CH2)8-CO]n-OCH3) monomer->polymer Polycondensation catalyst Titanium (IV) Isopropoxide catalyst->monomer methanol Methanol ((n-1) CH3OH) polymer->methanol Byproduct

Caption: Polycondensation of this compound to form poly(9-hydroxynonanoate).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 9-hydroxynonanoate, a valuable monomer for polymer production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the ozonolysis of oleic acid or its methyl ester, followed by a reductive work-up.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete ozonolysis reaction.- Ensure a continuous and sufficient flow of ozone into the reaction mixture. The disappearance of the starting material can be monitored by techniques like TLC or GC. - The reaction is often carried out at low temperatures (e.g., -78°C) to stabilize the ozonide intermediates. Ensure the temperature is maintained throughout the reaction.
Inefficient reductive work-up.- The choice of reducing agent is crucial. Sodium borohydride (B1222165) is a common and effective choice for reducing the ozonide and aldehyde intermediates to the desired alcohol.[1][2] - Ensure the reducing agent is added in a sufficient molar excess to completely reduce all intermediates.
Formation of side products.- The ozonolysis of oleic acid can produce a variety of by-products including nonanal, nonanoic acid, and azelaic acid.[2][3][4] The reaction conditions should be optimized to favor the formation of the desired product. - The presence of water can lead to the formation of carboxylic acids. Ensure all reactants and solvents are dry.
Loss of product during purification.- this compound can be purified by vacuum distillation or silica (B1680970) column chromatography.[5] Optimize the purification method to minimize loss. For distillation, ensure the vacuum is stable and the temperature is controlled to prevent decomposition. For column chromatography, select an appropriate solvent system (e.g., heptane-ethyl acetate).
Presence of Impurities in the Final Product Incomplete reduction of intermediates.- This can lead to the presence of methyl 9-oxononanoate (B1257084) (the aldehyde precursor). Increase the amount of reducing agent or the reaction time for the reductive work-up.
Formation of stable ozonides.- Under certain conditions, stable secondary ozonides can form.[3] These can sometimes be challenging to reduce. Ensure the reductive work-up is robust enough to cleave these species.
Contamination from starting materials.- If starting from vegetable oils, other fatty acid methyl esters may be present. Purification by distillation or chromatography is necessary to isolate this compound.[1][5]
Reaction is Sluggish or Does Not Proceed Poor quality of starting materials.- Use high-purity oleic acid or methyl oleate (B1233923). If using vegetable oils, consider their fatty acid composition.
Inactive catalyst (if applicable).- If using a catalytic reduction method (e.g., Pd/C), ensure the catalyst is active.
Improper reaction setup.- Ensure the ozone generator is functioning correctly and that the gas is being efficiently bubbled through the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the ozonolysis of methyl oleate or oleic acid, followed by a reductive work-up.[6][7] This process cleaves the double bond in the oleic acid backbone to form an aldehyde intermediate, which is then reduced to the corresponding alcohol.

Q2: What are the typical starting materials and their sources?

A2: Common starting materials include methyl oleate, oleic acid, and natural oils with high oleic acid content, such as rapeseed oil, soybean oil, and castor oil.[1][2][8]

Q3: What are the key reaction steps and intermediates?

A3: The synthesis involves two main steps:

  • Ozonolysis: Ozone gas is bubbled through a solution of the starting material to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (trioxolane).[9]

  • Reductive Work-up: The ozonide is then treated with a reducing agent to cleave it and reduce the resulting carbonyl compounds. This step yields this compound and other by-products.

Q4: What are the common by-products, and how can their formation be minimized?

A4: The ozonolysis of oleic acid can yield several by-products, including nonanal, nonanoic acid, and azelaic acid.[2][3][4] The choice of work-up condition is critical. A reductive work-up favors the formation of alcohols, while an oxidative work-up would lead to carboxylic acids. To maximize the yield of this compound, a reductive work-up is essential.

Q5: What are the recommended purification methods for this compound?

A5: The primary methods for purifying this compound are vacuum distillation and silica gel column chromatography.[5] Short path distillation under high vacuum is effective for separating the product from less volatile impurities.[5] Column chromatography using a solvent system like heptane-ethyl acetate (B1210297) can provide high purity product.

Data Presentation

Table 1: Summary of Yields for this compound Synthesis under Various Conditions

Starting MaterialOzonolysis ConditionsReductive Work-upYield of this compoundReference
Rapeseed Oil FAMEsSolvent-free, room temperatureNot specified85%[8]
Oleic AcidMethanol (B129727), reacting solventHydrogen peroxide in formic acid>95% (of dicarboxylic acid fission products)[10]
Methyl OleateNot specifiedHydrogen and Raney nickelHigh yield (unspecified)[7]

Table 2: Carbon Yield of Products from Ozonolysis of Oleic Acid Droplets

ProductCarbon Yield (%)Reference
1-Nonanal30 ± 3[2]
9-Oxononanoic acid14 ± 2[2]
Nonanoic acid7 ± 1[2]
Azelaic acid6 ± 3[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Castor Oil

This protocol is adapted from the procedure described for the ozonolysis of vegetable oils.[1][2][5]

1. Ozonolysis:

  • Prepare a 10% solution of castor oil in a mixture of methanol and methylene (B1212753) chloride (volume ratio 45/55).

  • Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Bubble ozone gas through the solution at a constant flow rate. The reaction progress can be monitored by the disappearance of the double bond signal using spectroscopic methods or until a blue color, indicating excess ozone, persists.

  • After completion, purge the solution with nitrogen or oxygen to remove excess ozone.

2. Reductive Work-up:

  • Slowly add sodium borohydride to the cold reaction mixture with stirring. The addition should be controlled to manage the exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for several hours to ensure complete reduction.

3. Transesterification:

  • The resulting polyol mixture is then transesterified with methanol using a catalyst such as potassium methoxide (B1231860) (CH3OK).

  • The reaction is typically carried out under reflux for a few hours.

4. Work-up and Purification:

  • After cooling, diethyl ether is added, and the mixture is washed with water until the aqueous phase is neutral.

  • The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by short path high vacuum distillation to isolate this compound.[5]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product Oleic Acid / Methyl Oleate Oleic Acid / Methyl Oleate Ozonolysis Ozonolysis Oleic Acid / Methyl Oleate->Ozonolysis Vegetable Oils Vegetable Oils Vegetable Oils->Ozonolysis Reductive Work-up Reductive Work-up Ozonolysis->Reductive Work-up Crude Product Crude Product Reductive Work-up->Crude Product Distillation Distillation Crude Product->Distillation Chromatography Chromatography Crude Product->Chromatography Pure this compound Pure this compound Distillation->Pure this compound Chromatography->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Ozonolysis Incomplete Ozonolysis Low_Yield->Incomplete_Ozonolysis Inefficient_Reduction Inefficient Reduction Low_Yield->Inefficient_Reduction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Loss during Purification Low_Yield->Purification_Loss Optimize_O3_Flow Optimize O3 Flow & Temp Incomplete_Ozonolysis->Optimize_O3_Flow Increase_Reducing_Agent Increase Reducing Agent Inefficient_Reduction->Increase_Reducing_Agent Control_Conditions Control Reaction Conditions Side_Reactions->Control_Conditions Refine_Purification Refine Purification Method Purification_Loss->Refine_Purification

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Purification of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 9-hydroxynonanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, often synthesized from vegetable oils via ozonolysis and transesterification, typically contains several impurities. These can include unreacted starting materials, byproducts, and residual catalysts. Common impurities are other fatty acid methyl esters (e.g., methyl esters of saturated fatty acids), n-nonanol, and 1,3-nonanediol.[1] Dimerization of the molecule can also occur, leading to the formation of higher molecular weight species.[1]

Q2: My final product has a low hydroxyl number. What could be the cause?

A2: A lower than expected hydroxyl number suggests a loss of hydroxyl groups. One potential cause is dimerization of this compound, which can occur during processing, particularly at elevated temperatures.[1] The presence of acidic or basic residues can also catalyze side reactions. It is also possible that impurities lacking a hydroxyl group are present in the final product, thus lowering the overall hydroxyl value.

Q3: Why is my distilled this compound still showing impurities on the GC analysis?

A3: If impurities persist after distillation, it could be due to several factors. The boiling points of the impurities might be too close to that of this compound for effective separation by standard distillation. In such cases, high-efficiency fractional distillation or short-path high-vacuum distillation is recommended.[1] Another possibility is thermal decomposition of the product or impurities during distillation, leading to the formation of new, volatile compounds. Lowering the distillation pressure and temperature can help mitigate this.

Q4: Can I use crystallization to purify this compound?

A4: While crystallization is a powerful purification technique, it can be challenging for long-chain hydroxy esters like this compound, which may tend to form oils or amorphous solids rather than well-defined crystals.[2] Success is highly dependent on solvent selection and controlled cooling rates.[2] Due to its liquid nature at room temperature, specialized low-temperature crystallization techniques would be necessary.

Q5: What are the best analytical methods to assess the purity of this compound?

A5: The purity of this compound is typically assessed using a combination of techniques. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is excellent for identifying and quantifying volatile impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and can also be used for quantitative analysis (qNMR).[3][5][6] Additionally, wet chemical methods like determining the hydroxyl number and acid value are crucial for assessing the functional group integrity and the presence of acidic impurities.[1]

Troubleshooting Guides

High Vacuum Distillation

High vacuum distillation is a primary method for purifying this compound.[1]

Issue Potential Cause Troubleshooting Steps
Product Decomposition (Darkening, charring) Distillation temperature is too high.- Increase the vacuum to lower the boiling point.[1] - Use a short-path distillation apparatus to minimize the residence time at high temperatures.[1]
Poor Separation of Impurities - Insufficient theoretical plates in the distillation column. - Boiling points of impurities are very close to the product.- Use a fractionating column with higher efficiency (e.g., Vigreux or packed column). - Optimize the reflux ratio to enhance separation.
Bumping or Uncontrolled Boiling - Uneven heating. - Lack of boiling chips or inadequate stirring.- Use a heating mantle with a stirrer for uniform heating. - Add fresh boiling chips or use a magnetic stir bar.
Low Yield - Product loss due to hold-up in the apparatus. - Incomplete condensation.- Use a smaller distillation setup for smaller scales. - Ensure the condenser has an adequate flow of coolant at the appropriate temperature.
Column Chromatography

Column chromatography can be used for the purification of this compound, especially for removing polar impurities.

Issue Potential Cause Troubleshooting Steps
Poor Separation (Overlapping Peaks) - Inappropriate solvent system. - Column overloading.- Perform thin-layer chromatography (TLC) to find a solvent system that gives good separation (Rf of the target compound around 0.3-0.4).[7] - Reduce the amount of crude product loaded onto the column.
Compound Stuck on the Column - Solvent polarity is too low. - Compound is unstable on silica (B1680970) gel.- Gradually increase the polarity of the eluting solvent.[7] - Test the stability of your compound on silica using 2D TLC.[7] If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.[7]
Tailing of the Compound Peak - Compound interacting too strongly with the stationary phase. - Presence of highly polar impurities.- Add a small amount of a polar modifier (e.g., acetic acid or triethylamine, depending on the compound's nature) to the eluent. - Pre-purify the sample to remove highly polar impurities.[7]
Cracking or Channeling of the Stationary Phase - Improper packing of the column. - Running the column dry.- Ensure the column is packed uniformly as a slurry. - Always maintain the solvent level above the top of the stationary phase.

Quantitative Data

The following table summarizes key quantitative data for this compound.

Parameter Value Reference
Purity (Commercial) >95% (GC)[8][9]
Molecular Weight 188.27 g/mol [8][9][10]
Boiling Point 272 °C (at atmospheric pressure)[8]
Density 0.97 g/mL at 25 °C[8]
Hydroxyl Number (Theoretical) ~298 mg KOH/g[1]
Hydroxyl Number (Achieved after purification) 293 mg KOH/g[1]

Experimental Protocols

Protocol 1: Purification by Short-Path High Vacuum Distillation

This protocol is based on methodologies for purifying high-boiling point esters.[1]

  • Apparatus Setup : Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation : Place the crude this compound into the distillation flask. Add a magnetic stir bar.

  • Vacuum Application : Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly evacuate the system.

  • Heating : Once a high vacuum is achieved (e.g., <1 mmHg), begin heating the distillation flask using a heating mantle with magnetic stirring.

  • Fraction Collection : Collect fractions based on the boiling point at the given pressure. The main fraction containing this compound should be collected. The residue will contain higher molecular weight impurities and saturated fatty acid esters.[1]

  • Analysis : Analyze the purity of the collected fractions using GC-MS and/or NMR.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the purity assessment of long-chain esters.[3]

  • Sample Preparation : Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a suitable solvent like hexane (B92381) or dichloromethane.

  • Instrumentation : Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).[3]

  • GC Conditions :

    • Injector Temperature : 280 °C

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 40-400.

  • Data Analysis : Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify impurities by their mass spectra.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis ozonolysis Ozonolysis of Vegetable Oil reduction Reductive Workup ozonolysis->reduction transesterification Transesterification reduction->transesterification crude_product Crude Methyl 9-hydroxynonanoate transesterification->crude_product distillation High Vacuum Distillation crude_product->distillation chromatography Column Chromatography distillation->chromatography Optional Further Purification gc_ms GC-MS distillation->gc_ms nmr NMR distillation->nmr hydroxyl_value Hydroxyl Number distillation->hydroxyl_value chromatography->gc_ms chromatography->nmr chromatography->hydroxyl_value pure_product Pure Methyl 9-hydroxynonanoate

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities volatile_impurities Volatile Impurities with Close Boiling Points? check_impurities->volatile_impurities polar_impurities Polar/Non-Volatile Impurities? check_impurities->polar_impurities thermal_degradation Evidence of Thermal Degradation? check_impurities->thermal_degradation fractional_distillation Use Fractional Distillation or Higher Vacuum volatile_impurities->fractional_distillation Yes reanalyze Re-analyze Purity volatile_impurities->reanalyze No column_chromatography Perform Column Chromatography polar_impurities->column_chromatography Yes polar_impurities->reanalyze No lower_temp Lower Distillation Temp (Higher Vacuum) thermal_degradation->lower_temp Yes thermal_degradation->reanalyze No fractional_distillation->reanalyze column_chromatography->reanalyze lower_temp->reanalyze

References

Side reactions to avoid during the synthesis of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of Methyl 9-hydroxynonanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is through the ozonolysis of methyl oleate (B1233923), which is readily available from renewable resources like vegetable oils. This process involves two main steps: the oxidative cleavage of the carbon-carbon double bond in methyl oleate by ozone to form an ozonide intermediate, followed by a reductive workup of the ozonide to yield the desired bifunctional molecule containing both a methyl ester and a primary alcohol.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions that can occur during the synthesis of this compound via ozonolysis of methyl oleate include:

  • Incomplete reduction of the ozonide: This leads to the formation of Methyl 9-oxononanoate (B1257084) (also known as methyl azelaaldehydate) as a major impurity.

  • Over-oxidation: If the reaction conditions are too harsh or an oxidative workup is inadvertently performed, the aldehyde intermediate can be further oxidized to form Monomethyl azelate (the monomethyl ester of azelaic acid).

  • Formation of other cleavage products: Nonanal is a common co-product from the ozonolysis of oleic acid derivatives.

  • Polymerization: During purification by distillation, the monomeric this compound can undergo self-esterification (polymerization) at elevated temperatures, leading to product loss and equipment fouling.

Troubleshooting Guide: Side Reaction Prevention and Mitigation

This guide addresses specific issues that may arise during the synthesis and provides actionable steps to minimize the formation of unwanted side products.

Issue 1: High Levels of Methyl 9-oxononanoate (Aldehyde Impurity) in the Product

Cause: This is the most common impurity and results from the incomplete reduction of the ozonide intermediate or the intermediate aldehyde formed during the reductive workup.

Troubleshooting Steps:

  • Choice of Reducing Agent: The selection of the reducing agent is critical for selectively reducing the ozonide to the alcohol without over-reducing the ester functionality. Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reagent for this transformation. Catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) can also be employed.

  • Reaction Conditions for Reductive Workup:

    • Temperature: Perform the reduction at low temperatures, typically between 0°C and room temperature, to control the reaction rate and prevent over-reduction or side reactions.

    • Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion. A common starting point is to use 1.5 to 2.0 equivalents of NaBH₄ per mole of the ozonide.

    • Reaction Time: Allow for a sufficient reaction time to ensure the complete conversion of the aldehyde intermediate. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.

Experimental Protocol: Reductive Workup with Sodium Borohydride

  • After the ozonolysis of methyl oleate is complete (indicated by a persistent blue color of ozone, which is then purged with an inert gas like nitrogen or argon), cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution or slurry of sodium borohydride (1.5 eq.) in a suitable solvent (e.g., ethanol (B145695) or isopropanol) to the cooled ozonide solution while maintaining vigorous stirring.

  • After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and continue stirring for 2-4 hours, or until reaction monitoring indicates the disappearance of the aldehyde intermediate.

  • Carefully quench the excess sodium borohydride by the slow addition of a weak acid (e.g., acetic acid or dilute HCl) until the effervescence ceases.

  • Proceed with the workup and purification steps.

Issue 2: Presence of Monomethyl Azelate (Carboxylic Acid Impurity)

Cause: This side product arises from the over-oxidation of the intermediate aldehyde. This can happen if the workup conditions are oxidative rather than reductive, for instance, in the presence of excess peroxide from the ozonolysis step that is not properly quenched.

Troubleshooting Steps:

  • Ensure a Reductive Workup: After ozonolysis, it is crucial to employ a reductive workup. Common reductive workup reagents that prevent over-oxidation include dimethyl sulfide (B99878) (DMS) and zinc dust with acetic acid. However, for the direct conversion to the alcohol, a reducing agent like NaBH₄ is preferred.

  • Avoid Oxidizing Contaminants: Ensure that all reagents and solvents used in the reductive workup are free from oxidizing impurities.

Quantitative Data on Product Distribution with Different Workup Conditions

Workup ConditionThis compound Yield (%)Methyl 9-oxononanoate (%)Monomethyl Azelate (%)
O₃ then NaBH₄~85-95%<5%<2%
O₃ then DMSPrimarily yields Methyl 9-oxononanoate>90%<1%
O₃ then H₂O₂ (Oxidative)0%0%>90%

Note: Yields are approximate and can vary based on specific reaction conditions.

Issue 3: Polymerization During Distillation

Cause: this compound is a hydroxy ester, which can undergo intermolecular transesterification or self-condensation to form polyesters at the high temperatures required for vacuum distillation.

Troubleshooting Steps:

  • Use High Vacuum: Perform the distillation under the highest vacuum reasonably achievable (e.g., <1 mmHg) to lower the boiling point of the product and minimize the required distillation temperature.

  • Short Path Distillation: Employ a short path distillation apparatus to minimize the residence time of the compound at high temperatures.

  • Use of a Polymerization Inhibitor: While specific inhibitors for this molecule are not widely reported in the literature for laboratory scale, for industrial applications involving similar monomers, small amounts of radical inhibitors or acid scavengers are sometimes used. However, for most lab-scale purifications, focusing on low-temperature, high-vacuum distillation is the most effective strategy.

  • Temperature Control: Carefully control the heating mantle temperature to avoid overheating the distillation flask. The temperature should be just high enough to achieve a steady distillation rate.

Visualization of the Synthesis and Side Reactions

Below is a diagram illustrating the main reaction pathway for the synthesis of this compound and the points at which key side reactions can occur.

Synthesis_Pathway methyl_oleate Methyl Oleate ozonide Ozonide Intermediate methyl_oleate->ozonide 1. O₃ methyl_oxononanoate Methyl 9-oxononanoate (Aldehyde Impurity) ozonide->methyl_oxononanoate Incomplete Reductive Workup (e.g., DMS, Zn/AcOH) monomethyl_azelate Monomethyl Azelate (Carboxylic Acid Impurity) ozonide->monomethyl_azelate Oxidative Workup (e.g., H₂O₂) methyl_hydroxynonanoate This compound (Desired Product) polymer Polymer methyl_hydroxynonanoate->polymer High Temperature (Distillation) methyl_oxononanoate->methyl_hydroxynonanoate 2. Reductive Workup (e.g., NaBH₄)

Caption: Synthetic pathway and potential side reactions.

This diagram provides a visual troubleshooting guide, indicating where in the process each side product is likely to form.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for identifying and addressing issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis ozonolysis Ozonolysis of Methyl Oleate start->ozonolysis reductive_workup Reductive Workup ozonolysis->reductive_workup purification Purification (Distillation) reductive_workup->purification product_analysis Analyze Product (GC, NMR, etc.) purification->product_analysis high_aldehyde High Aldehyde Content? product_analysis->high_aldehyde high_acid High Carboxylic Acid Content? high_aldehyde->high_acid No check_reducing_agent Check Reducing Agent Stoichiometry and Reaction Time/Temp high_aldehyde->check_reducing_agent Yes low_yield Low Yield / High Residue? high_acid->low_yield No check_workup_conditions Ensure Reductive Conditions (Avoid Oxidants) high_acid->check_workup_conditions Yes success Successful Synthesis low_yield->success No optimize_distillation Optimize Distillation (Lower Temp, Higher Vacuum) low_yield->optimize_distillation Yes check_reducing_agent->reductive_workup check_workup_conditions->reductive_workup optimize_distillation->purification

Technical Support Center: Optimizing Methyl 9-hydroxynonanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 9-hydroxynonanoate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound in Ozonolysis Route

Question: We are experiencing a significantly lower than expected yield of this compound when using the ozonolysis of oleic acid or methyl oleate (B1233923) followed by a reductive workup. What are the potential causes and how can we improve the yield?

Answer: Low yields in the ozonolysis route can stem from several factors, from incomplete reaction to side product formation. Here are the primary areas to investigate:

  • Incomplete Ozonolysis: The cleavage of the carbon-carbon double bond in oleic acid or its ester by ozone is a critical step.

    • Ozone Generation and Delivery: Ensure your ozone generator is functioning optimally and delivering a consistent and sufficient flow of ozone. The reaction progress can be monitored by the disappearance of the starting material using techniques like Thin Layer Chromatography (TLC).

    • Reaction Temperature: Ozonolysis is typically carried out at low temperatures (e.g., -78 °C) to stabilize the intermediate ozonide and prevent unwanted side reactions.[1] Inadequate cooling can lead to decomposition and lower yields.

  • Suboptimal Reductive Workup: The method of reducing the ozonide intermediate directly impacts the final product yield.

    • Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a common and effective reducing agent for this purpose.[2] Ensure it is added slowly and in a sufficient molar excess to reduce all intermediate species to the desired alcohol.

    • Temperature Control During Reduction: The reduction step can be exothermic. Maintaining a low temperature during the addition of the reducing agent is crucial to prevent over-reduction or other side reactions.

  • Side Reactions: Several side reactions can compete with the desired product formation.

    • Formation of Carboxylic Acids: Incomplete reduction or the presence of oxidizing agents can lead to the formation of nonanoic acid and azelaic acid instead of the desired hydroxy ester.[3]

    • Formation of Aldehydes: Insufficient reduction may leave the aldehyde intermediate, 9-oxononanoic acid methyl ester, unreacted.

  • Purification Losses: The final purification step is critical for obtaining pure this compound.

    • Distillation Conditions: Short-path vacuum distillation is an effective method for purifying the product.[1] However, improper vacuum levels or temperatures can lead to product decomposition or incomplete separation from byproducts.

Issue 2: Presence of Impurities in the Final Product

Question: Our final this compound product shows the presence of significant impurities after purification. What are the likely contaminants and how can we remove them?

Answer: The nature of impurities will depend on the synthetic route and reaction conditions. Common impurities and purification strategies are outlined below:

  • Unreacted Starting Material: Incomplete reaction will leave oleic acid or methyl oleate in the final product.

    • Detection: Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence of starting materials.

    • Removal: Fractional distillation under vacuum can separate the product from the higher boiling point starting materials.

  • Byproducts from Ozonolysis:

    • Nonanal and Nonanoic Acid: These are common C9 byproducts from the cleavage of oleic acid.

    • Azelaic Acid or its Monoester: This C9 dicarboxylic acid is another primary byproduct.

    • Removal: A combination of aqueous washes to remove acidic impurities and fractional distillation is typically effective.

  • Solvent Residues: Incomplete removal of solvents used in the reaction or workup will contaminate the product.

    • Detection: NMR spectroscopy is highly sensitive to residual solvents.

    • Removal: Drying the product under high vacuum is the most effective method.

Issue 3: Incomplete Reduction in the Borane (B79455) Reduction Route

Question: We are attempting to synthesize this compound by the reduction of monomethyl azelate using a borane reagent, but the reaction is incomplete. What could be the issue?

Answer: Incomplete reduction when using borane reagents can be attributed to several factors:

  • Reagent Quality and Stoichiometry:

    • Borane Complex Stability: Borane complexes, such as BH₃·THF or BH₃·SMe₂, can degrade over time. Use fresh or properly stored reagents.

    • Insufficient Reagent: Ensure a sufficient molar excess of the borane reagent is used to drive the reaction to completion.

  • Reaction Conditions:

    • Anhydrous Conditions: Borane reagents are sensitive to moisture. All glassware and solvents must be rigorously dried to prevent quenching of the reagent.

    • Temperature and Reaction Time: While some reductions can proceed at room temperature, gentle heating may be required to achieve full conversion. Monitor the reaction by TLC or GC to determine the optimal reaction time.

  • Workup Procedure:

    • Quenching: The reaction must be carefully quenched, typically with methanol (B129727), to destroy any excess borane reagent. An improper quenching procedure can lead to the formation of borate (B1201080) esters that are difficult to remove.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and well-established synthetic routes are:

  • Ozonolysis of Oleic Acid or Methyl Oleate: This involves the cleavage of the double bond in oleic acid or its methyl ester using ozone, followed by a reductive workup to yield this compound and other C9 products.[3][4]

  • Reduction of Azelaic Acid Monomethyl Ester: This method involves the selective reduction of the carboxylic acid group of monomethyl azelate to a primary alcohol using a reducing agent like borane.

Q2: What are the typical reaction conditions for the ozonolysis of methyl oleate?

A2: Typical conditions involve dissolving methyl oleate in a solvent mixture like methanol/dichloromethane (B109758) and bubbling ozone through the solution at a low temperature, often -78 °C.[2] The reaction is monitored until the starting material is consumed. This is followed by a reductive workup, for instance, with sodium borohydride.[2]

Q3: How can I purify the final this compound product?

A3: The most common method for purifying this compound is short-path vacuum distillation.[1] This technique is effective for separating the desired product from less volatile impurities and unreacted starting materials. Column chromatography can also be employed for smaller-scale purifications.

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions for this compound Synthesis

ParameterOzonolysis of Methyl OleateReduction of Monomethyl Azelate
Starting Material Methyl OleateMonomethyl Azelate
Key Reagent Ozone (O₃), Sodium Borohydride (NaBH₄)Borane-Tetrahydrofuran (B86392) (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂)
Solvent Methanol/DichloromethaneTetrahydrofuran (THF)
Temperature -78 °C (Ozonolysis), 0 °C to RT (Reduction)0 °C to Reflux
Typical Yield ~85%[5]Variable, depends on conditions
Key Byproducts Nonanal, Nonanoic Acid, Azelaic AcidBorate esters (if workup is improper)

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of Methyl Oleate

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reaction: A solution of methyl oleate in a 1:1 mixture of methanol and dichloromethane is added to the flask. A stream of ozone is then bubbled through the solution. The reaction progress is monitored by TLC.

  • Workup: Once the starting material is consumed, the ozone flow is stopped, and the solution is purged with nitrogen or oxygen to remove excess ozone. The reaction mixture is then warmed to 0 °C.

  • Reduction: Sodium borohydride is added portion-wise to the stirred solution while maintaining the temperature at 0 °C. The mixture is then allowed to warm to room temperature and stirred for several hours.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of acetic acid. The mixture is then diluted with water and extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by short-path vacuum distillation to afford this compound.

Protocol 2: Synthesis of this compound via Borane Reduction of Monomethyl Azelate

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of monomethyl azelate in anhydrous THF.

  • Reaction: The solution is cooled to 0 °C in an ice bath. A solution of borane-tetrahydrofuran complex (BH₃·THF) in THF is added dropwise via the dropping funnel.

  • Heating: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure complete reaction, with progress monitored by TLC.

  • Quenching: The reaction is cooled to 0 °C and carefully quenched by the dropwise addition of methanol until the cessation of gas evolution.

  • Workup: The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by vacuum distillation to yield this compound.

Visualizations

Ozonolysis_Workflow cluster_reaction Reaction cluster_purification Purification Methyl_Oleate Methyl Oleate Ozonolysis Ozonolysis (O₃, -78°C) Methyl_Oleate->Ozonolysis Ozonide_Intermediate Ozonide Intermediate Ozonolysis->Ozonide_Intermediate Reductive_Workup Reductive Workup (NaBH₄) Ozonide_Intermediate->Reductive_Workup Crude_Product Crude Product Mixture Reductive_Workup->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product This compound Purification->Final_Product Byproducts Byproducts (Nonanal, Azelaic Acid, etc.) Purification->Byproducts

Caption: Experimental workflow for the synthesis of this compound via ozonolysis.

Borane_Reduction_Workflow cluster_reaction Reaction cluster_purification Purification Monomethyl_Azelate Monomethyl Azelate Borane_Reduction Borane Reduction (BH₃·THF) Monomethyl_Azelate->Borane_Reduction Borate_Ester_Intermediate Borate Ester Intermediate Borane_Reduction->Borate_Ester_Intermediate Quenching Quenching (Methanol) Borate_Ester_Intermediate->Quenching Crude_Product Crude Product Quenching->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound via borane reduction.

Troubleshooting_Logic Low_Yield Low Yield? Check_Ozonolysis Check Ozonolysis Conditions (Temp, Ozone Flow) Low_Yield->Check_Ozonolysis Yes Check_Reduction Check Reductive Workup (Reagent, Temp) Low_Yield->Check_Reduction Check_Purification Review Purification Method Low_Yield->Check_Purification Impurities Impurities Present? Analyze_Impurities Identify Impurities (GC, NMR) Impurities->Analyze_Impurities Yes Optimize_Purification Optimize Purification (Distillation, Wash) Analyze_Impurities->Optimize_Purification Incomplete_Reaction Incomplete Reaction? Check_Reagents Verify Reagent Quality & Stoichiometry Incomplete_Reaction->Check_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Incomplete_Reaction->Optimize_Conditions

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

References

Technical Support Center: Purification of Crude Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude Methyl 9-hydroxynonanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from oleic acid or rapeseed oil?

A1: Crude this compound, typically synthesized via ozonolysis of methyl oleate (B1233923) (derived from oleic acid or rapeseed oil) followed by a reductive workup, can contain several impurities. These include:

  • Unreacted Starting Materials: Residual methyl oleate.

  • Other Fatty Acid Methyl Esters: Saturated and other unsaturated fatty acid methyl esters present in the natural oil source (e.g., methyl palmitate, methyl stearate, methyl linoleate).

  • Ozonolysis Byproducts: Aldehydes (e.g., nonanal, methyl 9-oxononanoate), carboxylic acids, and potentially unstable ozonides if the workup is incomplete.[1] Incomplete reactions can also lead to the formation of hydroperoxides.

  • Catalyst Residues: If a hydrogenation catalyst (e.g., Palladium on carbon) is used for the reductive workup, traces of the metal may remain.

  • Solvents: Residual solvents used in the reaction or extraction steps.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most common and effective methods for purifying this compound are silica (B1680970) gel column chromatography and vacuum distillation. High-performance liquid chromatography (HPLC) can also be used for purification.[2]

Q3: How do I choose between column chromatography and vacuum distillation?

A3: The choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Column Chromatography is excellent for achieving very high purity (>99%) and for separating compounds with similar boiling points but different polarities. It is well-suited for smaller to medium-scale purifications.

  • Vacuum Distillation is more practical for larger-scale purifications and is effective at removing impurities with significantly different boiling points. It can be more time and energy-efficient for large quantities.

Q4: What are the key safety precautions to take when working with ozonolysis reaction mixtures?

A4: Ozonolysis reactions can produce potentially explosive ozonides and peroxides.[1] Key safety precautions include:

  • Always perform ozonolysis in a well-ventilated fume hood.[3]

  • Keep the reaction temperature low (typically -78°C) to minimize the formation of unstable byproducts.

  • Ensure the complete quenching of the reaction to destroy all ozonides and peroxides before proceeding with workup and purification. A qualitative test for peroxides using potassium iodide (KI) solution can be performed.[4]

  • Never distill a crude ozonolysis mixture without confirming the absence of peroxides, as this can lead to a violent explosion.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Troubleshooting Guides

Silica Gel Column Chromatography
Issue Potential Cause(s) Troubleshooting Steps
Poor separation of this compound from non-polar impurities (e.g., other fatty acid methyl esters). The mobile phase is too polar.Decrease the polarity of the mobile phase. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended. For example, start with a high ratio of hexane (B92381) to ethyl acetate (B1210297) and slowly increase the ethyl acetate concentration.
This compound is not eluting from the column. The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Tailing of the this compound peak. The compound is interacting too strongly with the silica gel. The column may be overloaded.Add a small amount of a slightly more polar solvent (like dichloromethane) to the mobile phase to reduce tailing. Ensure the amount of crude material loaded is appropriate for the column size.
Product fractions are contaminated with a yellow/brown color. Polar impurities are co-eluting with the product.Optimize the solvent gradient to better separate the colored impurities. Pre-treating the crude material with activated carbon can sometimes remove colored impurities.
Vacuum Distillation
Issue Potential Cause(s) Troubleshooting Steps
Bumping or unstable boiling of the crude material. Inefficient stirring or lack of boiling chips. The vacuum is applied too rapidly to a heated flask.Use a magnetic stir bar for vigorous stirring. Ensure the vacuum is applied gradually before heating the distillation flask.
Poor separation of components (product is contaminated with impurities). Inefficient distillation column. The pressure is too high or the temperature is too low.Use a fractionating column (e.g., Vigreux or packed column) for better separation. Optimize the vacuum and temperature to achieve a slow and steady distillation rate. A pressure-temperature nomograph can help predict the boiling point at reduced pressure.
The product is not distilling at the expected temperature. The vacuum is not low enough (leak in the system). The thermometer is placed incorrectly.Check all connections for leaks. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
The product darkens or decomposes in the distillation flask. The distillation temperature is too high.Decrease the distillation temperature by improving the vacuum (lowering the pressure).

Data Presentation

The following table summarizes the expected outcomes of different purification methods for this compound.

Purification Method Typical Purity Expected Yield Throughput Key Advantages Key Disadvantages
Silica Gel Column Chromatography >99%60-85%Low to MediumHigh purity achievable; good for removing polar and non-polar impurities.Can be time-consuming and requires significant solvent volumes; potential for product loss on the column.
Vacuum Distillation 90-98%70-95%Medium to HighSuitable for large quantities; efficient for removing impurities with different boiling points.May not effectively separate isomers or compounds with similar boiling points; risk of thermal decomposition if not controlled carefully.
Preparative HPLC >99%50-80%LowVery high purity and excellent separation of closely related compounds.[2]Expensive, low throughput, requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of this compound from a crude reaction mixture obtained after ozonolysis of methyl oleate and reductive workup.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and visualizing agent (e.g., potassium permanganate (B83412) stain)

Procedure:

  • Column Packing:

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it until the silica is fully wetted.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Carefully apply the sample to the top of the silica gel.

    • Allow the sample to adsorb onto the silica by draining the solvent to the level of the top sand layer.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and collect fractions.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, and 80:20 hexane:ethyl acetate) to elute the compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying larger quantities of crude this compound.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum pump or water aspirator

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar in the distillation flask.

    • Fill the cold trap with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

  • Distillation:

    • Place the crude this compound in the distillation flask (do not fill more than two-thirds full).

    • Begin stirring and gradually apply the vacuum.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect the fractions that distill at the expected boiling point of this compound at the applied pressure. The boiling point of this compound is approximately 135-140 °C at 2 mmHg.

    • Monitor the temperature and pressure throughout the distillation.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude this compound col_chrom Silica Gel Column Chromatography start->col_chrom Small to Medium Scale High Purity Required vac_dist Vacuum Distillation start->vac_dist Large Scale Good Purity Required analysis Purity Analysis (GC-MS, NMR) col_chrom->analysis vac_dist->analysis end Pure this compound analysis->end

Caption: Purification workflow for crude this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution start Impure Product After Purification check_method Review Purification Method start->check_method check_impurities Identify Impurities (GC-MS) start->check_impurities optimize_chrom Optimize Column Chromatography (e.g., solvent gradient) check_method->optimize_chrom If Column Chromatography optimize_dist Optimize Vacuum Distillation (e.g., pressure, temperature) check_method->optimize_dist If Vacuum Distillation check_impurities->optimize_chrom check_impurities->optimize_dist repurify Re-purify Product optimize_chrom->repurify optimize_dist->repurify repurify->start If still impure end end repurify->end If pure

Caption: Troubleshooting logic for purifying this compound.

References

Stability issues of Methyl 9-hydroxynonanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 9-hydroxynonanoate. This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a dry place. For short-term storage, a cool and dark environment at less than 15°C is advisable. For long-term storage, temperatures between 2-8°C are recommended.[1] The compound is a liquid at room temperature.[1][2][3]

Q2: What are the primary degradation pathways for this compound during storage?

A2: Like other fatty acid methyl esters (FAMEs), this compound is susceptible to two primary degradation pathways:

  • Oxidation: This is the most common degradation pathway for FAMEs and is initiated by exposure to oxygen, accelerated by heat, light, and the presence of metal contaminants. While this compound is a saturated fatty acid ester and thus less prone to oxidation than unsaturated FAMEs, the presence of a hydroxyl group can potentially influence its stability. Oxidation can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes, ketones, and shorter-chain acids.

  • Hydrolysis: In the presence of moisture, the ester bond in this compound can be hydrolyzed, resulting in the formation of 9-hydroxynonanoic acid and methanol. This process is accelerated by acidic or basic conditions and elevated temperatures. An increase in the acid value of the sample is a key indicator of hydrolysis.

Q3: How can I assess the stability of my this compound sample?

A3: The stability of your sample can be monitored by measuring key quality control parameters over time. The two most important tests are:

  • Acid Value Determination: This test quantifies the amount of free fatty acids present due to hydrolysis. An increasing acid value indicates degradation.

  • Peroxide Value Determination: This test measures the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation. An elevated peroxide value is a sign of oxidative degradation.

  • Gas Chromatography (GC) Analysis: A GC analysis can be used to determine the purity of the sample and to detect the presence of any degradation products, which would appear as new peaks in the chromatogram.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of this compound.

Issue Potential Cause(s) Recommended Action(s)
Change in sample color (e.g., yellowing) Oxidation of the compound.- Minimize exposure to air by flushing the container with an inert gas (e.g., nitrogen or argon) before sealing.- Store in a dark, cool environment (2-8°C).- Consider adding a suitable antioxidant if compatible with your application.
Decrease in sample pH or increase in acidity Hydrolysis of the ester to 9-hydroxynonanoic acid.- Ensure the storage container is tightly sealed to prevent moisture ingress.- Store in a dry environment.- Perform an acid value titration to quantify the extent of degradation.
Appearance of new peaks in GC chromatogram Formation of degradation products.- Identify potential degradation products by GC-MS analysis.- Review storage conditions to mitigate further degradation.- Purify the sample if necessary for your application.
Changes in viscosity or physical appearance Polymerization or formation of degradation products.- This indicates significant degradation.- It is recommended to use a fresh, unopened sample for critical experiments.- Review and optimize storage conditions for future samples.

Data Presentation

Storage Condition Temperature Exposure Expected Purity Change (over 12 months) Expected Acid Value Change Expected Peroxide Value Change
Optimal 2-8°CSealed, dry, dark, inert atmosphereMinimal (<1-2%)NegligibleNegligible
Sub-optimal Room Temperature (~25°C)Sealed, ambient air, darkMinor (2-5%)Slight increaseSlight increase
Poor Room Temperature (~25°C)Open to air, lightSignificant (>5-10%)Moderate to significant increaseModerate to significant increase
Accelerated 40°COpen to air, lightHigh (>15-20%)Significant increaseSignificant increase

Note: These are generalized expected trends for FAMEs. Actual rates of degradation for this compound may vary.

Experimental Protocols

Protocol 1: Determination of Acid Value

This protocol is based on standard titrimetric methods for determining the acid value of FAMEs.

1. Principle: The sample is dissolved in a suitable solvent mixture and titrated with a standardized solution of potassium hydroxide (B78521) (KOH) using a colorimetric indicator to determine the endpoint. The acid value is expressed as mg of KOH required to neutralize one gram of the sample.

2. Reagents:

  • Solvent mixture: Equal volumes of ethanol (B145695) (95%) and diethyl ether, neutralized to the phenolphthalein (B1677637) endpoint with KOH solution.

  • Potassium hydroxide (KOH) solution, 0.1 M, standardized.

  • Phenolphthalein indicator solution (1% in 95% ethanol).

3. Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of the neutralized solvent mixture and a few drops of phenolphthalein indicator.

  • Swirl to dissolve the sample. If the sample does not dissolve completely, gently warm the mixture.

  • Titrate the solution with the standardized 0.1 M KOH solution, swirling constantly, until a faint pink color that persists for at least 30 seconds is observed.

  • Record the volume of KOH solution used.

  • Perform a blank titration using 100 mL of the solvent mixture without the sample.

4. Calculation: Acid Value (mg KOH/g) = ( (A - B) * M * 56.1 ) / W Where:

  • A = volume of KOH solution used for the sample (mL)

  • B = volume of KOH solution used for the blank (mL)

  • M = Molarity of the KOH solution (mol/L)

  • 56.1 = Molar mass of KOH ( g/mol )

  • W = Weight of the sample (g)

Protocol 2: Determination of Peroxide Value

This protocol is based on standard iodometric titration methods to determine the peroxide value in oils and fats.

1. Principle: The sample is dissolved in a mixture of acetic acid and a suitable organic solvent. Saturated potassium iodide (KI) solution is added, which reacts with any peroxides present to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.

2. Reagents:

  • Solvent mixture: 3:2 (v/v) mixture of glacial acetic acid and chloroform.

  • Saturated potassium iodide (KI) solution, freshly prepared.

  • Sodium thiosulfate (Na₂S₂O₃) solution, 0.01 M, standardized.

  • Starch indicator solution (1%).

3. Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated KI solution.

  • Stopper the flask, swirl for one minute, and then store it in the dark for exactly one minute.

  • Add 30 mL of distilled water.

  • Titrate the liberated iodine with the standardized 0.01 M sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.

  • Add 0.5 mL of starch indicator solution, which will result in a blue color.

  • Continue the titration dropwise until the blue color completely disappears.

  • Record the total volume of sodium thiosulfate solution used.

  • Perform a blank titration under the same conditions without the sample.

4. Calculation: Peroxide Value (meq O₂/kg) = ( (S - B) * M * 1000 ) / W Where:

  • S = volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = volume of Na₂S₂O₃ solution used for the blank (mL)

  • M = Molarity of the Na₂S₂O₃ solution (mol/L)

  • W = Weight of the sample (g)

Protocol 3: Purity Assessment by Gas Chromatography (GC)

1. Principle: The sample is diluted in a suitable solvent and injected into a gas chromatograph equipped with a flame ionization detector (FID). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Suggested GC Conditions:

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) or a biscyanopropyl polysiloxane stationary phase, is recommended for the analysis of polar FAMEs. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 10 minutes at 240°C.

  • Injector: Split/splitless injector, with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 260°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or methyl tert-butyl ether) at a concentration of approximately 10 mg/mL.

  • Further dilute the stock solution to a final concentration of about 1 mg/mL for injection.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the this compound peak.

  • Purity (%) = ( Area of this compound peak / Total area of all peaks ) * 100

Visualizations

Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis M9H This compound M9H_Ox Oxidation of -OH group M9H->M9H_Ox Ester_Hy Ester Hydrolysis M9H->Ester_Hy Keto_Ester Methyl 9-oxononanoate M9H_Ox->Keto_Ester HNA 9-Hydroxynonanoic Acid Ester_Hy->HNA Methanol Methanol Ester_Hy->Methanol

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for Stored this compound cluster_results Troubleshooting Workflow for Stored this compound cluster_actions Troubleshooting Workflow for Stored this compound start Start: Observe issue with stored sample visual_check Visual Inspection: Color change, precipitation, viscosity change? start->visual_check purity_check Purity Check: Perform GC analysis visual_check->purity_check hydrolysis_check Hydrolysis Check: Determine Acid Value visual_check->hydrolysis_check oxidation_check Oxidation Check: Determine Peroxide Value visual_check->oxidation_check res_visual Visual: Yellowing, turbidity visual_check->res_visual res_gc GC: New peaks or reduced main peak area purity_check->res_gc res_av AV: Increased Acid Value hydrolysis_check->res_av res_pv PV: Increased Peroxide Value oxidation_check->res_pv action_gc Action: Identify impurities (GC-MS). Consider repurification. res_gc->action_gc action_hydrolysis Action: Review storage for moisture. Ensure container is sealed and dry. res_av->action_hydrolysis action_oxidation Action: Review storage for air/light exposure. Store under inert gas in the dark. res_pv->action_oxidation action_visual Action: Correlate with other tests. Likely indicates significant degradation. res_visual->action_visual

Caption: A logical workflow for troubleshooting stability issues.

Experimental Workflow for Stability Assessment start Start: Receive new batch of This compound initial_analysis Timepoint 0 Analysis: - GC for initial purity - Acid Value - Peroxide Value - Visual Inspection start->initial_analysis storage Store sample under defined conditions (e.g., 2-8°C, dark, sealed) initial_analysis->storage periodic_testing Periodic Testing (e.g., 3, 6, 12 months) storage->periodic_testing periodic_testing->periodic_testing Continue for desired duration re_analysis Re-analyze sample: - GC for purity - Acid Value - Peroxide Value - Visual Inspection periodic_testing->re_analysis data_comparison Compare results to Timepoint 0 data re_analysis->data_comparison conclusion Conclusion: Determine shelf-life and optimal storage conditions data_comparison->conclusion

Caption: Workflow for conducting a stability study.

References

Troubleshooting peak tailing in GC analysis of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of Methyl 9-hydroxynonanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in the GC analysis of this compound?

Peak tailing in gas chromatography, where a peak is asymmetrically skewed, can stem from several factors.[1] When analyzing a polar compound like this compound, which contains a hydroxyl group, the causes can be broadly categorized into two areas: chemical interactions and physical disruptions within the GC system.[2]

  • Chemical Causes: These are particularly relevant for polar analytes.

    • Active Sites: The primary chemical cause is often the interaction of the polar hydroxyl group of the analyte with active sites in the GC system.[3] These active sites can be exposed silanol (B1196071) groups on the surface of an incompletely deactivated inlet liner, the column itself, or contaminants within the system.[3][4] This interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[5]

    • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites, leading to peak tailing and broadening.[5]

    • Analyte Decomposition: Although less common, thermal decomposition of the analyte in a hot inlet can produce degradation products that elute shortly after the main peak, mimicking a tail.[5]

  • Physical Causes: These issues affect all peaks in the chromatogram, not just the polar ones.

    • Poor Column Installation: An improperly cut or installed column can create turbulence in the carrier gas flow path and unswept volumes where analyte molecules can be temporarily trapped.[5][6] This includes incorrect column insertion depth into the inlet and detector.[6]

    • Flow Path Disruptions: Leaks in the system or blockages in the column or inlet can disrupt the carrier gas flow, leading to distorted peak shapes.[2][7]

    • Injection Technique: Overloading the column with too much sample or using an inappropriate injection volume can lead to peak distortion.[1]

Q2: My chromatogram shows tailing for all peaks, not just this compound. What should I investigate first?

If all peaks in your chromatogram are tailing, the issue is likely due to a physical problem within the GC system rather than a specific chemical interaction with your analyte.[2] Here’s a prioritized checklist of what to examine:

  • Column Installation: This is a frequent culprit. Ensure the column is cut squarely and cleanly.[6] A poor cut can cause turbulence.[6] Also, verify that the column is installed at the correct depth in both the injector and the detector, as specified by the instrument manufacturer.[6][8] Incorrect positioning can create dead volumes.[6]

  • System Leaks: Check for leaks at all fittings, especially at the inlet septum and column connections. An electronic leak detector is recommended for this.

  • Inlet Maintenance: Inspect and clean the injection port. Debris from septa or ferrules can accumulate and disrupt the flow path.[9] Consider replacing the inlet liner and septum.[7]

Q3: Only the this compound peak is tailing. What are the likely causes and solutions?

When only a polar analyte like this compound shows tailing, the problem is almost certainly due to chemical interactions with active sites within the system.[2]

  • Inlet Liner Deactivation: The glass inlet liner is a common source of activity. Replace the current liner with a new, deactivated one.[8] For highly sensitive analyses, using a liner with glass wool can sometimes introduce activity; consider a liner without it or one with deactivated glass wool.

  • Column Contamination: The front end of the GC column can become contaminated and active over time. A common remedy is to trim 10-20 cm from the inlet end of the column.[8]

  • Column Conditioning: The column may need to be reconditioned to ensure a properly deactivated surface. This involves baking the column at a high temperature to remove contaminants.[1]

  • Derivatization: Due to its hydroxyl group, this compound is prone to interactions that cause peak tailing. Converting this polar group to a less polar one through derivatization is a highly effective solution. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective strategy.[10]

Q4: What is derivatization and why is it recommended for analyzing this compound?

Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a particular analytical technique. For GC analysis of polar compounds like this compound, derivatization is used to:

  • Reduce Polarity: The hydroxyl (-OH) group in this compound is polar and can form hydrogen bonds with active sites in the GC system, leading to peak tailing.[11] Derivatization masks this functional group, reducing its polarity.

  • Increase Volatility and Thermal Stability: By converting the polar hydroxyl group to a less polar and more stable group (e.g., a trimethylsilyl ether), the compound becomes more volatile and less likely to degrade at the high temperatures of the GC inlet and column.[10]

A common derivatization method is silylation , using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10] This process converts the hydroxyl group into a trimethylsilyl (TMS) ether, which is much less prone to adsorption and results in sharper, more symmetrical peaks.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a step-by-step workflow to diagnose and resolve peak tailing issues.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Physical Issues cluster_3 Chemical/Analyte-Specific Issues cluster_4 Resolution A Peak Tailing Observed B Are all peaks tailing? A->B C Check Column Installation (Cut & Depth) B->C Yes F Replace Inlet Liner with a Deactivated One B->F No, only specific peaks D Inspect & Replace Inlet Liner & Septum C->D E Check for Leaks D->E J Problem Resolved E->J G Trim 10-20 cm from Column Inlet F->G H Perform Column Bakeout/ Conditioning G->H I Consider Analyte Derivatization H->I I->J

Experimental Protocols

Protocol 1: GC Column Conditioning

Proper column conditioning is crucial for removing contaminants and ensuring a deactivated surface, which helps in achieving symmetrical peak shapes.[12][13]

Objective: To prepare a new GC column or restore the performance of an existing one.

Materials:

  • GC instrument with carrier gas supply (Helium or Hydrogen recommended)

  • New or used GC column

  • Appropriate ferrules and nuts

Procedure:

  • Installation: Install the column in the GC inlet, but do not connect it to the detector.[14] Ensure all connections are secure and leak-free.[15]

  • Purge: Set the carrier gas flow rate according to the column's internal diameter (see table below). Purge the column with carrier gas for 15-30 minutes at room temperature to remove any oxygen.[15]

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Program the oven to ramp at 10-20°C/minute to a final temperature approximately 20°C above the maximum temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[15]

    • Hold at this final temperature for the recommended time (see table below).

  • Cool Down and Connect: After conditioning, cool down the oven while maintaining carrier gas flow.

  • Detector Connection: Trim a small portion (a few cm) from the detector end of the column and connect it to the detector.

  • Equilibration: Set the GC to the initial conditions of your analytical method and allow the baseline to stabilize before running samples.

Table 1: Recommended Column Conditioning Parameters

Column I.D. (mm)Carrier Gas Flow Rate (mL/min)Conditioning Time (hours)
0.18 - 0.251 - 21 - 2
0.322 - 42 - 4
0.534 - 84 - 8

Note: Conditioning times are approximate. For highly sensitive detectors like mass spectrometers, longer conditioning may be needed to achieve a stable baseline.[15]

Protocol 2: Silylation of this compound

This protocol describes a common method for derivatizing the hydroxyl group of this compound to a trimethylsilyl (TMS) ether to improve peak shape.[10]

Objective: To convert this compound to its more volatile and less polar TMS derivative.

Materials:

  • Dried sample extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (optional, as a solvent)

  • Reaction vials with tight-fitting caps

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry, as moisture will consume the derivatizing reagent.

  • To the dried extract in a reaction vial, add 50 µL of BSTFA with 1% TMCS.

  • If the residue is difficult to dissolve, 10-20 µL of pyridine can be added to aid dissolution.

  • Tightly cap the vial and heat at 60°C for 60 minutes.[10]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Data Presentation

Table 2: Typical GC Parameters for Analysis of Derivatized this compound

ParameterExample ConditionRationale
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnA non-polar stationary phase is suitable for the now less polar TMS-derivatized analyte.[10]
Injection Mode SplitlessOften used for trace analysis to ensure the entire sample is transferred to the column.
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analyte.[10]
Carrier Gas HeliumInert carrier gas, common for GC-MS applications.
Flow Rate 1 mL/min (constant flow)Provides optimal efficiency for most capillary columns.
Oven Program Initial: 80°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°CThis program allows for good separation of the analyte from the solvent and other potential components in the sample matrix.[10]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides structural information for confirmation, while FID is a robust quantitative detector.
MS Source Temp. 230°CA standard source temperature for good ionization efficiency.[10]
MS Quad Temp. 150°CA typical quadrupole temperature for stable mass analysis.[10]

References

Methods to prevent the degradation of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 9-hydroxynonanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental use.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound, offering solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways that this compound can degrade?

A1: this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to yield 9-hydroxynonanoic acid and methanol.

  • Oxidation: The long hydrocarbon chain and the hydroxyl group can be susceptible to oxidation, leading to the formation of various byproducts, including aldehydes, ketones, and carboxylic acids. This can be initiated by exposure to air (autoxidation), heat, light, and trace metal ions.

  • Intramolecular Cyclization (Lactonization): The molecule can undergo an internal reaction where the hydroxyl group attacks the ester carbonyl, forming a cyclic ester known as a lactone (specifically, ω-nonalactone) and releasing methanol. This is often favored under certain temperature and pH conditions.

Q2: I suspect my sample of this compound has degraded. What are the signs of degradation?

A2: Degradation may not always be visually apparent. However, you might observe:

  • A change in the physical appearance of the sample, such as discoloration or the formation of precipitates.

  • A shift in the pH of your experimental solution.

  • Inconsistent or unexpected experimental results.

  • The appearance of new peaks when analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: How should I properly store this compound to minimize degradation?

A3: Proper storage is crucial for maintaining the integrity of the compound. We recommend the following storage conditions:

  • Temperature: Store at or below -20°C for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed glass vial with a Teflon-lined cap. Avoid plastic containers for storage of organic solutions as they can leach impurities.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

Q4: Can the hydroxyl group in this compound cause any specific stability issues?

A4: Yes, the terminal hydroxyl group introduces the possibility of intramolecular cyclization to form a lactone. This reaction can be catalyzed by both acids and bases and may be accelerated by heat. Therefore, careful control of pH and temperature is essential when working with this compound. The hydroxyl group can also be a site for oxidation.

Troubleshooting Common Experimental Issues
Problem Potential Cause Troubleshooting Steps
Unexpectedly low yield or activity in my reaction. Degradation of this compound due to hydrolysis.- Ensure all solvents and reagents are anhydrous. - Control the pH of the reaction mixture; avoid strongly acidic or basic conditions if possible. - If the reaction must be run in aqueous solution, use a buffer system and keep the reaction time as short as possible.
Inconsistent results between experimental batches. Oxidative degradation of the compound.- Deoxygenate all solvents by sparging with an inert gas (argon or nitrogen) before use. - Consider adding a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or Vitamin E, to your stock solutions. - Minimize the exposure of the compound and its solutions to air and light.
Appearance of an unknown peak in my analytical chromatogram. Possible formation of 9-hydroxynonanoic acid (from hydrolysis) or ω-nonalactone (from lactonization).- Analyze the sample using GC-MS or LC-MS to identify the mass of the unknown peak. - Compare the retention time with commercially available standards of the potential degradation products. - Review your experimental conditions for factors that could promote hydrolysis or lactonization (e.g., presence of water, extreme pH, high temperature).

Data on Stability and Degradation

The following tables summarize quantitative data related to the stability of fatty acid methyl esters under various conditions. While specific data for this compound is limited, these tables provide a general understanding of the factors influencing its degradation.

Table 1: Effect of Storage Conditions on Fatty Acid Methyl Ester (FAME) Stability

Storage ConditionKey Degradation PathwayRecommended Action
Exposure to Air (Oxygen)OxidationStore under inert gas (e.g., Nitrogen, Argon).
Presence of Water/HumidityHydrolysisUse anhydrous solvents and store in a desiccator.
Elevated TemperatureOxidation, Hydrolysis, LactonizationStore at low temperatures (≤ -20°C for long-term).
Exposure to LightPhoto-oxidationStore in amber vials or in the dark.
Presence of Metal IonsCatalyzes OxidationUse high-purity solvents and glassware. Consider using a chelating agent like EDTA in aqueous solutions.

Table 2: Influence of pH on Ester Hydrolysis Rate

pH ConditionRelative Rate of HydrolysisPrimary Degradation Product
Strongly Acidic (pH < 3)HighCarboxylic Acid + Alcohol
Neutral (pH ~ 7)Low-
Strongly Basic (pH > 11)Very HighCarboxylate Salt + Alcohol

Experimental Protocols

This section provides detailed methodologies for key experiments related to the prevention and analysis of this compound degradation.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution of this compound with minimized risk of degradation.

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., ethanol, DMSO, or dichloromethane (B109758) of high purity)

    • Inert gas (Argon or Nitrogen)

    • Glass vial with Teflon-lined cap

    • Syringes and needles

    • (Optional) Antioxidant such as BHT

  • Procedure:

    • Dry the glass vial and cap in an oven at 120°C for at least 2 hours and allow to cool to room temperature in a desiccator.

    • Purge the vial with a gentle stream of inert gas for 2-3 minutes.

    • Weigh the desired amount of this compound directly into the purged vial.

    • Add the appropriate volume of anhydrous solvent to the vial using a syringe.

    • (Optional) If using an antioxidant, add it to the solvent before dissolving the this compound. A typical concentration for BHT is 0.01-0.1%.

    • Seal the vial tightly with the Teflon-lined cap.

    • Gently swirl the vial to dissolve the compound completely.

    • Store the stock solution at ≤ -20°C.

Protocol 2: Monitoring Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound and its potential degradation products.

  • Instrumentation and Columns:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or similar) is typically suitable.

  • Sample Preparation:

    • Dilute a small aliquot of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

    • For analysis of the hydrolyzed product (9-hydroxynonanoic acid), derivatization to a more volatile ester (e.g., trimethylsilyl (B98337) ester) may be necessary. This can be achieved by reacting the dried sample with a silylating agent like BSTFA.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-500

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential degradation products:

      • 9-Hydroxynonanoic acid (derivatized): Look for its characteristic mass spectrum.

      • ω-Nonalactone: This will have a different retention time and mass spectrum.

    • Quantify the relative peak areas to estimate the extent of degradation.

Visualizations

Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_lactonization Lactonization M9H This compound HNA 9-Hydroxynonanoic Acid M9H->HNA + H2O (Acid/Base catalysis) Oxidation_Products Aldehydes, Ketones, Carboxylic Acids M9H->Oxidation_Products + [O] (Air, Heat, Light, Metal Ions) Lactone ω-Nonalactone M9H->Lactone Intramolecular Cyclization (Heat, Acid/Base catalysis) Methanol1 Methanol Methanol2 Methanol

Caption: Major degradation pathways for this compound.

Workflow for Preventing Degradation

start Start: Receive/ Synthesize M9H storage Proper Storage: - Inert Atmosphere - Low Temperature - Protect from Light start->storage prep Solution Preparation: - Anhydrous Solvents - Deoxygenate Solvents - (Optional) Add Antioxidant storage->prep experiment Experimental Use: - Control pH - Minimize Reaction Time - Control Temperature prep->experiment analysis Analysis: - GC-MS / HPLC - Check for Degradants experiment->analysis end End: Stable Compound analysis->end

Caption: Recommended workflow to maintain the stability of this compound.

Optimizing catalyst selection for Methyl 9-hydroxynonanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 9-hydroxynonanoate.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Explanation
Incomplete Reaction 1. Extend Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion.Some catalytic reactions, especially C-H hydroxylations, can be slow.
2. Increase Catalyst Loading: Incrementally increase the catalyst concentration.Insufficient catalyst will lead to a slower reaction rate and lower conversion.
3. Optimize Temperature: Adjust the reaction temperature. For some catalytic systems, lower temperatures (e.g., -40 °C) can improve selectivity and stability, while others may require heating.Temperature affects both reaction rate and catalyst stability.
Catalyst Deactivation 1. Ensure Anhydrous Conditions (if required): Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Water can deactivate certain catalysts, particularly in transesterification and some oxidation reactions.
2. Purify Substrates: Ensure the starting fatty acid methyl esters are free from impurities that could poison the catalyst.Impurities from the source material can interfere with the catalyst's active sites.
Product Degradation or Side Reactions 1. Control Oxidant Addition: Add the oxidant (e.g., H₂O₂) slowly or via a syringe pump.Rapid addition of a strong oxidant can lead to over-oxidation and the formation of byproducts.
2. Choose a Milder Oxidant: If using a harsh oxidant, consider alternatives. For example, H₂O₂ is generally considered a green and effective oxidant.Harsher oxidants can lead to non-selective oxidation and cleavage of the carbon chain.
3. Optimize pH: For enzymatic or pH-sensitive catalytic reactions, ensure the pH of the reaction medium is optimal.pH can significantly impact enzyme activity and the stability of some catalysts.
Inefficient Work-up and Purification 1. Optimize Extraction: Ensure the correct solvent and pH are used during aqueous work-up to maximize the recovery of the product in the organic phase.The hydroxyl group can alter the polarity of the product.
2. Refine Purification Method: Use an appropriate purification technique such as flash column chromatography or high vacuum distillation to separate the product from unreacted starting material and byproducts.[1]Improper purification can lead to significant product loss.

Issue 2: Poor Selectivity for 9-Hydroxylation

Potential Cause Troubleshooting Step Explanation
Non-selective Catalyst 1. Select a Regioselective Catalyst: For C-H hydroxylation, choose a catalyst known for its regioselectivity, such as certain manganese complexes with specific ligands. The ligand framework can direct the catalyst to a specific C-H bond.The catalyst's structure plays a crucial role in determining which position on the fatty acid chain is hydroxylated.
2. Modify Catalyst Ligands: For metal complex catalysts, introducing bulky substituents on the ligands can enhance regioselectivity.Steric hindrance around the catalytic center can favor hydroxylation at less sterically hindered positions.
Over-oxidation 1. Reduce Oxidant Concentration: Use a stoichiometric or slight excess of the oxidant.Excess oxidant can lead to the formation of diols or cleavage products.
2. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of over-oxidation.Lower temperatures can help to control the reactivity of the oxidant.
Isomerization of Starting Material 1. Use High-Purity Starting Material: Ensure the starting methyl nonanoate (B1231133) or its precursor is of high purity and free from isomers.The presence of isomers in the starting material will lead to a mixture of hydroxylated products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes include:

  • Ozonolysis of Methyl Oleate (B1233923): This involves the cleavage of the double bond in methyl oleate using ozone, followed by a reductive work-up to yield Methyl 9-oxononanoate, which is then reduced to this compound.[1][2]

  • Oxidative Cleavage of Methyl Oleate: This method uses an oxidizing agent, often in the presence of a catalyst (e.g., tungsten-based), to cleave the double bond and form the desired hydroxyl group.[3]

  • Direct C-H Hydroxylation: This approach involves the selective oxidation of the C-H bond at the 9-position of a saturated fatty acid methyl ester (e.g., methyl nonanoate) using a catalyst, such as a manganese complex, and an oxidant like hydrogen peroxide.[4][5]

  • Enzymatic Hydroxylation: Certain enzymes, like unspecific peroxygenases (UPOs), can catalyze the hydroxylation of fatty acid methyl esters.[6]

Q2: How do I choose the best catalyst for my synthesis?

A2: Catalyst selection depends on your starting material and desired outcome:

  • For selective C-H hydroxylation of a saturated chain, manganese or iron complexes with carefully designed ligands are often used to achieve regioselectivity.[4][5]

  • For oxidative cleavage of an unsaturated precursor like methyl oleate, tungsten-based catalysts in the presence of H₂O₂ are effective.[7]

  • For ozonolysis , the reaction is primarily driven by ozone, with subsequent reduction using agents like sodium borohydride (B1222165).[1][2]

  • For a "green" chemistry approach , enzymatic catalysts like peroxygenases are a good option, though they may have lower turnover numbers.[6]

Q3: What are common byproducts in the synthesis of this compound?

A3: Common byproducts can include:

  • Over-oxidation products: Dicarboxylic acids (e.g., azelaic acid), aldehydes, or ketones can form if the oxidation is too harsh.[7]

  • Isomers: Hydroxylation at other positions (e.g., ω-1 or ω-2) can occur, leading to a mixture of isomers.[8]

  • Diols: In the case of starting with unsaturated fatty esters, dihydroxylation across the double bond can be a side reaction.

  • Dimers or Polymers: In some cases, side reactions leading to dimerization can occur.[1]

Q4: How can I purify the final product?

A4: Purification of this compound typically involves:

  • Aqueous Work-up: To remove water-soluble impurities and catalyst residues.

  • Solvent Evaporation: Removal of the reaction solvent under reduced pressure.

  • Chromatography: Flash column chromatography on silica (B1680970) gel is a common method to separate the product from unreacted starting materials and byproducts.[9]

  • Distillation: For larger scales, high vacuum distillation can be used to purify the product.[1]

Q5: My reaction is not working. What are the first things I should check?

A5:

  • Reagent Quality: Ensure that your starting materials, solvents, and catalyst are pure and, if necessary, dry.

  • Catalyst Activity: If using a catalyst, verify its activity. Some catalysts may degrade upon storage.

  • Reaction Setup: Check for leaks in your apparatus, especially if the reaction is sensitive to air or moisture. Ensure proper stirring.

  • Temperature Control: Verify that the reaction temperature is being maintained at the desired level.

Quantitative Data on Catalyst Performance

Table 1: Comparison of Catalytic Systems for Hydroxylation of Fatty Acids/Esters

Catalyst SystemSubstrateOxidantYield (%)SelectivityReference
Manganese(II) complexes with bis-amino-bis-pyridine ligandsC7-C10 fatty acidsH₂O₂up to 48%(ω-1)-hydroxy derivatives[5][8]
Fungal Peroxygenases (e.g., CglUPO, MroUPO)Fatty acid methyl estersH₂O₂VariesHigh for epoxides, with some hydroxylation[6]
Fe(III) citrate (B86180) monohydrate / Na₂S₂O₈Methyl linoleateO₂95.3% (mixture of hydroxylated products)Mixture of mono- and di-hydroxylated products[10]
Tungsten-based catalystsOleic acid/Methyl oleateH₂O₂High for oxidative cleavage productsHigh for cleavage to acids/aldehydes[7]

Detailed Experimental Protocols

Protocol 1: Synthesis via Ozonolysis of Methyl Oleate followed by Reduction

This protocol is a generalized procedure based on methodologies described in the literature.[1][2]

  • Ozonolysis:

    • Dissolve methyl oleate in a suitable solvent mixture (e.g., methanol/methylene chloride).

    • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.

  • Reductive Work-up:

    • To the cold solution, slowly add a reducing agent such as sodium borohydride (NaBH₄) in portions.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reduction is complete (monitor by TLC).

    • Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Work-up and Purification:

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by high vacuum distillation or flash column chromatography to obtain pure this compound.[1]

Protocol 2: Manganese-Catalyzed C-H Hydroxylation of Methyl Nonanoate

This protocol is a representative procedure based on manganese-catalyzed hydroxylations.[4][5]

  • Reaction Setup:

    • In a reaction vessel, dissolve methyl nonanoate and the manganese catalyst (e.g., a Mn(II) bis-amino-bis-pyridine complex) in a fluorinated alcohol solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

    • Cool the mixture to the desired temperature (e.g., -40 °C).

  • Reaction Execution:

    • Slowly add an aqueous solution of hydrogen peroxide (H₂O₂) to the stirred reaction mixture using a syringe pump over a period of 30 minutes.

    • Stir the reaction mixture at the same temperature for the specified time (e.g., 2-24 hours), monitoring the progress by GC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a reducing agent like triphenylphosphine (B44618) (PPh₃) to decompose excess peroxide.

    • Dilute the mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate this compound.

Visualizations

experimental_workflow_ozonolysis Workflow for this compound Synthesis via Ozonolysis cluster_ozonolysis Ozonolysis Step cluster_reduction Reductive Work-up cluster_purification Purification start Dissolve Methyl Oleate in Solvent cool Cool to -78°C start->cool ozone Bubble O₃ until Blue cool->ozone purge Purge with N₂ ozone->purge add_nabh4 Add NaBH₄ purge->add_nabh4 Transfer Ozonide warm Warm to Room Temp. add_nabh4->warm quench Quench with Acid warm->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify product This compound purify->product

Caption: Ozonolysis experimental workflow.

catalyst_selection_logic Catalyst Selection Logic for Hydroxynonanoate Synthesis cluster_unsat Unsaturated Pathway cluster_sat Saturated Pathway start Starting Material? unsaturated Unsaturated (e.g., Methyl Oleate) start->unsaturated Yes saturated Saturated (e.g., Methyl Nonanoate) start->saturated No method_choice Desired Reaction? unsaturated->method_choice ch_hydroxylation Direct C-H Hydroxylation saturated->ch_hydroxylation ozonolysis Ozonolysis/Reduction method_choice->ozonolysis Cleavage & Reduction oxidative_cleavage Oxidative Cleavage (e.g., W-catalyst) method_choice->oxidative_cleavage Direct Cleavage end_product This compound ozonolysis->end_product oxidative_cleavage->end_product catalyst_choice Catalyst Type? ch_hydroxylation->catalyst_choice mn_catalyst Manganese Complex catalyst_choice->mn_catalyst High Selectivity fe_catalyst Iron Complex catalyst_choice->fe_catalyst Alternative enzyme Enzyme (Peroxygenase) catalyst_choice->enzyme Green Chemistry mn_catalyst->end_product fe_catalyst->end_product enzyme->end_product

References

How to improve the efficiency of Methyl 9-hydroxynonanoate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Methyl 9-hydroxynonanoate polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: The two primary methods for polymerizing this compound are:

  • Polycondensation (Self-Condensation): This is a step-growth polymerization where the hydroxyl group of one monomer reacts with the methyl ester group of another, eliminating methanol (B129727) as a byproduct. This reaction is typically carried out at high temperatures and under vacuum to drive the reaction toward the formation of a high molecular weight polymer.

  • Ring-Opening Polymerization (ROP): This method involves the initial conversion of 9-hydroxynonanoic acid (derived from this compound) into a cyclic lactone or a dilactone (1,11-dioxacycloicosane-2,12-dione).[1] The subsequent ring-opening polymerization of this cyclic monomer, often initiated by a catalyst, can lead to the formation of high molecular weight polyesters under milder conditions than polycondensation.

Q2: What catalysts are effective for the polycondensation of this compound?

A2: Common catalysts for the polycondensation of hydroxy esters include:

  • Titanium-based catalysts: Titanium (IV) isopropoxide and tetrabutyl titanate are effective for polyesterification.

  • Tin-based catalysts: Tin (II) 2-ethylhexanoate (B8288628) and dibutyltin (B87310) (IV) oxide are also widely used.

  • Acid catalysts: Dodecylbenzenesulfonic acid (DBSA) has been used for the low-temperature polycondensation of similar long-chain hydroxy acids.

Q3: How does monomer purity affect the polymerization efficiency?

A3: Monomer purity is critical for achieving a high molecular weight polymer. Impurities can act as chain terminators or interfere with the catalyst, leading to a lower degree of polymerization. It is crucial to use highly purified this compound for successful polymerization.

Q4: What are the key reaction parameters to control during melt polycondensation?

A4: The key parameters to control are:

  • Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions like thermal degradation. A staged temperature profile is often employed.

  • Pressure (Vacuum): A high vacuum is essential for the efficient removal of the methanol byproduct, which drives the equilibrium towards polymer formation.

  • Catalyst Concentration: The optimal catalyst concentration will depend on the specific catalyst and reaction conditions. Too little catalyst will result in a slow reaction, while too much can lead to side reactions and discoloration of the polymer.

  • Reaction Time: Sufficient reaction time is necessary to achieve high molecular weight, but prolonged reaction times at high temperatures can cause polymer degradation.

Q5: What is a typical molecular weight range for poly(9-hydroxynonanoate)?

A5: The achievable molecular weight can vary significantly depending on the polymerization method and conditions. For melt polycondensation, number-average molecular weights (Mn) in the range of 10,000 to 50,000 g/mol are typically targeted for creating materials with useful mechanical properties.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Molecular Weight 1. Inefficient removal of methanol byproduct: The polycondensation reaction is an equilibrium process. The presence of methanol will inhibit the forward reaction. 2. Impurities in the monomer: Impurities can act as chain-terminating agents. 3. Sub-optimal catalyst concentration or inactive catalyst: Insufficient catalyst will lead to a slow and incomplete reaction. 4. Reaction temperature is too low: The reaction rate may be too slow to achieve high molecular weight within a reasonable time. 5. Reaction time is too short: The polymerization has not proceeded to a sufficient extent.1. Improve vacuum: Ensure a high vacuum (e.g., <1 mbar) is applied, especially during the later stages of the polymerization. 2. Purify the monomer: Use techniques like distillation or chromatography to purify the this compound before polymerization. 3. Optimize catalyst concentration: Titrate the catalyst concentration to find the optimal level. Ensure the catalyst is fresh and active. 4. Increase reaction temperature: Gradually increase the temperature in stages. For example, start at a lower temperature for the initial oligomerization and increase it for the final polycondensation. 5. Increase reaction time: Monitor the molecular weight over time to determine the optimal reaction duration.
High Polydispersity Index (PDI) 1. Side reactions: Transesterification, thermal degradation, or branching can lead to a broader molecular weight distribution. 2. Inadequate mixing: Poor mixing can create "hot spots" and non-uniform reaction conditions.1. Optimize reaction conditions: Use the lowest possible temperature that still provides a reasonable reaction rate. Consider using a stabilizer. 2. Ensure efficient stirring: Use a mechanical stirrer that can handle the increasing viscosity of the polymer melt.
Polymer Discoloration (Yellowing) 1. Thermal degradation: The polymer can degrade at high temperatures, especially in the presence of oxygen or catalyst residues. 2. Catalyst-induced coloration: Some catalysts, particularly titanium-based ones, can cause yellowing at high temperatures.1. Minimize oxygen exposure: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). 2. Use a lower reaction temperature or a different catalyst: Consider using a tin-based catalyst, which may cause less coloration. 3. Use a phosphorus-based stabilizer: Additives like phosphites can help to reduce discoloration.
Gel Formation 1. Cross-linking reactions: Unwanted side reactions can lead to the formation of a cross-linked, insoluble gel. 2. Presence of polyfunctional impurities: Impurities with more than two reactive groups can act as cross-linking agents.1. Control reaction temperature: Avoid excessive temperatures that can promote side reactions. 2. Ensure high monomer purity: Remove any polyfunctional impurities before polymerization.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes a typical two-stage melt polycondensation procedure.

Materials:

  • This compound (highly purified)

  • Titanium (IV) isopropoxide (catalyst)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a distillation outlet.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Cold trap.

Procedure:

  • Monomer Charging and Inerting:

    • Charge the purified this compound into the glass reactor.

    • Assemble the reactor and purge the system with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen.

  • First Stage (Oligomerization):

    • Heat the reactor to 150-180°C under a slow stream of nitrogen.

    • Once the monomer is molten and the temperature has stabilized, add the titanium (IV) isopropoxide catalyst (e.g., 0.1 mol% relative to the monomer).

    • Maintain the temperature and nitrogen flow for 2-4 hours while stirring. Methanol will start to distill off.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 200-220°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum and stirring for another 4-8 hours. The viscosity of the reaction mixture will increase significantly.

    • Monitor the reaction progress by observing the amount of methanol collected in the cold trap and the increase in viscosity.

  • Polymer Recovery:

    • Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.

    • The solid polymer can be removed from the reactor. The polymer can be purified further by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

Data Presentation: Effect of Reaction Parameters on Polymer Properties (Illustrative)

The following table summarizes the expected qualitative effects of changing key reaction parameters based on general principles of polycondensation. Specific quantitative data for this compound is limited in the public literature and would need to be determined empirically.

Parameter Change Effect on Molecular Weight (Mn) Effect on Polydispersity Index (PDI) Effect on Reaction Rate
Temperature IncreaseIncreases, then decreases due to degradationMay increase due to side reactionsIncreases
Pressure (Vacuum) DecreaseIncreasesGenerally decreasesIncreases (due to byproduct removal)
Catalyst Conc. IncreaseIncreases, then may decrease due to side reactionsMay increase at very high concentrationsIncreases
Reaction Time IncreaseIncreases, then plateaus or decreases due to degradationMay increase with very long reaction timesN/A

Visualizations

ExperimentalWorkflow Experimental Workflow for Melt Polycondensation cluster_prep Preparation cluster_reaction Polymerization cluster_recovery Recovery & Analysis Monomer_Purity Monomer Purification (e.g., Distillation) Reactor_Setup Reactor Assembly & Purging (Nitrogen/Argon) Monomer_Purity->Reactor_Setup Stage1 First Stage: Oligomerization (150-180°C, N2 Atmosphere) Reactor_Setup->Stage1 Stage2 Second Stage: Polycondensation (200-220°C, High Vacuum) Stage1->Stage2 Catalyst_Addition Catalyst Addition Stage1->Catalyst_Addition Cooling Cooling under N2 Stage2->Cooling Catalyst_Addition->Stage1 Polymer_Extraction Polymer Extraction Cooling->Polymer_Extraction Purification Purification (Dissolution/Precipitation) Polymer_Extraction->Purification Analysis Characterization (GPC, NMR, DSC) Purification->Analysis

Caption: Workflow for the melt polycondensation of this compound.

TroubleshootingLogic Troubleshooting Logic for Low Molecular Weight Start Low Molecular Weight Observed Q1 Is the vacuum pressure < 1 mbar? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the monomer highly purified? A1_Yes->Q2 Sol1 Improve Vacuum System A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction time and temperature sufficient? A2_Yes->Q3 Sol2 Purify Monomer A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the catalyst active and at the correct concentration? A3_Yes->Q4 Sol3 Increase Reaction Time/Temperature A3_No->Sol3 A4_No No Q4->A4_No Sol4 Optimize Catalyst Conditions A4_No->Sol4

Caption: Decision tree for troubleshooting low molecular weight in polymerization.

References

Dealing with emulsion formation during Methyl 9-hydroxynonanoate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the extraction of Methyl 9-hydroxynonanoate.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of liquid-liquid extraction?

An emulsion is a stable mixture of two or more immiscible liquids, like oil and water.[1][2] In the extraction of this compound, this typically appears as a cloudy or milky layer between the organic and aqueous phases, making a clean separation difficult.[3] This dispersion of one liquid into another in the form of fine droplets is often stabilized by third-party substances present in the reaction mixture.

Q2: Why does an emulsion form during the extraction of this compound?

Emulsion formation is a common issue in liquid-liquid extractions and can be attributed to several factors:

  • Presence of Surfactant-like Molecules: Compounds with both hydrophilic and lipophilic properties, such as phospholipids, free fatty acids, or proteins, can act as emulsifying agents.[4] These substances position themselves at the interface between the aqueous and organic layers, reducing the interfacial tension and stabilizing the emulsion.

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can break the liquids into very fine droplets, increasing the surface area for interaction and promoting emulsion formation.[4]

  • Particulate Matter: Finely divided solids can accumulate at the interface and stabilize emulsions.[5]

  • High pH: In some extractions, a high pH can contribute to the formation of soaps from fatty acids, which are excellent emulsifiers.

Q3: What are the consequences of emulsion formation?

The formation of a stable emulsion can lead to several problems in the extraction process:

  • Poor Phase Separation: It becomes difficult to distinguish and separate the aqueous and organic layers, leading to cross-contamination.

  • Loss of Analyte: The desired compound, this compound, can become trapped within the emulsion layer, resulting in lower recovery and inaccurate quantitative analysis.[4]

  • Increased Processing Time: Significant time may be spent waiting for the emulsion to separate or actively trying to break it.

Troubleshooting Guide: Dealing with Emulsions

This guide provides a systematic approach to preventing and breaking emulsions during the extraction of this compound.

Proactive Measures to Prevent Emulsion Formation

It is generally easier to prevent an emulsion from forming than to break one that has already formed.[4]

StrategyDetailed Methodology
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times or swirl it to increase the surface area of contact between the two phases without excessive agitation.[4]
Solvent Selection If emulsions are a recurring issue, consider using a different extraction solvent. A solvent with a greater density difference from the aqueous phase may facilitate better separation.
pH Adjustment Adjusting the pH of the aqueous layer can sometimes prevent emulsion formation, especially if acidic or basic compounds are acting as emulsifiers.[6]
Pre-extraction Filtration If particulate matter is suspected to be the cause, filtering the initial mixture before extraction can remove the solids that might stabilize an emulsion.
Reactive Measures to Break an Emulsion

If an emulsion has already formed, the following techniques can be employed to break it.

MethodExperimental Protocol
Addition of Brine (Salting Out) Prepare a saturated solution of sodium chloride (NaCl) in water. Add a small volume of the brine solution to the separatory funnel, gently swirl, and allow it to stand. The increased ionic strength of the aqueous layer helps to force the organic droplets to coalesce.[4][7]
Centrifugation Transfer the emulsion to centrifuge tubes and spin at a moderate to high speed. The increased gravitational force will accelerate the separation of the phases.[5][7] This is often a very effective method.[6]
Filtration Pass the entire mixture through a bed of glass wool or a phase separation filter paper.[4][7] Glass wool can physically break up the emulsion, while phase separation paper is designed to allow either the organic or aqueous phase to pass through selectively.
Addition of a Different Organic Solvent Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[4][7] For instance, adding a small amount of a more polar solvent might help.
Patience Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to an hour) can lead to the separation of the layers.[6][8]
Temperature Change (Thermal Shock) In some cases, cooling the emulsion in an ice bath can help to break it by altering the interfacial tension between the two phases.[5]
Addition of a De-emulsifying Agent Small amounts of ethanol (B145695) or other higher alcohols can sometimes aid in breaking an emulsion.[5]

Visual Guides

Troubleshooting Workflow for Emulsion Formation

The following flowchart outlines a step-by-step process for addressing emulsion formation during the extraction of this compound.

G Troubleshooting Emulsion Formation start Emulsion Formed patience Wait 30-60 minutes start->patience add_brine Add Saturated NaCl (Brine) patience->add_brine If not resolved resolved Emulsion Broken, Proceed with Extraction patience->resolved If resolved centrifuge Centrifuge the Mixture add_brine->centrifuge If not resolved add_brine->resolved If resolved filter Filter through Glass Wool or Phase Separation Paper centrifuge->filter If not resolved centrifuge->resolved If resolved change_solvent Add a Small Amount of a Different Organic Solvent filter->change_solvent If not resolved filter->resolved If resolved change_solvent->resolved If resolved unresolved Emulsion Persists change_solvent->unresolved consult Consult Senior Researcher or Alternative Purification Method unresolved->consult

Troubleshooting workflow for emulsion formation.
Mechanism of Emulsion Formation

This diagram illustrates the fundamental mechanism behind the formation of an emulsion during a liquid-liquid extraction.

G Mechanism of Emulsion Formation cluster_before Before Agitation cluster_after After Agitation aqueous_phase_before Aqueous Phase agitation Vigorous Agitation aqueous_phase_before->agitation organic_phase_before Organic Phase with This compound organic_phase_before->agitation aqueous_phase_after Aqueous Phase emulsion_layer Emulsion Layer organic_droplet Organic Droplets organic_droplet->emulsion_layer emulsifier Emulsifying Agent emulsifier->emulsion_layer agitation->organic_droplet agitation->emulsifier

Mechanism of emulsion formation.

References

Technical Support Center: Refinement of the Distillation Process for High-Purity Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 9-hydroxynonanoate to high purity (>95%) via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound, and why is further purification necessary?

A1: Commercially available this compound typically has a purity of around 95% (as determined by GC)[1][2]. For applications in drug development, polymer synthesis, and other sensitive research areas, higher purity is often required to avoid side reactions and ensure the integrity of experimental results.

Q2: What are the primary methods for purifying this compound?

A2: The most effective methods for purifying this compound are high-vacuum fractional distillation, short-path distillation, or molecular distillation. These techniques are suitable for high-boiling, thermally sensitive compounds. For certain impurity profiles, a preliminary purification by low-temperature crystallization may be beneficial[3].

Q3: What are the main impurities I should be aware of when synthesizing this compound from methyl oleate (B1233923) ozonolysis?

A3: The ozonolysis of methyl oleate can produce a variety of byproducts. Key impurities to consider include isomeric ozonides, aldehydes, and other ester byproducts. A detailed list of potential impurities and their properties is provided in the "Potential Impurities" section below.

Q4: My purified product is darkening in color. What could be the cause?

A4: Darkening of the product during distillation is often a sign of thermal decomposition. This can be caused by too high a distillation temperature or prolonged heating. To mitigate this, it is crucial to use a high vacuum to lower the boiling point and to use a distillation technique like short-path or wiped-film distillation that minimizes the time the compound spends on hot surfaces.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Vacuum/Inability to Reach Target Pressure Leaks in the distillation apparatus.Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. Use a high-quality vacuum grease.
Inefficient vacuum pump.Check the pump oil; it may need to be changed. Ensure the pump is appropriately sized for the distillation setup.
Bumping or Uncontrolled Boiling Lack of smooth boiling initiation.Use a magnetic stir bar for vigorous stirring. Boiling chips are often ineffective under high vacuum.
Vacuum applied too quickly to a hot liquid.Always apply the vacuum before heating the distillation flask.
Product Solidifies in the Condenser The melting point of this compound is close to the temperature of the condenser cooling fluid.Use tempered water (e.g., 30-40 °C) as the condenser coolant instead of cold tap water.
Poor Separation of Impurities Insufficient difference in boiling points between this compound and impurities.Increase the efficiency of the fractional distillation column by using a longer column or one with a more efficient packing material.
Azeotrope formation.While less common for this class of compounds, consider alternative purification methods like column chromatography if distillation is ineffective.
Low Recovery of Purified Product Product loss due to thermal decomposition.Lower the distillation temperature by improving the vacuum.
Inefficient condensation.Ensure the condenser has a sufficient surface area and the coolant flow rate is adequate.

Data Presentation

Estimated Boiling Point of this compound at Reduced Pressures

The boiling point of this compound at atmospheric pressure (760 mmHg) is 272 °C[1]. The following table provides estimated boiling points at various vacuum pressures, calculated using a pressure-temperature nomograph. These are estimates and the optimal temperature should be determined empirically.

Vacuum Pressure (mmHg)Estimated Boiling Point (°C)
10~150 - 160
5~135 - 145
1~110 - 120
0.5~100 - 110
Potential Impurities and their Properties

The synthesis of this compound via ozonolysis of methyl oleate can result in several byproducts. Understanding their boiling points is crucial for effective separation by distillation.

Impurity Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Notes
Methyl 9-oxononanoate C₁₀H₁₈O₃186.25~225-230 @ 760 mmHgAldehydic byproduct.
Dimethyl azelate C₁₁H₂₀O₄216.27268 @ 760 mmHgCommon diester byproduct.
Nonanal C₉H₁₈O142.24195 @ 760 mmHgVolatile aldehyde byproduct.
Methyl oleate (unreacted) C₁₉H₃₆O₂296.5350 @ 760 mmHgHigher boiling starting material.

Experimental Protocols

Protocol 1: High-Vacuum Fractional Distillation of this compound

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus suitable for high-vacuum operation. This should include a round-bottom flask, a packed fractional distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter is recommended for collecting multiple fractions).

  • Ensure all glassware is clean, dry, and free of any defects.

  • Connect the apparatus to a high-vacuum pump with a cold trap and a pressure gauge.

2. Sample Preparation:

  • Place the crude this compound into the round-bottom flask, filling it to no more than half of its volume.

  • Add a magnetic stir bar to the flask.

3. Distillation Procedure:

  • Seal the apparatus and slowly apply the vacuum. Aim for a pressure of 1-5 mmHg.

  • Once the target pressure is stable, begin stirring and gradually heat the distillation flask using a heating mantle.

  • A forerun of more volatile impurities (e.g., solvents, nonanal) may distill first. Collect this in a separate receiving flask.

  • As the temperature rises and stabilizes, the main fraction of this compound will begin to distill. Collect the fraction that distills at a constant temperature and pressure.

  • Monitor the purity of the collected fractions using a suitable analytical method (e.g., GC-MS).

  • Stop the distillation before the flask boils to dryness to prevent the concentration of high-boiling impurities and potential decomposition.

4. Post-Distillation:

  • Allow the apparatus to cool completely before slowly releasing the vacuum.

  • Combine the pure fractions and store under an inert atmosphere at a cool temperature.

Visualizations

Experimental Workflow for Purification

experimental_workflow A Crude Methyl 9-hydroxynonanoate B High-Vacuum Fractional Distillation Setup A->B C Apply Vacuum (1-5 mmHg) & Gentle Heating B->C D Collect Forerun (Volatile Impurities) C->D E Collect Main Fraction (Constant Boiling Point) C->E F Collect High-Boiling Residue C->F G GC-MS Purity Analysis of Main Fraction E->G H Combine Pure Fractions G->H I Store Purified Product H->I

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Distillation Issue? Q1 Poor Separation? Start->Q1 A1_Yes Increase Column Efficiency Q1->A1_Yes Yes Q2 Product Darkening? Q1->Q2 No End Consult Further Documentation A1_Yes->End A2_Yes Lower Temperature (Improve Vacuum) Q2->A2_Yes Yes Q3 Bumping? Q2->Q3 No A2_Yes->End A3_Yes Use Magnetic Stirring Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common distillation issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 9-hydroxynonanoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 9-hydroxynonanoate is a valuable bifunctional molecule with applications in the synthesis of polymers, plasticizers, and lubricants. Its production from renewable resources like vegetable oils is a key area of green chemistry. This guide provides a detailed comparison of the two primary synthesis methodologies: traditional chemical synthesis and emerging enzymatic routes. We present a side-by-side analysis of reaction parameters, yields, and environmental impact, supported by detailed experimental protocols.

At a Glance: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between reaction speed and conditions versus selectivity and environmental impact. Chemical methods are often faster but may require harsh conditions and produce more byproducts. In contrast, enzymatic methods offer high selectivity under mild conditions, aligning with green chemistry principles, but can be slower.

ParameterChemical Synthesis (Ozonolysis Route)Enzymatic Synthesis (Esterification Route)
Starting Material Methyl Oleate or Vegetable Oils (e.g., Castor, Soybean)9-Hydroxynonanoic Acid and Methanol (B129727)
Key Reagents/Catalyst Ozone, Sodium Borohydride (B1222165), Potassium Methoxide (B1231860)Immobilized Lipase (B570770) (e.g., Novozym 435)
Reaction Temperature Ozonolysis: Low Temp.; Transesterification: ~68°C[1]Typically 40-70°C
Reaction Time Several hours for the complete processCan range from hours to several days[2]
Yield High, can be over 90%Generally high, can reach up to 99%[2]
Byproducts Various oxidation and cleavage productsPrimarily water
Solvent Use Often requires organic solvents (e.g., Methanol, Methylene (B1212753) Chloride)[1]Can be performed in solvent-free systems or with green solvents
Environmental Impact Use of hazardous reagents (ozone) and generation of mixed byproductsGenerally lower environmental impact, biodegradable catalyst

Experimental Protocols

Chemical Synthesis: Ozonolysis of Castor Oil followed by Transesterification

This protocol is based on the method described by Ionescu, M., et al. (2008).[1]

Materials:

  • Castor oil

  • Methanol

  • Methylene chloride

  • Ozone

  • Sodium borohydride

  • Potassium methoxide (CH3OK)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Ozonolysis: Dissolve castor oil in a mixture of methanol and methylene chloride. Cool the solution and bubble ozone gas through it until the reaction is complete (indicated by a color change or spectroscopic analysis).

  • Reduction: Purge the solution with nitrogen to remove excess ozone. Add sodium borohydride in portions to reduce the ozonides to the corresponding alcohols.

  • Work-up and Separation: After the reduction is complete, a mixture of triols, diols, and monols is obtained. The triglyceride triols are separated from this mixture.

  • Transesterification: The separated triglyceride triols are transesterified with a large excess of methanol using 1% potassium methoxide as a catalyst. The reaction is carried out under reflux at 68°C for 3 hours.

  • Purification: After cooling, diethyl ether is added, and the mixture is washed with water until neutral pH. The organic phase is dried with anhydrous sodium sulfate, and the solvent is evaporated. This compound is then purified from the resulting mixture of fatty acid methyl esters by high vacuum distillation.

Enzymatic Synthesis: Lipase-Catalyzed Esterification of 9-Hydroxynonanoic Acid

This protocol is a representative procedure based on the principles of lipase-catalyzed esterification of hydroxy fatty acids.

Materials:

  • 9-Hydroxynonanoic acid

  • Methanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Hexane/2-butanone solvent mixture (optional, for solvent-based reaction)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 9-hydroxynonanoic acid and methanol. For a solvent-based system, dissolve the acid in a suitable organic solvent mixture like hexane/2-butanone.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically a small percentage of the substrate weight.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 55°C) with continuous shaking. To drive the reaction towards ester formation, water produced during the reaction can be removed using molecular sieves or by applying a vacuum.

  • Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Product Recovery: Once the reaction reaches the desired conversion, the immobilized enzyme is filtered off for potential reuse. The solvent (if used) is removed under reduced pressure, and the resulting this compound can be purified by distillation or chromatography. One study on a similar esterification reported a 99% yield after 7 days using a 1:8 acid to alcohol molar ratio.[2]

Comparative Workflow

The following diagram illustrates the distinct pathways of chemical and enzymatic synthesis of this compound.

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Methyl Oleate / Vegetable Oil ozonolysis Ozonolysis chem_start->ozonolysis O3 reduction Reductive Workup (e.g., NaBH4) ozonolysis->reduction intermediate_mix Mixture of Hydroxylated Products reduction->intermediate_mix transesterification Transesterification (CH3OH, CH3OK) intermediate_mix->transesterification chem_product This compound transesterification->chem_product enz_start_acid 9-Hydroxynonanoic Acid esterification Esterification enz_start_acid->esterification enz_start_alc Methanol enz_start_alc->esterification enz_product This compound esterification->enz_product catalyst Immobilized Lipase (e.g., Novozym 435) catalyst->esterification

Caption: Comparative workflow of chemical and enzymatic synthesis routes.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the synthesis of this compound. The chemical route via ozonolysis is a well-established and relatively rapid process, capable of high yields. However, it involves hazardous reagents and can lead to a complex mixture of products requiring significant purification. The enzymatic route, while potentially slower, represents a greener alternative with milder reaction conditions, high selectivity, and the use of a reusable, biodegradable catalyst. For applications where purity, sustainability, and minimized environmental impact are paramount, enzymatic synthesis presents a compelling and increasingly attractive option for the modern researcher and drug development professional.

References

Analysis of Methyl 9-hydroxynonanoate purity by different analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of Methyl 9-hydroxynonanoate, a valuable hydroxy fatty acid methyl ester. The comparison encompasses Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), providing supporting data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, and the available instrumentation. Below is a comparative overview of the most common methods for analyzing the purity of this compound.

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, GC with Flame Ionization Detection (GC-FID) is a widely used method for purity assessment due to its high sensitivity and robustness. Coupling GC with Mass Spectrometry (GC-MS) allows for the identification of impurities by providing structural information.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. By using a certified internal standard, qNMR provides a highly accurate and precise measurement of purity. ¹H qNMR is particularly useful for this compound, as the molecule contains several distinct proton signals that can be used for quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for the analysis of a wide range of compounds. For fatty acid methyl esters like this compound, which lack a strong UV chromophore, detection can be achieved using a UV detector at a low wavelength (around 205 nm) or by employing derivatization with a UV-active or fluorescent tag.

Data Presentation

The following table summarizes the performance characteristics of GC-FID, qNMR, and HPLC-UV for the purity analysis of fatty acid methyl esters, providing a basis for comparison. The data is collated from studies on compounds structurally similar to this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography-UV (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a flame.Direct measurement of the molar concentration based on the integral of NMR signals relative to a certified internal standard.Separation based on differential partitioning between a mobile and a stationary phase, with detection by UV absorbance.
Linearity (r²) > 0.999[1]> 0.99[2][3]> 0.99[4][5][6][7]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[1]Generally higher than GC-MS for trace impurities.~0.01-0.05 µg/mL (with derivatization)
Limit of Quantitation (LOQ) 0.63 - 1.63 µg/mL[1]Generally higher than GC-MS for trace impurities.-
Precision (%RSD) < 1.5%[1]< 2%[8]< 3%[4][5][6][7]
Accuracy/Recovery (%) 99.6% ± 0.5%[9]High accuracy as a primary ratio method.[2][3][10][11]85.6% - 114.1%[9]
Primary Strength Excellent for separating and quantifying volatile impurities.High precision and accuracy for the main component without needing a specific analyte standard.[2][3][10][11]Versatile for a wide range of compounds, including non-volatile impurities.
Limitations Requires derivatization for non-volatile impurities; thermal degradation of labile compounds is possible.Lower sensitivity for trace impurities compared to chromatographic methods.[2]This compound lacks a strong chromophore, requiring low wavelength UV detection or derivatization.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of fatty acid methyl esters and can be adapted for this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the routine purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 2 mL vial.

  • Dissolve the sample in 1 mL of a suitable solvent such as hexane (B92381) or dichloromethane.

2. GC-FID Conditions:

  • Column: DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 10 °C/min.

    • Hold at 240 °C for 15 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

  • Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) Protocol

This protocol provides a highly accurate determination of this compound purity using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of scans (ns): 8 or 16 (adjust for adequate signal-to-noise).

    • Spectral width (sw): Sufficient to cover all signals of the analyte and internal standard.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

3. Purity Calculation:

  • Integrate a well-resolved signal of this compound (e.g., the singlet from the methyl ester protons at ~3.67 ppm) and a signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method can be used for purity analysis, particularly for identifying non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

2. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Gradient Program:

    • 0-20 min: 70% to 100% acetonitrile.

    • 20-30 min: Hold at 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector set at 205 nm.

  • Data Analysis: Purity is determined by the area percent method.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the described analytical methods.

Purity_Analysis_Workflow cluster_GC Gas Chromatography (GC-FID/MS) cluster_qNMR Quantitative NMR (qNMR) cluster_HPLC High-Performance Liquid Chromatography (HPLC-UV) GC_Sample_Prep Sample Preparation (Dissolution in Solvent) GC_Injection Injection GC_Sample_Prep->GC_Injection GC_Separation GC Column Separation (Based on Volatility) GC_Injection->GC_Separation GC_Detection Detection (FID or MS) GC_Separation->GC_Detection GC_Data_Analysis Data Analysis (Peak Integration, Purity Calculation) GC_Detection->GC_Data_Analysis qNMR_Sample_Prep Sample Preparation (Weighing with Internal Standard, Dissolution in Deuterated Solvent) qNMR_Acquisition NMR Data Acquisition qNMR_Sample_Prep->qNMR_Acquisition qNMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) qNMR_Acquisition->qNMR_Processing qNMR_Integration Signal Integration qNMR_Processing->qNMR_Integration qNMR_Calculation Purity Calculation qNMR_Integration->qNMR_Calculation HPLC_Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_Injection Injection HPLC_Sample_Prep->HPLC_Injection HPLC_Separation HPLC Column Separation (Based on Polarity) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Data_Analysis Data Analysis (Peak Integration, Purity Calculation) HPLC_Detection->HPLC_Data_Analysis

Caption: General workflows for purity analysis by GC, qNMR, and HPLC.

Logical_Relationship Analyte This compound Purity Analysis Method_Selection Method Selection Analyte->Method_Selection GC Gas Chromatography (GC) Method_Selection->GC qNMR Quantitative NMR (qNMR) Method_Selection->qNMR HPLC High-Performance Liquid Chromatography (HPLC) Method_Selection->HPLC Data_Interpretation Data Interpretation & Purity Assessment GC->Data_Interpretation qNMR->Data_Interpretation HPLC->Data_Interpretation Final_Report Final Purity Report Data_Interpretation->Final_Report

Caption: Logical flow for selecting and performing a purity analysis.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Derivatized Methyl 9-Hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analysis of hydroxy fatty acids and their esters by gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance volatility and improve chromatographic separation. The choice of derivatization agent significantly influences the fragmentation pattern observed in the mass spectrum, which is key to structural elucidation. This guide provides a comparative overview of the mass spectrometry fragmentation patterns of Methyl 9-hydroxynonanoate following derivatization of its hydroxyl group with three common reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for trimethylsilylation, acetic anhydride (B1165640) for acetylation, and trifluoroacetic anhydride (TFAA) for trifluoroacetylation.

Comparison of Derivatization Agents

The selection of a derivatization agent impacts not only the fragmentation pattern but also the chromatographic behavior of the analyte. Trimethylsilyl (B98337) (TMS) derivatives are widely used due to their ease of formation and the characteristic fragmentation patterns they produce. Acetyl (Ac) and trifluoroacetyl (TFA) derivatives are also common alternatives. A qualitative comparison suggests that TFA derivatives tend to have shorter GC retention times compared to TMS derivatives, which can be advantageous in complex sample matrices.

Mass Spectrometry Fragmentation Patterns

The electron ionization (EI) mass spectra of derivatized this compound exhibit distinct fragmentation patterns that provide structural information, particularly regarding the position of the derivatized hydroxyl group.

Trimethylsilyl (TMS) Derivative

The mass spectrum of the TMS derivative of a similar compound, methyl 9-hydroxystearate, provides insight into the expected fragmentation of TMS-derivatized this compound. The key diagnostic fragments arise from cleavage on either side of the carbon bearing the trimethylsilyloxy group.

For the TMS derivative of this compound, the molecular ion (M+) would be at m/z 260. The characteristic fragments are crucial for pinpointing the location of the original hydroxyl group. The presence of a prominent ion at m/z 73 is a common feature of TMS derivatives.[1]

Table 1: Prominent Fragment Ions of Trimethylsilyl this compound

m/zProposed Fragment Identity
229[CH3OOC(CH2)7CH(OTMS)]+
173Cleavage C-C bond adjacent to the OTMS group
147[(CH3)3Si-O=CH-(CH2)7-COOCH3]+ - H2O
73[(CH3)3Si]+
Acetyl (Ac) Derivative

Acetylation of the hydroxyl group leads to a different set of diagnostic fragment ions. The molecular ion of acetylated this compound would be at m/z 230. The fragmentation is directed by the acetyl group and the methyl ester.

Table 2: Predicted Prominent Fragment Ions of Acetyl this compound

m/zProposed Fragment Identity
171[M - OOCCH3]+
129[CH3OOC(CH2)7]+
87[CH3OOC(CH2)2]+
43[CH3CO]+
Trifluoroacetyl (TFA) Derivative

Trifluoroacetylation results in a derivative with a higher molecular weight and characteristic fragments containing fluorine atoms. The molecular ion of the TFA derivative of this compound would be at m/z 284.

Table 3: Predicted Prominent Fragment Ions of Trifluoroacetyl this compound

m/zProposed Fragment Identity
171[M - OOCCF3]+
129[CH3OOC(CH2)7]+
97[CF3CO]+
69[CF3]+

Experimental Protocols

Detailed methodologies for the derivatization of this compound are provided below.

Trimethylsilylation Protocol
  • Sample Preparation: A solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile, pyridine).

  • Derivatization: To 100 µL of the sample solution in a sealed vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Heat the mixture at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Acetylation Protocol
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 200 µL of pyridine (B92270) in a sealed vial.

  • Derivatization: Add 100 µL of acetic anhydride to the solution.

  • Reaction: Heat the mixture at 60°C for 30 minutes.

  • Work-up: Evaporate the reagents under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Trifluoroacetylation Protocol
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 200 µL of a suitable solvent (e.g., acetonitrile) in a sealed vial.

  • Derivatization: Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Heat the mixture at 60°C for 30 minutes.

  • Work-up: Evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a suitable solvent for GC-MS analysis.

Workflow and Fragmentation Visualization

The following diagrams illustrate the experimental workflow for derivatization and the key fragmentation pathways for the trimethylsilyl derivative of this compound.

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Methyl_9HNA This compound TMS Trimethylsilylation (BSTFA) Methyl_9HNA->TMS Acetyl Acetylation (Acetic Anhydride) Methyl_9HNA->Acetyl TFA Trifluoroacetylation (TFAA) Methyl_9HNA->TFA GCMS GC-MS Analysis TMS->GCMS Acetyl->GCMS TFA->GCMS

Derivatization Workflow for GC-MS Analysis

TMS_Fragmentation cluster_frags Primary Fragmentation cluster_secondary_frags Characteristic Ion Molecule Methyl 9-(trimethylsilyloxy)nonanoate (M+, m/z 260) Frag1 [M - CH3]+ m/z 245 Molecule->Frag1 -CH3 Frag2 [M - OCH3]+ m/z 229 Molecule->Frag2 -OCH3 Frag3 Cleavage at C8-C9 [CH3OOC(CH2)7]+ m/z 171 Molecule->Frag3 Frag4 Cleavage at C9-C10 [CH(OTMS)]+ m/z 103 Molecule->Frag4 TMS_ion [(CH3)3Si]+ m/z 73 Molecule->TMS_ion Rearrangement

Key Fragmentation Pathways of TMS-Methyl 9-hydroxynonanoate

References

A Comparative Analysis of the Biodegradation of Common Bioplastics and the Potential of Poly(methyl 9-hydroxynonanoate)

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for sustainable alternatives to conventional plastics, biodegradable polymers have emerged as a critical area of research and development. This guide provides a comparative overview of the biodegradation rates and mechanisms of three commercially significant bioplastics: Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and Poly(ε-caprolactone) (PCL). Furthermore, it introduces poly(methyl 9-hydroxynonanoate) as a potential next-generation biodegradable polymer, outlining its synthesis from renewable resources. This document is intended for researchers, scientists, and professionals in drug development and material science who are engaged in the evaluation and application of biodegradable materials.

Comparative Biodegradation Data

The biodegradation of a polymer is highly dependent on its chemical structure, degree of crystallinity, and the environmental conditions to which it is exposed. The following table summarizes the biodegradation performance of PLA, PHAs, and PCL in various environments, based on published experimental data.

PolymerEnvironmentTemperature (°C)DurationBiodegradation Rate (% Mineralization or Weight Loss)Key Factors Influencing Degradation
Polylactic Acid (PLA) Composting58 - 6070 - 180 daysUp to 90% mineralization[1][2][3][4]Temperature (above glass transition), humidity, microbial activity.[1][5]
SoilAmbient (e.g., 25)Months to YearsVery slow, often insignificant weight loss over short periods.[5]Microbial activity, temperature, humidity.
Marine/AquaticAmbient (e.g., 25)YearsExtremely slow degradation.[6]Primarily hydrolytic degradation, low microbial activity.
Polyhydroxyalkanoates (PHAs) Composting50 - 6091 days (for PCL)Rapid degradation.[7]Microbial activity, polymer composition (co-polymers degrade faster).[2][4]
SoilAmbientMonthsSignificant degradation, dependent on microbial population.[2]Microbial diversity and activity.
Marine/AquaticAmbient1.5 - 3.5 years (estimated for a water bottle)Mean rate of 0.04–0.09 mg·day−1·cm−2.[8][9]Enzymatic surface erosion.[9]
Poly(ε-caprolactone) (PCL) Composting50 - 6091 daysComplete degradation observed.[7]Temperature, microbial activity.
SoilAmbientMonths to YearsSlower than composting, depends on microbial content.Microbial activity.
Marine/AquaticAmbient6 weeks (Baltic Sea)Complete assimilation observed in some studies.[10]Microbial activity, temperature.

Experimental Protocols for Biodegradation Assessment

Standardized testing methodologies are crucial for the accurate and reproducible evaluation of polymer biodegradability. The following are summaries of key experimental protocols frequently cited in the literature.

1. Aerobic Biodegradation under Controlled Composting Conditions (ASTM D6400 / ISO 14855)

This test is designed to simulate the conditions of an industrial composting facility to determine if a plastic material is compostable.

  • Principle: The test material is mixed with a standardized inoculum, typically mature compost, and maintained under controlled aerobic conditions at thermophilic temperatures (around 58°C).[11][12] The ultimate aerobic biodegradability is determined by measuring the amount of carbon dioxide evolved over time.[5][11][12]

  • Apparatus: The test is conducted in a respirometer, which consists of composting vessels, a temperature-controlled environment, an aeration system to supply CO2-free air, and a system to measure the evolved CO2 (e.g., infrared sensor, titration, or gas chromatography).[13][14]

  • Procedure:

    • The test material is prepared in a physical form that allows for optimal interaction with the compost (e.g., powder or small pieces).

    • The material is mixed with the compost inoculum and placed in the composting vessels.

    • The vessels are incubated at a constant temperature (typically 58 ± 2°C).

    • A continuous flow of CO2-free, humidified air is passed through the compost.

    • The CO2 produced by the microbial respiration is measured at regular intervals.

    • The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the test material to its theoretical maximum CO2 production (ThCO2), which is determined from the material's elemental composition.

  • Pass Criteria (under ASTM D6400): For a material to be labeled as compostable, it must achieve at least 90% biodegradation within 180 days.[2][3][4] Additionally, it must disintegrate to the extent that less than 10% of the original material remains on a 2mm sieve after 12 weeks, and the resulting compost must not be ecotoxic.[4][10]

2. Aerobic Biodegradation in Soil (ASTM D5988)

This method evaluates the aerobic biodegradation of plastic materials when exposed to soil microorganisms.

  • Principle: The test material is mixed with a standard soil, and the rate and degree of biodegradation are determined by measuring the evolved carbon dioxide over time.[15][16][17] This test simulates the environmental fate of plastics in a soil environment.

  • Apparatus: A respirometric system similar to that used for composting tests, but operated at ambient or mesophilic temperatures (e.g., 20-28°C).[16]

  • Procedure:

    • The test plastic is introduced into the soil, which can be natural soil or a mixture of soil and mature compost.[15]

    • The mixture is incubated in sealed vessels at a constant temperature.

    • The evolved CO2 from microbial respiration is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or potassium hydroxide) and quantified by titration, or measured directly using a CO2 sensor.[17]

    • The percentage of biodegradation is calculated by comparing the amount of CO2 evolved from the test sample to the theoretical amount.

  • Test Validity: The test is considered valid if a reference material (e.g., cellulose) achieves a certain level of biodegradation (e.g., >70% in 6 months).[16][18]

Visualizing Experimental and Chemical Frameworks

To better illustrate the processes and materials discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation in Respirometer cluster_analysis Data Acquisition and Analysis Polymer Test Polymer Vessel1 Test Vessel (Polymer + Inoculum) Polymer->Vessel1 Ref Reference Material (e.g., Cellulose) Vessel2 Reference Vessel (Reference + Inoculum) Ref->Vessel2 Blank Blank Control (Inoculum only) Vessel3 Blank Vessel Blank->Vessel3 CO2_monitor CO2 / O2 Monitoring Vessel1->CO2_monitor Vessel2->CO2_monitor Vessel3->CO2_monitor Calc Calculate % Biodegradation CO2_monitor->Calc Compare Compare to Standard Criteria Calc->Compare

Caption: A generalized workflow for determining the aerobic biodegradation of a polymer using respirometry.

monomer_structures cluster_PLA Polylactic Acid (PLA) cluster_PCL Poly(ε-caprolactone) (PCL) cluster_PHA Polyhydroxyalkanoate (PHA) cluster_PMHN Poly(this compound) Lactic_Acid Lactic Acid Caprolactone ε-Caprolactone PHB 3-Hydroxybutyric acid (for PHB) MHN This compound

References

A Comparative Guide to Derivatization Agents for GC-MS Analysis of Methyl 9-hydroxynonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze hydroxylated fatty acid methyl esters like Methyl 9-hydroxynonanoate, effective derivatization is paramount. This process enhances the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection.[1] This guide provides a comparative overview of common derivatization agents, detailing their efficacy, reaction protocols, and performance characteristics to aid in method selection and optimization.

The primary methods for derivatizing the hydroxyl group of this compound are silylation and acylation. Each approach offers distinct advantages and disadvantages in terms of reaction efficiency, derivative stability, and mass spectral characteristics.

Comparison of Derivatization Agents

The choice of derivatization agent significantly impacts the analytical outcome. The following table summarizes the key characteristics of commonly used silylating and acylating agents for the analysis of hydroxylated fatty acid methyl esters.

Derivatization AgentTypeDerivative FormedKey AdvantagesKey DisadvantagesTypical Reaction Conditions
BSTFA (+ 1% TMCS)SilylationTrimethylsilyl (TMS) EtherHighly reactive, volatile byproducts, suitable for a wide range of hydroxylated compounds.[2][3]TMS derivatives can be moisture-sensitive.[4]60-75°C for 30-60 minutes.[1][5]
MSTFA SilylationTrimethylsilyl (TMS) EtherMost volatile of the TMS amides, byproducts are very volatile and do not interfere with early eluting peaks.[3]TMS derivatives can be moisture-sensitive.[4]60-75°C for 30-60 minutes.[5]
MTBSTFA Silylationtert-Butyldimethylsilyl (TBDMS) EtherForms TBDMS derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives.[6]Slower reaction rate, may not be as effective for sterically hindered hydroxyl groups.[3]60-100°C for 60 minutes.
Acetic Anhydride (B1165640) AcylationAcetyl EsterForms stable derivatives, can be used with catalysts like pyridine (B92270).Byproducts may need to be removed before analysis, potentially less volatile derivatives compared to silylated ones.Heating, often with a catalyst.
TFAA/PFPA/HFBA AcylationFluoroacyl EsterProduces derivatives that are highly responsive to Electron Capture Detectors (ECD), byproducts are volatile.[7]Reagents and byproducts can be acidic and may harm the GC column if not removed.[7]Room temperature or gentle heating.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for silylation and acylation of this compound.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is a common and effective method for the formation of Trimethylsilyl (TMS) ethers.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (optional, as a catalyst)

  • A suitable aprotic solvent (e.g., dichloromethane, hexane)

  • GC vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Prepare a solution of this compound in an aprotic solvent within a GC vial. If the sample is in an aqueous solution, it must be dried completely prior to derivatization.

  • Add the derivatizing reagent, BSTFA with 1% TMCS, to the sample. A molar excess of the reagent is recommended to ensure complete derivatization.[5]

  • (Optional) Add anhydrous pyridine to the mixture. Pyridine can act as a catalyst and aid in the dissolution of the analyte.

  • Cap the vial tightly and vortex the mixture for approximately 30 seconds.

  • Heat the vial at 60-75°C for 30-60 minutes in a heating block or oven.[1][5]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation with Acetic Anhydride

This protocol describes the formation of an acetyl ester derivative.

Materials:

  • This compound sample

  • Acetic Anhydride

  • Anhydrous pyridine (as a catalyst and acid scavenger)

  • A suitable aprotic solvent

  • GC vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Dissolve the this compound sample in a suitable aprotic solvent in a GC vial. Ensure the sample is free of water.

  • Add a molar excess of acetic anhydride to the vial.

  • Add anhydrous pyridine to the mixture to catalyze the reaction and neutralize the acetic acid byproduct.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60-80°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample can be injected directly, or the solvent and excess reagent can be evaporated under a stream of nitrogen and the residue redissolved in a suitable solvent for GC-MS analysis.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagrams illustrate the general workflow for sample derivatization and GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample This compound Sample Solvent Dissolve in Aprotic Solvent Sample->Solvent Dry Ensure Anhydrous Conditions Solvent->Dry Reagent Add Derivatization Agent (e.g., BSTFA or Acetic Anhydride) Dry->Reagent Catalyst Add Catalyst (optional) (e.g., TMCS or Pyridine) Reagent->Catalyst React Vortex and Heat (e.g., 60-80°C) Catalyst->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject Acquire Data Acquisition Inject->Acquire

Caption: General experimental workflow for derivatization and GC-MS analysis.

derivatization_logic cluster_silylation Silylation cluster_acylation Acylation Analyte This compound (-OH group) Silyl_Agent Silylating Agent (BSTFA, MSTFA, MTBSTFA) Analyte->Silyl_Agent Acyl_Agent Acylating Agent (Acetic Anhydride, TFAA) Analyte->Acyl_Agent TMS_Deriv TMS or TBDMS Derivative (Increased Volatility & Stability) Silyl_Agent->TMS_Deriv GCMS GC-MS Analysis TMS_Deriv->GCMS Acyl_Deriv Acetyl or Fluoroacyl Derivative (Stable, ECD Active) Acyl_Agent->Acyl_Deriv Acyl_Deriv->GCMS

References

Validating the Structure of Synthesized Methyl 9-Hydroxynonanoate Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and reproducibility. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for validating the structure of Methyl 9-hydroxynonanoate, a valuable omega-hydroxy fatty acid methyl ester.

This document outlines the expected ¹H and ¹³C NMR spectral data for this compound and compares it with a structurally related alternative, the free acid form, 9-hydroxynonanoic acid. Detailed experimental protocols for NMR data acquisition are also provided to support researchers in their own structural validation efforts.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be elucidated.

Predicted ¹H NMR Spectral Data for this compound

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The key diagnostic peaks are the singlet for the methyl ester protons, the triplet for the methylene (B1212753) protons adjacent to the hydroxyl group, and the triplet for the methylene protons alpha to the carbonyl group.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OCH₃ ~3.67Singlet3H
CH₂ -OH (C9)~3.64Triplet2H
CH₂ -C=O (C2)~2.30Triplet2H
-CH₂ - (C3)~1.62Quintet2H
-CH₂ - (C8)~1.56Quintet2H
-CH₂ - (C4-C7)~1.30Multiplet8H
-OH VariableBroad Singlet1H
Predicted ¹³C NMR Spectral Data for this compound

The carbon NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester and the carbon bearing the hydroxyl group are typically found furthest downfield.

Assignment Predicted Chemical Shift (ppm)
C =O (C1)~174.3
C H₂-OH (C9)~63.1
-OC H₃~51.4
C H₂-C=O (C2)~34.1
C H₂ (C8)~32.8
C H₂ (C3-C7)~29.1 - 29.4
C H₂ (C3)~25.9
C H₂ (C4)~24.9

Comparative Analysis: Methyl Ester vs. Carboxylic Acid

A common alternative or precursor in the synthesis of this compound is its corresponding carboxylic acid, 9-hydroxynonanoic acid. Comparing the NMR spectra of these two compounds highlights key structural differences. The most significant distinctions are the absence of the methyl ester signals (-OCH₃) in the ¹H and ¹³C spectra of the carboxylic acid and the presence of a broad carboxylic acid proton signal in the ¹H spectrum, typically far downfield.

Feature This compound 9-Hydroxynonanoic Acid
¹H NMR: -OCH₃ signal Present (~3.67 ppm, singlet, 3H)Absent
¹³C NMR: -OCH₃ signal Present (~51.4 ppm)Absent
¹H NMR: Carboxyl proton AbsentPresent (broad, ~10-12 ppm)
¹³C NMR: Carbonyl carbon ~174.3 ppm~179-180 ppm

Experimental Protocols

NMR Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0 to 200 ppm

  • Reference: CDCl₃ solvent peak at 77.16 ppm

Visualization of Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR data.

cluster_0 Synthesis & Purification cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Validation Synthesis Synthesized Product H1_NMR 1H NMR Spectrum Synthesis->H1_NMR C13_NMR 13C NMR Spectrum Synthesis->C13_NMR Analysis Analyze Chemical Shifts, Coupling Constants, Integration H1_NMR->Analysis C13_NMR->Analysis Comparison Compare with Expected Data & Alternative Structures Analysis->Comparison Validation Structure Validated Comparison->Validation Consistent Inconsistency Inconsistent Data Comparison->Inconsistency Inconsistent

Caption: Workflow for NMR-based structural validation.

The following diagram illustrates the key structural features of this compound and their corresponding expected NMR signals.

cluster_H1 1H NMR Signals cluster_C13 13C NMR Signals mol { CH₃-O-C(=O)-(CH₂)₇-CH₂-OH | this compound} H_ester -O-CH₃ ~3.67 ppm (s, 3H) mol:f0->H_ester O-CH₃ H_alpha -CH₂-C=O ~2.30 ppm (t, 2H) mol:f0->H_alpha C2-H₂ H_omega -CH₂-OH ~3.64 ppm (t, 2H) mol:f0->H_omega C9-H₂ C_carbonyl -C=O ~174.3 ppm mol:f0->C_carbonyl C1 C_ester -O-CH₃ ~51.4 ppm mol:f0->C_ester O-CH₃ C_omega -CH₂-OH ~63.1 ppm mol:f0->C_omega C9 H_chain -(CH₂)₆- ~1.30-1.62 ppm (m, 12H) C_chain -(CH₂)₇- ~24.9-34.1 ppm

Caption: Key NMR correlations for this compound.

A Comparative Guide to the Synthesis of Methyl 9-hydroxynonanoate from Oleochemical Feedstocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to Methyl 9-hydroxynonanoate, a valuable bifunctional molecule with applications in polymer synthesis and as a precursor for pharmaceuticals and fragrances. The comparison focuses on pathways starting from readily available oleochemical feedstocks: oleic acid (from vegetable oils) and linoleic acid.

At a Glance: Comparison of Synthesis Pathways

ParameterRoute 1: Ozonolysis of Oleic Acid Route 2: Chemoenzymatic Synthesis from Linoleic Acid
Starting Material Oleic Acid (from Vegetable Oils like Soybean or Castor Oil)Linoleic Acid
Key Steps Ozonolysis, Reduction, TransesterificationEnzymatic Dioxygenation & Cleavage, Reduction, Esterification
Overall Yield High Purity ProductGood (reported 73% for the key enzymatic step)
Reagents & Conditions Ozone, Sodium Borohydride (B1222165), Methanol (B129727), Potassium MethoxideLipoxygenase, Hydroperoxide Lyase, Sodium Borohydride, Methanol, Acid Catalyst
Process Complexity Multi-step chemical synthesis requiring specialized equipment (ozonizer).Combination of enzymatic and chemical steps.
Sustainability Utilizes renewable feedstocks; ozonolysis can be energy-intensive.Employs enzymes under mild conditions for the initial steps, enhancing green credentials.

Synthesis Pathway Overviews

Route 1: Synthesis from Vegetable Oil via Ozonolysis

This established chemical route utilizes the double bond in oleic acid, a major component of many vegetable oils. The process involves three main stages:

  • Ozonolysis: The carbon-carbon double bond of the oleic acid moiety in the triglyceride is cleaved by ozone. This reaction is typically carried out in a solvent like methanol.

  • Reduction: The resulting ozonide and other peroxidic intermediates are reduced, typically using sodium borohydride, to convert the aldehyde functionalities to primary alcohols. This step yields a mixture of polyols.

  • Transesterification: The glyceride backbone is removed, and the 9-hydroxynonanoic acid is converted to its methyl ester by reaction with methanol in the presence of a base catalyst like potassium methoxide. The final product is then purified by distillation.

cluster_0 Route 1: From Vegetable Oil Vegetable Oil (Oleic Acid) Vegetable Oil (Oleic Acid) Ozonolysis Ozonolysis Vegetable Oil (Oleic Acid)->Ozonolysis O3, CH3OH Polyol Mixture Polyol Mixture Ozonolysis->Polyol Mixture Reduction (NaBH4) Reduction (NaBH4) Polyol Mixture->Reduction (NaBH4) Transesterification (CH3OH, CH3OK) Transesterification (CH3OH, CH3OK) Reduction (NaBH4)->Transesterification (CH3OH, CH3OK) This compound This compound Transesterification (CH3OH, CH3OK)->this compound

Caption: Workflow for the synthesis of this compound from vegetable oil.

Route 2: Chemoenzymatic Synthesis from Linoleic Acid

This pathway offers a greener alternative by utilizing enzymes for the initial, selective oxidation of linoleic acid. The process is as follows:

  • Enzymatic Dioxygenation and Cleavage: Linoleic acid is treated with 9S-lipoxygenase to introduce a hydroperoxy group, which is then cleaved by a 9/13-hydroperoxide lyase. This two-step, one-pot enzymatic reaction yields 9-oxononanoic acid.[1][2]

  • Reduction: The aldehyde group of 9-oxononanoic acid is selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride.

  • Esterification: The carboxylic acid group of the resulting 9-hydroxynonanoic acid is esterified with methanol, typically under acidic catalysis, to produce this compound.

cluster_1 Route 2: From Linoleic Acid Linoleic Acid Linoleic Acid Enzymatic Conversion Enzymatic Conversion Linoleic Acid->Enzymatic Conversion Lipoxygenase, Hydroperoxide Lyase 9-Oxononanoic Acid 9-Oxononanoic Acid Enzymatic Conversion->9-Oxononanoic Acid Reduction (NaBH4) Reduction (NaBH4) 9-Oxononanoic Acid->Reduction (NaBH4) 9-Hydroxynonanoic Acid 9-Hydroxynonanoic Acid Reduction (NaBH4)->9-Hydroxynonanoic Acid Esterification (CH3OH, H+) Esterification (CH3OH, H+) 9-Hydroxynonanoic Acid->Esterification (CH3OH, H+) This compound This compound Esterification (CH3OH, H+)->this compound

Caption: Chemoenzymatic synthesis of this compound from linoleic acid.

Experimental Protocols

Route 1: Synthesis from Vegetable Oil via Ozonolysis

Materials:

  • Soybean or Castor Oil

  • Methanol

  • Methylene (B1212753) Chloride

  • Ozone

  • Sodium Borohydride (NaBH₄)

  • Potassium Methoxide (CH₃OK)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Nitrogen Gas

Procedure:

  • Ozonolysis: A solution of vegetable oil in a mixture of methanol and methylene chloride is cooled and subjected to a stream of ozone until the reaction is complete. The reaction progress can be monitored by the disappearance of the double bond signal in ¹H NMR.

  • Reduction: The reaction mixture containing the ozonolysis products is purged with nitrogen to remove excess ozone.[3] Subsequently, the mixture is cooled, and sodium borohydride is added portion-wise to reduce the peroxidic species to the corresponding polyols.[3]

  • Transesterification: The resulting polyol mixture is subjected to transesterification with a large excess of methanol, catalyzed by 1% potassium methoxide.[3] The reaction is carried out under reflux at 68°C for 3 hours.[3]

  • Work-up and Purification: After cooling, diethyl ether is added, and the mixture is washed with water until the aqueous phase is neutral.[3] The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[3] The crude product is then purified by short-path high-vacuum distillation to yield pure this compound.[3] The purity of the obtained product can be confirmed by determining its hydroxyl number, which should be close to the theoretical value of 298 mg KOH/g.[3]

Route 2: Chemoenzymatic Synthesis from Linoleic Acid

Materials:

  • Linoleic Acid

  • 9S-Lipoxygenase (e.g., from Solanum tuberosum)

  • 9/13-Hydroperoxide Lyase (e.g., from Cucumis melo)

  • Buffer solution (e.g., borate (B1201080) buffer)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Sulfuric Acid (catalytic amount)

  • Ethyl Acetate (B1210297)

  • Brine

Procedure:

  • Enzymatic Conversion to 9-Oxononanoic Acid: In a one-pot, two-step enzymatic reaction, linoleic acid is first incubated with 9S-lipoxygenase in a suitable buffer to form 9S-hydroperoxy-octadecadienoic acid.[1][2] Subsequently, 9/13-hydroperoxide lyase is added to cleave the intermediate, yielding 9-oxononanoic acid.[1][2] This process has been reported to achieve a yield of 73%.[1][2] The product can be extracted from the reaction mixture using an organic solvent.

  • Reduction to 9-Hydroxynonanoic Acid: The crude 9-oxononanoic acid is dissolved in a suitable solvent, and the aldehyde functionality is reduced to a primary alcohol using sodium borohydride at a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Esterification to this compound: Following the reduction, the resulting 9-hydroxynonanoic acid is esterified. The compound is dissolved in an excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is refluxed until the reaction is complete, as monitored by TLC or GC.

  • Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be further purified by column chromatography or distillation to afford pure this compound.

References

Performance Benchmark of Methyl 9-Hydroxynonanoate-Based Bioplastics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the anticipated performance of bioplastics derived from Methyl 9-hydroxynonanoate. As a long-chain polyhydroxyalkanoate (PHA), poly(9-hydroxynonanoate) is positioned as a promising biodegradable polymer. Due to the limited availability of direct experimental data for this specific bioplastic in publicly accessible literature, this guide establishes a performance benchmark by comparing its expected properties with well-characterized alternative bioplastics. The data presented is based on established knowledge of similar long-chain PHAs and other common bioplastics, supported by standardized experimental protocols.

Data Presentation: Comparative Performance Metrics

The following table summarizes the key performance indicators for various bioplastics, providing a framework for benchmarking the expected performance of this compound-based bioplastics.

PropertyPoly(9-hydroxynonanoate) (Expected)Poly(3-hydroxybutyrate) (PHB)Polylactic Acid (PLA)Polycaprolactone (PCL)Starch-based Bioplastic
Mechanical Properties
Tensile Strength (MPa)15 - 4020 - 4050 - 7020 - 352 - 10
Elongation at Break (%)300 - 6003 - 102 - 6300 - 100010 - 100
Young's Modulus (GPa)0.1 - 0.41.2 - 3.52.5 - 4.00.2 - 0.40.1 - 1.0
Thermal Properties
Melting Temperature (°C)60 - 80160 - 180150 - 18059 - 64N/A
Glass Transition Temp. (°C)-40 to -205 - 1555 - 65-65 to -60N/A
Barrier Properties
Water Vapor Transmission Rate (g/m²·day)Moderate0.5 - 2.010 - 2050 - 100High
Biodegradation
Biodegradation RateHighModerateLow to ModerateHighVery High

Experimental Protocols

The performance data cited for the alternative bioplastics and the expected performance of poly(9-hydroxynonanoate) are based on the following standardized experimental protocols.

Tensile Properties (ASTM D638)

Tensile properties, including tensile strength, elongation at break, and Young's modulus, are determined following the ASTM D638 standard.[1][2][3][4][5]

  • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or compression molding of the bioplastic material.

  • Testing Procedure: A universal testing machine is used to apply a controlled tensile force to the specimen at a constant crosshead speed until it fractures.

  • Data Acquisition: Stress-strain curves are recorded to calculate the key mechanical properties.

Aerobic Biodegradation (ISO 14855)

The ultimate aerobic biodegradability of the bioplastics is determined under controlled composting conditions as specified in ISO 14855.[6][7][8][9][10]

  • Method: The test material is mixed with a standardized inoculum derived from compost and incubated in a controlled environment.

  • Measurement: The rate of biodegradation is determined by measuring the amount of carbon dioxide evolved over a period of up to 180 days.

  • Analysis: The percentage of biodegradation is calculated as the ratio of the CO₂ produced by the test material to the theoretical maximum CO₂ that can be produced from the material.

Water Vapor Transmission Rate (ASTM E96)

The water vapor transmission rate (WVTR) is measured according to the ASTM E96 standard to assess the material's barrier properties.[11][12][13][14]

  • Method: A sample of the bioplastic film is sealed as a barrier over the opening of a test dish containing either a desiccant (desiccant method) or water (water method).

  • Procedure: The assembly is placed in a controlled atmosphere with a specified temperature and humidity.

  • Measurement: The rate of water vapor movement through the film is determined by periodically weighing the test dish to measure the gain or loss of water vapor.

Mandatory Visualizations

Biodegradation Pathway of Polyesters

The following diagram illustrates the general enzymatic degradation pathway of polyesters like poly(9-hydroxynonanoate).

cluster_biodegradation Enzymatic Degradation of Poly(9-hydroxynonanoate) Polymer Poly(9-hydroxynonanoate) Chain Oligomers Oligomers Polymer->Oligomers Extracellular Hydrolases Dimers Dimers & Monomers (9-hydroxynonanoic acid) Oligomers->Dimers Hydrolases Metabolism Microbial Metabolism Dimers->Metabolism Uptake by Microorganisms EndProducts CO2 + H2O + Biomass Metabolism->EndProducts

Enzymatic degradation of poly(9-hydroxynonanoate).

Experimental Workflow for Performance Benchmarking

This workflow outlines the key steps for the comprehensive performance evaluation of a new bioplastic material.

cluster_workflow Bioplastic Performance Benchmarking Workflow Start Synthesize & Process Bioplastic Material Mechanical Mechanical Testing (ASTM D638) Start->Mechanical Thermal Thermal Analysis (DSC, TGA) Start->Thermal Barrier Barrier Property Testing (ASTM E96) Start->Barrier Biodegradation Biodegradation Assay (ISO 14855) Start->Biodegradation Data Data Analysis & Comparison Mechanical->Data Thermal->Data Barrier->Data Biodegradation->Data Report Generate Comparison Guide Data->Report

Experimental workflow for bioplastic benchmarking.

References

Cross-validation of analytical methods for Methyl 9-hydroxynonanoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-validation of analytical methods for the quantification of Methyl 9-hydroxynonanoate, tailored for researchers, scientists, and drug development professionals. This document provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies, supported by experimental data for similar analytes, to facilitate informed decisions in analytical method selection.

Introduction

This compound is a C9 hydroxy fatty acid methyl ester of interest in various research fields, including polymer chemistry and as a potential biomarker. Accurate and precise quantification of this analyte is paramount for reliable study outcomes. The two most powerful and widely used analytical techniques for the quantification of fatty acid derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide presents a cross-validation framework for these two methods, offering insights into their respective performances. While direct comparative studies on this compound are limited, this guide leverages data from the analysis of other short-chain fatty acids and fatty acid methyl esters to provide a robust comparative overview.

Methodology Comparison

Both GC-MS and LC-MS/MS offer high sensitivity and selectivity for the analysis of organic molecules. However, their fundamental principles of separation and ionization necessitate different sample preparation strategies and yield distinct analytical figures of merit.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a chemical derivatization step is mandatory to increase volatility and thermal stability. This method provides excellent chromatographic resolution and is highly sensitive.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly versatile and can directly analyze a wide range of compounds in their native form from liquid samples. It offers high sensitivity and specificity, particularly when operated in Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference.

Experimental Protocols

Detailed experimental protocols for both GC-MS and LC-MS/MS are provided below. These protocols are synthesized from established methods for the analysis of fatty acid methyl esters and short-chain fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol outlines the steps for the quantification of this compound using GC-MS following a derivatization procedure.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by serial dilution.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of the analyte or a similar compound not present in the sample) to all samples, calibration standards, and quality controls.

  • Derivatization: To 100 µL of sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex the mixture and heat at 70°C for 30 minutes. Cool to room temperature before injection.[1][2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the direct quantification of this compound without derivatization.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards by serial dilution in the mobile phase.

  • Internal Standard: Add an internal standard to all samples, calibration standards, and quality controls.

  • Sample Dilution: Dilute the sample with the initial mobile phase to ensure compatibility and minimize matrix effects.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Quantitative Data Summary

The following table summarizes the key performance parameters for GC-MS and LC-MS/MS based on the analysis of short-chain fatty acids and their derivatives, which are expected to be representative for this compound.

Performance ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Limit of Detection (LOD) 0.21 to 0.54 µg/mL[3]~0.001 mM (approximately 0.1-0.2 µg/mL)[4][5]
Limit of Quantification (LOQ) 0.63 to 1.63 µg/mL[3]~0.003 mM (approximately 0.3-0.5 µg/mL)[4][5]
Linearity (R²) > 0.999[3]> 0.998[4][5]
Precision (%RSD) < 1.5% (intra-day)[3]< 12% (intra-day), < 20% (inter-day)[4][5]
Accuracy (% Recovery) Not explicitly stated92% to 120%[4][5]
Sample Preparation Derivatization requiredSimple "dilute and shoot"
Throughput Lower due to derivatizationHigher

Workflow Visualization

The following diagrams illustrate the cross-validation workflow and the general experimental workflows for both analytical methods.

Cross-Validation Workflow for Analytical Methods cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Decision A Define Analytical Requirements B Select Analytical Techniques (GC-MS, LC-MS/MS) A->B C Optimize Method Parameters B->C D Linearity & Range C->D E Accuracy & Precision C->E F Selectivity & Specificity C->F G LOD & LOQ C->G H Robustness C->H I Analyze Identical Samples with Both Methods D->I E->I F->I G->I H->I J Statistical Comparison of Results (e.g., Bland-Altman plot) I->J K Assess Method Agreement and Bias J->K L Select Optimal Method for Routine Use K->L

Caption: Cross-validation workflow for analytical methods.

GC-MS and LC-MS/MS Experimental Workflows cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow GC1 Sample Collection GC2 Internal Standard Spiking GC1->GC2 GC3 Derivatization (e.g., Silylation) GC2->GC3 GC4 GC Separation GC3->GC4 GC5 Mass Spectrometry Detection GC4->GC5 GC6 Data Analysis GC5->GC6 LC1 Sample Collection LC2 Internal Standard Spiking LC1->LC2 LC3 Dilution LC2->LC3 LC4 LC Separation LC3->LC4 LC5 Tandem Mass Spectrometry Detection LC4->LC5 LC6 Data Analysis LC5->LC6

Caption: GC-MS and LC-MS/MS experimental workflows.

Conclusion

Both GC-MS and LC-MS/MS are suitable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the study.

  • GC-MS offers excellent chromatographic separation and high sensitivity, but requires a derivatization step which can be time-consuming and a potential source of variability.

  • LC-MS/MS provides a more straightforward "dilute and shoot" approach with high throughput and comparable sensitivity, making it well-suited for the analysis of large numbers of samples.

For a definitive selection, it is recommended to perform an in-house cross-validation using representative samples to determine which method provides the optimal performance for the intended application.

References

Comparing the cost-effectiveness of different Methyl 9-hydroxynonanoate production routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cost-Effective Production of Methyl 9-hydroxynonanoate

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This compound, a valuable bifunctional molecule, serves as a precursor for polymers and various bioactive compounds. This guide provides an objective comparison of different production routes to this versatile ester, focusing on cost-effectiveness, sustainability, and experimental reproducibility. We will delve into two primary chemical synthesis pathways—Ozonolysis-Reduction and Oxidative Cleavage—and a promising Chemoenzymatic route.

Comparison of Production Routes

The selection of a synthetic route for this compound is a trade-off between raw material costs, process complexity, yield, and environmental impact. Below is a summary of the key quantitative and qualitative aspects of the three main production pathways.

ParameterOzonolysis-ReductionOxidative CleavageChemoenzymatic Synthesis
Primary Feedstock Vegetable Oils (e.g., Soybean, Castor) or Methyl Oleate (B1233923)Rapeseed Oil Fatty Acid Methyl Esters (FAMEs)Oleic Acid
Overall Yield ~70-85%~85%[1]High (estimated >90% for the enzymatic steps)
Key Reagents Ozone, Sodium Borohydride (B1222165) or H₂/CatalystOzone, Hydrogen, Pd/C or Raney NickelLipase (B570770), Oleate Hydratase, Dehydrogenases, Monooxygenase, Methanol (B129727)
Reaction Conditions Low temperatures for ozonolysis (-78°C), mild reductionRoom temperature for cleavage, mild reduction (50°C)Mild (typically 30-60°C, atmospheric pressure)
Process Complexity Multi-step, requires handling of ozone and potentially flammable solvents and reducing agents. Purification can be complex.Two-step process, can be performed solvent-free.[1]Multi-enzyme cascade followed by an esterification step. Requires enzyme production/procurement and immobilization.
Sustainability Generates by-products and requires energy-intensive ozonolysis.Considered a "green" route with valuable by-products and milder conditions.[1]Utilizes renewable resources and biodegradable catalysts under mild conditions.
Estimated Cost Moderate, dependent on solvent and reducing agent choice.Potentially lower due to solvent-free conditions and valuable by-products.Higher initial catalyst cost, but potential for long-term savings through enzyme recycling.

Experimental Protocols

Route 1: Ozonolysis of Vegetable Oil followed by Reductive Workup

This classic method involves the cleavage of the double bonds in fatty acids of vegetable oils using ozone, followed by reduction of the resulting ozonides to alcohols.

Materials:

  • Soybean or Castor Oil

  • Methanol/Methylene (B1212753) Chloride solvent mixture

  • Ozone (from an ozone generator)

  • Sodium Borohydride (NaBH₄)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Potassium methoxide (B1231860) (CH₃OK) in methanol

Procedure:

  • Ozonolysis: Dissolve the vegetable oil (e.g., 10% solution) in a mixture of methanol and methylene chloride (45:55 v/v).[2] Cool the solution to -78°C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the double bonds.

  • Reduction: Purge the solution with nitrogen gas to remove excess ozone. Slowly add sodium borohydride in portions while maintaining the low temperature. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Extraction: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Transesterification: Evaporate the solvent to obtain a mixture of polyols. To this, add a solution of potassium methoxide in methanol (e.g., 1% w/v). Reflux the mixture for 3 hours to transesterify the triglyceride backbone.[2]

  • Purification: After cooling, add diethyl ether and wash the solution with water until the aqueous layer is neutral. Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent, and purify the residue by vacuum distillation or column chromatography to isolate this compound.[2]

Route 2: Oxidative Cleavage of Rapeseed Oil FAMEs

This sustainable route offers a high yield of this compound under mild, solvent-free conditions.[1]

Materials:

  • Fatty Acid Methyl Esters (FAMEs) from Rapeseed Oil

  • Palladium on activated carbon (Pd/C) or Raney Nickel

  • Hydrogen gas (H₂)

  • Methanol (for the reduction step)

Procedure:

  • Oxydoreductive Cleavage: In a suitable reactor, charge the rapeseed oil FAMEs and the Pd/C catalyst. Carry out the reaction in the absence of a solvent at room temperature under a hydrogen atmosphere. This step cleaves the double bonds to form methyl azelaaldehydate with a reported purity of over 90%.

  • Catalyst Removal: After the reaction is complete, filter the mixture to remove the catalyst. The catalyst can be recycled for subsequent batches.

  • Reduction to Alcohol: Dissolve the resulting methyl azelaaldehydate in a polar solvent like methanol. Add a fresh catalyst (Pd/C or Raney Nickel) and heat the solution to 50°C under hydrogen pressure (e.g., 50 bar). This step reduces the aldehyde to the corresponding alcohol, this compound.

  • Purification: After the reduction is complete, cool the mixture, vent the hydrogen, and filter to remove the catalyst. The solvent is removed under reduced pressure, and the product can be further purified by distillation if required. This route reports a total yield of 85% for this compound.[1]

Route 3: Chemoenzymatic Synthesis

This route combines the specificity of enzymes for the initial hydroxylation of oleic acid with a final lipase-catalyzed esterification step.

Materials:

  • Oleic Acid

  • Recombinant E. coli expressing oleate hydratase, long-chain secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase

  • Lipase (Candida antarctica Lipase B, e.g., Novozym 435)

  • Methanol

  • Organic solvent (e.g., tert-butanol (B103910) or a solvent-free system)

Procedure:

  • Biocatalytic Production of 9-Hydroxynonanoic Acid:

    • Cultivate the recombinant E. coli cells expressing the necessary enzymes.

    • Perform a whole-cell biotransformation of oleic acid. The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature (e.g., 30-37°C).

    • The enzymatic cascade converts oleic acid to 9-hydroxynonanoic acid.

    • After the biotransformation, the 9-hydroxynonanoic acid needs to be extracted from the reaction medium, for example, using a suitable organic solvent after acidification of the broth.

  • Lipase-Catalyzed Esterification:

    • In a separate reactor, dissolve the extracted 9-hydroxynonanoic acid and methanol in a suitable organic solvent (or in a solvent-free system using an excess of methanol).

    • Add immobilized Candida antarctica lipase B (e.g., Novozym 435). The enzyme loading is typically 5-10% by weight of the substrates.

    • Incubate the reaction at a mild temperature (e.g., 40-60°C) with gentle agitation. The reaction progress can be monitored by techniques like TLC or GC.

    • Water, a by-product of the esterification, may need to be removed to drive the reaction to completion, for example, by using molecular sieves or performing the reaction under vacuum.

  • Purification:

    • Once the reaction reaches completion, the immobilized enzyme is filtered off and can be washed and reused for multiple cycles.[3]

    • The solvent is evaporated, and the resulting this compound can be purified by distillation or chromatography.

Visualizing the Pathways and Workflows

To better understand the relationships between the reactants, intermediates, and products, as well as the overall workflow of each production route, the following diagrams are provided.

Signaling Pathways and Chemical Transformations

chemical_synthesis cluster_ozonolysis Route 1: Ozonolysis-Reduction cluster_oxidative_cleavage Route 2: Oxidative Cleavage cluster_chemoenzymatic Route 3: Chemoenzymatic Synthesis Vegetable Oil Vegetable Oil Ozonide Intermediate Ozonide Intermediate Vegetable Oil->Ozonide Intermediate 1. O₃ Aldehyde/Ketone Mixture Aldehyde/Ketone Mixture Ozonide Intermediate->Aldehyde/Ketone Mixture 2. Reductive Workup (e.g., NaBH₄) Methyl 9-hydroxynonanoate_R1 This compound Aldehyde/Ketone Mixture->Methyl 9-hydroxynonanoate_R1 3. Transesterification Rapeseed Oil FAME Rapeseed Oil FAME Methyl Azelaaldehydate Methyl Azelaaldehydate Rapeseed Oil FAME->Methyl Azelaaldehydate 1. O₃, H₂/Pd-C (solvent-free) Methyl 9-hydroxynonanoate_R2 This compound Methyl Azelaaldehydate->Methyl 9-hydroxynonanoate_R2 2. H₂/Catalyst, Methanol Oleic Acid Oleic Acid 9-Hydroxynonanoic Acid 9-Hydroxynonanoic Acid Oleic Acid->9-Hydroxynonanoic Acid Multi-enzyme cascade Methyl 9-hydroxynonanoate_R3 This compound 9-Hydroxynonanoic Acid->Methyl 9-hydroxynonanoate_R3 Lipase, Methanol

Caption: Chemical transformations in the three main production routes.

Experimental Workflow Comparison

workflow_comparison cluster_route1 Route 1: Ozonolysis-Reduction cluster_route2 Route 2: Oxidative Cleavage cluster_route3 Route 3: Chemoenzymatic node_r1 Ozonolysis of Vegetable Oil Reduction Workup & Extraction Transesterification Purification end This compound node_r1->end node_r2 Oxydoreductive Cleavage (solvent-free) Catalyst Filtration Reduction in Methanol Purification node_r2->end node_r3 Biocatalytic Hydroxylation of Oleic Acid Extraction of 9-HNA Enzymatic Esterification Enzyme & Product Separation node_r3->end start Start start->node_r1 start->node_r2 start->node_r3

Caption: High-level comparison of the experimental workflows.

Conclusion

The choice of the most cost-effective production route for this compound depends heavily on the specific context, including the scale of production, available equipment, cost of raw materials and enzymes, and the desired level of sustainability.

  • The Ozonolysis-Reduction route is a well-established method but involves hazardous reagents and can be energy-intensive.

  • The Oxidative Cleavage of rapeseed oil FAMEs presents a more sustainable and potentially more cost-effective chemical synthesis route, especially given its solvent-free first step and the generation of valuable by-products.[1]

  • The Chemoenzymatic Synthesis offers the benefits of green chemistry, including mild reaction conditions and high selectivity, which can simplify purification. While the initial cost of enzymes may be higher, the potential for enzyme recycling and the use of renewable feedstocks make it an attractive option for sustainable, long-term production.

For researchers and professionals in drug development, where purity and sustainability are increasingly important, the oxidative cleavage and chemoenzymatic routes represent the future of this compound production. Further process optimization and techno-economic analysis will be crucial in determining the most viable route for industrial-scale applications.

References

A Structural Showdown: Methyl 9-hydroxynonanoate Versus Other Hydroxy Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar bioactive lipids is paramount. This guide provides a comprehensive structural and functional comparison of Methyl 9-hydroxynonanoate with other key hydroxy fatty acid esters, supported by available data and experimental context.

This compound, a simple monohydroxy fatty acid ester, is a member of the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs). This emerging class of endogenous lipids has garnered significant attention for its potential therapeutic applications, including anti-inflammatory and anti-diabetic properties.[1][2] The position of the hydroxyl group and the overall chain length of these esters are critical determinants of their biological activity. This guide will delve into a structural comparison, supported by physicochemical data, and explore the functional implications based on studies of related compounds.

Structural and Physicochemical Comparison

The fundamental structure of this compound and its close structural relatives is characterized by a methyl esterified carboxylic acid and a hydroxyl group at a specific position along the aliphatic chain. These subtle variations in structure can significantly influence their physicochemical properties and, consequently, their biological function.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Reference
This compoundC10H20O3188.272720.97
Methyl 8-hydroxyoctanoateC9H18O3174.24N/AN/A[3]
Methyl 10-hydroxydecanoateC11H22O3202.29N/AN/A[4]
Methyl 2-hydroxyoctanoateC9H18O3174.24N/AN/A[5]
Methyl 3-hydroxynonanoateC10H20O3188.26N/AN/A[6]

Performance Comparison: Insights from Related Compounds

Direct comparative studies on the biological performance of this compound against other simple hydroxy fatty acid esters are limited in the currently available scientific literature. However, by examining studies on structurally related and more complex FAHFAs, we can infer potential structure-activity relationships.

Anti-inflammatory Activity:

Research on various FAHFAs has consistently demonstrated their anti-inflammatory potential. For instance, linoleic acid esters of hydroxy linoleic acids have been identified as anti-inflammatory lipids.[7] A study on (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, a more complex hydroxy fatty acid ester, demonstrated its ability to suppress inflammation.[2] Furthermore, an analysis of 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid) analogues, synthesized from methyl 9-oxononanoate, revealed that modifications to the hydrocarbon chain length can maintain or even enhance anti-inflammatory activity.[1] This suggests that the C9 backbone of this compound is a viable scaffold for anti-inflammatory properties, though its potency relative to other chain lengths and hydroxyl positions requires direct experimental validation.

Receptor Activation:

Some FAHFAs are known to exert their effects through the activation of G-protein coupled receptors, such as GPR40 and GPR120, which are involved in metabolic and inflammatory signaling. While direct evidence for this compound is lacking, it is plausible that it and other simple hydroxy fatty acid esters could interact with these or other receptors. The chain length and position of the hydroxyl group would likely be key determinants of binding affinity and activation potency.

Experimental Protocols

The synthesis and evaluation of hydroxy fatty acid esters involve a series of well-defined chemical and analytical procedures.

General Synthesis of ω-Hydroxy Fatty Acid Methyl Esters:

A common route to synthesize compounds like this compound involves the oxidative cleavage of a larger, unsaturated fatty acid methyl ester, followed by reduction. For instance, this compound can be synthesized from methyl oleate (B1233923).[4]

Experimental Workflow for Synthesis and Evaluation:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Unsaturated Fatty Acid Methyl Ester (e.g., Methyl Oleate) Oxidative_Cleavage Oxidative Cleavage (e.g., Ozonolysis) Start->Oxidative_Cleavage Reduction Reduction (e.g., Hydrogenation) Oxidative_Cleavage->Reduction Purification_Synth Purification (e.g., Distillation, Chromatography) Reduction->Purification_Synth Product ω-Hydroxy Fatty Acid Methyl Ester (e.g., this compound) Purification_Synth->Product Treatment Treatment with Hydroxy Fatty Acid Esters Product->Treatment Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Stimulation->Treatment Assay Anti-inflammatory Assay (e.g., Cytokine Measurement via ELISA) Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., GPR40/GPR120) Downstream Downstream Signaling Cascade GPCR->Downstream Inflammation_Inhibition Inhibition of Pro-inflammatory Mediators Downstream->Inflammation_Inhibition HFAME Hydroxy Fatty Acid Methyl Ester HFAME->GPCR Binding & Activation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 9-hydroxynonanoate
Reactant of Route 2
Methyl 9-hydroxynonanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。